molecular formula C5H6N2O B107350 5-(Hydroxymethyl)pyrimidine CAS No. 25193-95-7

5-(Hydroxymethyl)pyrimidine

Cat. No.: B107350
CAS No.: 25193-95-7
M. Wt: 110.11 g/mol
InChI Key: TYRDEZUMAVRTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and biochemistry research. This pyrimidine derivative serves as a key synthetic intermediate and core structure for developing novel compounds with diverse biological activities. Studies on analogous 5-hydroxymethylpyrimidine structures highlight their value as precursors in the biosynthesis of essential biomolecules, including vitamin B1 (thiamine) . In pharmacological research, the 5-hydroxymethylpyrimidine motif is investigated for its potential as a building block for anticancer and antimicrobial agents, with research indicating that derivatives bearing specific substituents can exhibit cytotoxic properties against various cancer cell lines . Furthermore, this core structure is integral to epigenetic modification studies. Related nucleosides, such as 5-hydroxymethylcytosine and 5-hydroxymethyluracil, are explored for their roles in regulating gene expression, and synthetic 5-hydroxymethylpyrimidine derivatives have been utilized in the development of tools for specific photoactivatable epigenetic labeling of DNA . The compound's structure also allows for computational evaluation of its molecular properties, including vibrational and electronic characteristics, which is valuable for in silico drug design and molecular docking studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRDEZUMAVRTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573017
Record name (Pyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25193-95-7
Record name 5-Pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25193-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxymethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Promising Anticancer Potential of 5-(Hydroxymethyl)pyrimidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the significant potential of 5-(hydroxymethyl)pyrimidine derivatives as a promising class of anticancer agents. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

The pyrimidine scaffold is a well-established constituent of many clinically used drugs, particularly in oncology.[1] The addition of a hydroxymethyl group at the 5-position has been shown to be a critical modification, in some cases significantly enhancing cytotoxic activity against various cancer cell lines.[2]

Quantitative Analysis of Anticancer Activity

A key study systematically evaluated a series of novel 5-hydroxymethylpyrimidine derivatives for their cytotoxic properties against a panel of human cancer cell lines, including HeLa (cervical cancer), HepaRG (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), AGS (gastric adenocarcinoma), and A172 (glioblastoma), as well as a normal renal proximal tubule epithelial cell line (RPTEC). The half-maximal inhibitory concentrations (IC50) from this study are summarized below, providing a clear comparison of the cytotoxic potential of these compounds.[1]

CompoundHeLa IC50 (µM)HepaRG IC50 (µM)Caco-2 IC50 (µM)AGS IC50 (µM)A172 IC50 (µM)RPTEC IC50 (µM)
3a >250181.7>250>250>250>500
3c >250>250>250>250>250>500
3d >250>250>250>250>250>500
3e >250>250>250>250>250>500
3f >250>250>250>250>250>500
3g >250>250>250>250>250>500
3h 195.4132.3245.8>250>250>500
3i >250>250>250>250>250>500

Data sourced from a study by S. Futyra, et al. (2021).[1]

Mechanism of Action: Targeting Key Signaling Pathways

While the precise mechanisms of action for all this compound derivatives are still under investigation, evidence suggests that some pyrimidine-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. Two such pathways that are often implicated are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascades.

The EGFR pathway plays a crucial role in cell division and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can halt tumor progression.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Derivative This compound Derivative Derivative->EGFR

EGFR Signaling Pathway Inhibition

Similarly, the VEGFR-2 pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis Endothelial Cell Proliferation PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF VEGF->VEGFR2 Derivative This compound Derivative Derivative->VEGFR2

VEGFR-2 Signaling Pathway Inhibition

Experimental Protocols

The successful synthesis and evaluation of these compounds rely on precise and reproducible experimental methodologies.

General Synthesis of this compound Derivatives

The synthesis of the target this compound derivatives (3a-j) was achieved through the reduction of the corresponding ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates (2a-j).[1]

Synthesis_Workflow Ester Ethyl 4-substituted-6-methyl- 2-phenylpyrimidine-5-carboxylate (2a-j) Reduction Reduction with LiAlH4 in THF at 0°C Ester->Reduction Workup Aqueous Workup & Extraction with CHCl3 Reduction->Workup Purification Crystallization from Methanol Workup->Purification Product This compound Derivative (3a-j) Purification->Product

General Synthesis Workflow

Detailed Protocol:

  • Dissolve 2 mmol of the appropriate ester (2a-j) in 20 mL of tetrahydrofuran (THF).

  • Cool the mixture to 0°C in an ice bath.

  • Gradually add 0.19 g (5 mmol) of lithium aluminum hydride (LiAlH4) in small portions.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Add 25 mL of chloroform (CHCl3) to the reaction mixture.

  • Pour the mixture into 100 mL of ice-cold water.

  • Extract the aqueous layer three times with 50 mL of CHCl3.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallize the crude product from methanol to obtain the pure this compound derivative.[1]

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

The cytotoxic properties of the synthesized compounds were evaluated using the neutral red uptake assay. This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[1]

Protocol:

  • Cell Seeding: Seed cells into 96-well microplates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 10 to 250 µM) and a vehicle control (e.g., 1% DMSO). Incubate for 72 hours.

  • Neutral Red Staining: Remove the treatment medium and add medium containing neutral red dye. Incubate for a further 2-3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells with a suitable buffer to remove excess dye. Add a destaining solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel anticancer therapeutics. The data presented herein demonstrates their potential to inhibit the growth of various cancer cell lines. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structure for enhanced potency and selectivity. The detailed protocols provided will aid researchers in the synthesis and evaluation of new analogues, paving the way for the development of next-generation anticancer drugs.

References

5-(Hydroxymethyl)pyrimidine: A Versatile Scaffold for the Development of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2][3] Among its many derivatives, 5-(Hydroxymethyl)pyrimidine has emerged as a particularly valuable building block for creating novel bioactive compounds.[4] Its structural similarity to naturally occurring pyrimidines allows it to function as a biomimetic, interacting with various biological targets to elicit a range of pharmacological responses.[4] This guide provides a comprehensive overview of the this compound core, detailing its synthesis, diverse biological activities, and the experimental protocols used in its evaluation.

Natural Occurrence and Significance

The this compound moiety is not merely a synthetic curiosity; it is found in several important natural molecules. Notable examples include 5-hydroxymethylcytosine and 5-hydroxymethyluracil, which are epigenetic modifications of DNA bases.[1][5][6] This scaffold is also present in the antibiotic bacimethrin and is a structural component of vitamin B₁ (thiamine).[1] The natural existence of this scaffold underscores its biological relevance and compatibility, making it an attractive starting point for drug design.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is often achieved through the reduction of corresponding ester precursors. This common strategy allows for the introduction of diverse substituents at other positions on the pyrimidine ring, enabling the creation of large libraries of compounds for biological screening.

A general workflow for the synthesis of these compounds is illustrated below.

G start Starting Pyrimidine Ester (e.g., Ethyl 4-substituted-pyrimidine-5-carboxylate) step1 Chemical Modification (e.g., Substitution at position 4) start->step1 Introduce Diversity step2 Reduction of the Ester Group (e.g., using a reducing agent like LiAlH4 or NaBH4) step1->step2 Key Transformation product Final this compound Derivative step2->product analysis Purification & Characterization (TLC, NMR, MS, FTIR) product->analysis Quality Control G cluster_kinase Kinase Active Site cluster_ligands hinge Hinge Region atp_pocket ATP Binding Pocket atp ATP atp->hinge Binds to power cellular processes inhibitor Pyrimidine Inhibitor inhibitor->hinge Competitively binds, blocking ATP G A Synthesized Compounds Library B Primary In Vitro Screening (e.g., Cytotoxicity against Cancer Cell Lines) A->B C Determine IC50 / EC50 Values B->C D Secondary Assays (e.g., Kinase Inhibition, Antiviral Plaque Assay) C->D Active 'Hits' E Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) D->E F Lead Compound Identification E->F G In Vivo Studies (Animal Models) F->G Promising Leads H Preclinical Development G->H

References

Investigating the role of 5-(Hydroxymethyl)pyrimidine in nucleic acid research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 5-(Hydroxymethyl)pyrimidine in Nucleic Acid Research

Introduction

This compound and its nucleoside derivatives, such as 5-hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (5hmU), are crucial molecules in the field of nucleic acid research.[1][2] These compounds serve as versatile building blocks for the synthesis of modified oligonucleotides and have significant implications for epigenetics, diagnostics, and the development of novel therapeutics.[3] 5hmC, often referred to as the "sixth base" of the genome, is a key intermediate in the active DNA demethylation pathway and plays a vital role in gene regulation.[2][4][5] Similarly, 5hmU is a modified base found in the DNA of various organisms and is implicated in DNA repair and epigenetic processes.[4][6] The study of these modified pyrimidines provides valuable insights into fundamental biological processes and opens up new avenues for drug discovery and diagnostic tool development.[3] This guide provides a comprehensive overview of the synthesis, incorporation, and function of this compound in nucleic acid research, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound nucleosides and their corresponding phosphoramidites is a critical first step for their use in nucleic acid research. Various chemical and enzymatic methods have been developed to achieve this.

Chemical Synthesis of Nucleosides and Phosphoramidites

Several strategies exist for the chemical synthesis of this compound nucleosides. One efficient method involves the hydroxymethylation of pyrimidine bases or nucleosides using paraformaldehyde in an alkaline medium, a reaction that can be significantly accelerated by microwave irradiation.[7] Other approaches include the radical bromination of thymidine followed by bromide substitution, or the carbonylative coupling of 5-iodo-2'-deoxyuridine followed by reduction.[8]

For incorporation into synthetic oligonucleotides, these nucleosides are converted into phosphoramidite derivatives. This typically involves protecting the hydroxyl and exocyclic amino groups, followed by phosphitylation of the 3'-hydroxyl group.[9][10] To enable specific applications, such as the photo-inducible activation of gene expression, photocaged phosphoramidites of 5-hydroxymethyl-2'-deoxycytidine and -uridine have also been synthesized.[11][12]

Enzymatic Synthesis of Nucleotides

Enzymatic methods offer an alternative for the synthesis of this compound nucleoside triphosphates (dNTPs). These approaches often involve the use of nucleoside kinases and pyrophosphokinases to convert nucleosides into their triphosphate forms.[13] Engineered DNA polymerases can then utilize these modified dNTPs for the enzymatic synthesis of DNA containing 5-(hydroxymethyl)pyrimidines.[4][6][14]

Table 1: Summary of Synthetic Yields for this compound Derivatives

CompoundStarting MaterialMethodYieldReference
5-HydroxymethyluracilUracilMicrowave-assisted hydroxymethylationHigh[7]
5-HydroxymethylcytosineCytosineMicrowave-assisted hydroxymethylationHigh[7]
5-Acetyloxymethyl-cytidine phosphoramidite5-HydroxymethyluridineMulti-step chemical synthesis-[9]
5-Acetyloxymethyl-uridine phosphoramidite5-HydroxymethyluridineMulti-step chemical synthesis44%[9]
N4-Benzoyl-5-(2-cyanoethyl)hydroxymethyl-5'-(DMTr)-2'-deoxycytidineDi-TBDMS-protected 5-bromomethyl dUImproved multi-step chemical synthesis84%[10]
Cyanoethyl-protected 5-hydroxymethyl-2'-deoxycytidine phosphoramiditeDi-TBDMS-protected 5-bromomethyl dUImproved multi-step chemical synthesis83%[10]
5-Ethyl-2'-deoxyuridine5-Ethynyl-2'-deoxyuridineCatalytic hydrogenation84%[6]
5-Acetyl-2'-deoxyuridine5-Ethynyl-2'-deoxyuridineAcid-catalyzed hydration69%[6]

Incorporation of this compound into Nucleic Acids

Solid-Phase Oligonucleotide Synthesis

The most common method for incorporating this compound nucleosides into DNA and RNA at specific positions is through automated solid-phase synthesis using their phosphoramidite derivatives.[9][11] This technique allows for the precise placement of the modified base within a defined oligonucleotide sequence. The process involves a cycle of detritylation, coupling, capping, and oxidation, with the modified phosphoramidite being introduced during the coupling step.[9]

Polymerase-Mediated Incorporation

Alternatively, this compound-modified DNA can be generated enzymatically using polymerase chain reaction (PCR).[4][15] This method utilizes the corresponding 5'-O-triphosphates of the modified nucleosides as substrates for DNA polymerases.[4][6] This approach is particularly useful for creating longer DNA templates that are fully substituted with the modified base.[15]

Role in Nucleic Acid Structure and Function

Impact on DNA and RNA Structure

The presence of a hydroxymethyl group at the 5-position of pyrimidine can influence the local structure of the nucleic acid duplex. NMR studies have shown that when 5-hydroxymethyl-2'-deoxyuridine (HMdU) is paired with adenine, it adopts a standard Watson-Crick geometry.[16] However, when paired with guanine, it forms a wobble base pair at low pH.[16] The hydroxymethyl group itself can form hydrogen bonds with neighboring bases, further stabilizing the local conformation.[16]

Epigenetic Regulation

5-Hydroxymethylcytosine (5hmC) is a key player in epigenetics. It is generated by the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2][5] 5hmC is not only an intermediate in the active DNA demethylation pathway but also acts as a stable epigenetic mark that can influence gene expression by recruiting specific reader proteins.[4][6] The presence of glucosylated 5-hydroxymethylpyrimidines in DNA can have a profound impact on transcription and protect the DNA from cleavage by restriction enzymes.[15] For instance, while glucosylated 5-hydroxymethyluracil (5hmU) completely inhibits transcription by E. coli RNA polymerase, glucosylated 5hmC allows for transcription at levels similar to that of natural DNA.[15]

The effect of 5hmU and 5hmC on transcription can also be promoter-dependent, with studies showing enhancement of transcription from some promoters and a decrease from others.[17]

Table 2: Effect of this compound and its Homologues on Transcription

ModificationTemplate PromoterEffect on Transcription (compared to natural base)Reference
5-HydroxymethyluracilPvegStrong enhancement[17]
5-HydroxymethyluracilrrnB P1Decrease[17]
5-HydroxymethylcytosinePvegStrong enhancement[17]
5-HydroxymethylcytosinerrnB P1Decrease[17]
5-Ethyluracil-200% transcription yield (compared to thymine)[6][14]
5-Acetylcytosine-Enhancing effect[6][14]
5-Acetyluracil-Inhibiting effect[6][14]

Applications in Research and Drug Development

Diagnostics

5-Hydroxymethyluracil is a recognized biomarker for oxidative DNA damage.[18] Its quantification in biological samples, such as urine, can serve as an indicator of the extent of DNA damage and the activity of subsequent repair pathways.[18] This has potential applications in monitoring disease progression and the efficacy of treatments, particularly in cancer therapy.[18]

Therapeutics

Derivatives of this compound have shown promise as anticancer and antiviral agents.[1][3] Their structural similarity to naturally occurring pyrimidines allows them to interact with biological targets, making them attractive candidates for therapeutic development.[3] Studies have demonstrated the cytotoxic properties of various 5-hydroxymethylpyrimidine derivatives against a range of cancer cell lines.[1][2]

Table 3: Cytotoxicity (IC50 in µM) of Selected 5-Hydroxymethylpyrimidine Derivatives

CompoundHeLa (Cervical Cancer)HepaRG (Liver Cancer)Caco-2 (Colorectal Cancer)AGS (Gastric Cancer)A172 (Glioblastoma)RPTEC (Normal Kidney Cells)Reference
3h >250132.3>250227.1178.5>250[1]

Note: Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

Microwave-Assisted Synthesis of 5-Hydroxymethyluracil
  • Reaction Setup: Dissolve uracil in a 0.5 N potassium hydroxide solution.

  • Addition of Reagent: Add paraformaldehyde to the solution.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor for 3 minutes.

  • Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Isolation: The product, 5-hydroxymethyluracil, will precipitate and can be isolated by filtration.

  • Characterization: Confirm the structure using ¹H NMR, looking for a characteristic singlet for the -CH₂- group around δ = 4.11 ppm.[7]

Synthesis of Cyanoethyl-Protected 5-Hydroxymethyl-2'-deoxycytidine Phosphoramidite

This is a multi-step synthesis starting from a protected 5-bromomethyl-2'-deoxyuridine derivative.[10]

  • Synthesis of Cyanoethyl-protected 5-hmdU: Treat di-TBDMS-protected 5-bromomethyl-2'-deoxyuridine with 2-cyanoethanol to afford the cyanoethyl-protected 5-hydroxymethyl-2'-deoxyuridine.

  • DMT Protection: Introduce the 4,4'-dimethoxytrityl (DMT) group to the 5'-hydroxyl position.

  • C4-Amination: Activate the C4 position of the pyrimidine ring using PyAOP, followed by aminolysis with concentrated ammonia to convert the uridine derivative to a cytidine derivative.

  • N-Benzoylation: Protect the exocyclic amino group with a benzoyl group using benzoic anhydride.

  • Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite product.

Enzymatic Incorporation of this compound into DNA via PCR
  • Reaction Mixture: Prepare a standard PCR reaction mix containing a DNA template, forward and reverse primers, a thermostable DNA polymerase, dATP, dGTP, dCTP (or a modified dCTP), and the desired this compound-5'-O-triphosphate (e.g., d5hmUTP or d5hmCTP).

  • PCR Cycling: Perform PCR with appropriate annealing and extension temperatures and times, optimized for the specific polymerase and primers used.

  • Purification: Purify the PCR product to remove unincorporated nucleotides and primers.

  • Verification: Verify the incorporation of the modified base using techniques such as enzymatic digestion followed by mass spectrometry or by observing shifts in gel electrophoresis mobility.[4][6]

Visualizations

Synthesis and Incorporation Workflow

experimental_workflow cluster_synthesis Synthesis cluster_incorporation Incorporation cluster_analysis Functional Analysis Start Pyrimidine Nucleoside Protect Protecting Group Chemistry Start->Protect Phosphitylation Phosphitylation Protect->Phosphitylation Phosphoramidite 5-hmPy Phosphoramidite Phosphitylation->Phosphoramidite Oligo_Synth Automated Oligonucleotide Synthesis Phosphoramidite->Oligo_Synth Cleavage Cleavage & Deprotection Oligo_Synth->Cleavage Purification Purification Cleavage->Purification Modified_Oligo Modified Oligonucleotide Purification->Modified_Oligo Transcription_Assay In Vitro Transcription Assay Modified_Oligo->Transcription_Assay Gene_Expression Gene Expression Analysis Transcription_Assay->Gene_Expression

Caption: Workflow for the synthesis and functional analysis of this compound-modified oligonucleotides.

DNA Demethylation Pathway

dna_demethylation mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation fC 5-formylcytosine (5fC) hmC->fC Oxidation caC 5-carboxylcytosine (5caC) fC->caC Oxidation C Cytosine (C) caC->C Excision & Repair TET TET Enzymes TDG TDG Glycosylase BER Base Excision Repair

References

An In-depth Technical Guide on Naturally-Occurring Pyrimidines and their Hydroxymethylated Forms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyrimidines

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. They are fundamental to all life, forming the structural backbone of nucleobases that are integral components of nucleic acids, Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). The primary naturally-occurring pyrimidines are Cytosine (C), Thymine (T), and Uracil (U). These molecules are not only critical for the storage and transfer of genetic information but are also involved in a myriad of other biological processes, including energy metabolism, vitamin function, and as targets for therapeutic agents. This guide provides a comprehensive overview of these vital biomolecules and their recently discovered hydroxymethylated derivatives, which have opened new frontiers in the field of epigenetics.

The Core Pyrimidines: Structures and Biological Roles

The three major pyrimidines—Cytosine, Thymine, and Uracil—are the building blocks of DNA and RNA. Their ability to form hydrogen bonds with complementary purine bases (Adenine and Guanine) is the foundation of the genetic code.

  • Cytosine (C): Present in both DNA and RNA, cytosine forms three hydrogen bonds with guanine (G). Its structure features an amine group at position 4 and a keto group at position 2. Beyond its structural role in the double helix, cytosine is a key substrate for epigenetic modifications, including methylation and hydroxymethylation, which are crucial for gene regulation.

  • Thymine (T): Found almost exclusively in DNA, thymine is essentially a methylated form of uracil (5-methyluracil). It pairs with adenine (A) via two hydrogen bonds, contributing to the stability of the DNA double helix. The presence of thymine in DNA instead of uracil is thought to be a mechanism for enhanced genetic stability and efficient repair of DNA damage.

  • Uracil (U): Uracil replaces thymine in RNA and also pairs with adenine (A) through two hydrogen bonds. It is a key component of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), playing a central role in the transcription and translation of the genetic code into proteins.

The biological significance of pyrimidines extends beyond nucleic acids. The pyrimidine ring is a core structure in essential vitamins like thiamine (Vitamin B1) and riboflavin (Vitamin B2). Furthermore, synthetic pyrimidine analogues, such as 5-fluorouracil, are widely used as chemotherapeutic agents in cancer treatment, highlighting their importance in drug development.[1][2]

Pyrimidine Biosynthesis: De Novo and Salvage Pathways

Cells can synthesize pyrimidine nucleotides through two main pathways: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.

De Novo Synthesis

The de novo pathway is a highly regulated, multi-step process that occurs in the cytoplasm (with one mitochondrial step) and culminates in the synthesis of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

Key Steps:

  • Formation of Carbamoyl Phosphate: The pathway begins with the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) . This is the primary rate-limiting and regulated step in animals.[3]

  • Synthesis of Carbamoyl Aspartate: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate.

  • Ring Closure: Dihydroorotase facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.

  • Oxidation: Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme, oxidizes dihydroorotate to orotate.

  • Addition of Ribose-5-Phosphate: Orotate Phosphoribosyltransferase (OPRT) attaches the pyrimidine ring (orotate) to a phosphoribosyl pyrophosphate (PRPP) molecule, forming Orotidine Monophosphate (OMP).

  • Decarboxylation to UMP: OMP Decarboxylase removes a carboxyl group from OMP to yield Uridine Monophosphate (UMP).[3][4][5]

From UMP, a series of phosphorylation and modification reactions produce other essential pyrimidines like UTP (a precursor for CTP) and dTMP (the thymine nucleotide for DNA synthesis).

de_novo_pyrimidine_biosynthesis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPS II Carbamoyl_Asp Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp ATCase Aspartate Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport Orotate_cyto Orotate OMP Orotidine Monophosphate (OMP) Orotate_cyto->OMP OPRT PRPP PRPP UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP CTP Synthetase Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate_cyto Transport

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.
Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles free pyrimidine bases and nucleosides from the breakdown of nucleic acids. Enzymes like uridine phosphorylase and thymidine kinase are key to this pathway, converting uracil and thymine back into their respective nucleotides. This pathway is particularly important in non-proliferating cells where de novo synthesis is less active.[4]

Hydroxymethylated Pyrimidines: The Epigenetic Dimension

Hydroxymethylation is a critical epigenetic modification where a hydroxyl group (-OH) is added to a methyl group on a pyrimidine base. This process is primarily mediated by the Ten-eleven translocation (TET) family of enzymes.

5-Hydroxymethylcytosine (5hmC)

Discovered in mammalian DNA in 2009, 5-hydroxymethylcytosine (5hmC) has emerged as a crucial player in epigenetics, often referred to as the "sixth base."[6]

Formation and Fate: 5hmC is generated by the oxidation of 5-methylcytosine (5mC), a reaction catalyzed by the TET family of Fe(II) and α-ketoglutarate-dependent dioxygenases (TET1, TET2, TET3).[7][8][9][10] The role of 5hmC is multifaceted; it can be a stable epigenetic mark in its own right or an intermediate in the pathway of active DNA demethylation.[7][8]

The TET enzymes can further oxidize 5hmC sequentially to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[9][10][11] These oxidized bases are recognized and excised by Thymine-DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway, ultimately leading to the replacement of the modified cytosine with an unmodified one, thus completing the demethylation cycle.[7][11]

Biological Roles: 5hmC is not uniformly distributed throughout the genome. It is particularly abundant in the brain and embryonic stem cells.[6][7] Its presence is associated with active gene transcription and it is enriched in gene bodies and regulatory elements like enhancers.[12] 5hmC is thought to regulate gene expression by modulating chromatin structure and preventing the binding of proteins that typically recognize 5mC, thereby creating a more open and transcriptionally permissive chromatin state.[6][8]

tet_pathway node_5mC 5-methylcytosine (5mC) node_5hmC 5-hydroxymethylcytosine (5hmC) node_5mC->node_5hmC TET Enzymes node_5fC 5-formylcytosine (5fC) node_5hmC->node_5fC TET Enzymes node_5caC 5-carboxylcytosine (5caC) node_5fC->node_5caC TET Enzymes node_BER Base Excision Repair (TDG-mediated) node_5fC->node_BER node_5caC->node_BER node_C Cytosine (C) node_BER->node_C Restoration

Figure 2: TET-mediated oxidation of 5-methylcytosine.
5-Hydroxymethyluracil (5hmU)

5-Hydroxymethyluracil (5hmU) is another modified pyrimidine found in the DNA of various organisms.

Formation: 5hmU can be formed through several mechanisms:

  • Oxidation of Thymine: TET enzymes can directly oxidize the methyl group of thymine (5-methyluracil) to form 5hmU.[13]

  • Deamination of 5hmC: 5-hydroxymethylcytosine can undergo deamination to form a 5hmU:G mismatch in the DNA.[14]

Biological Roles: The function of 5hmU is context-dependent. It can be viewed as a form of DNA damage, as its presence can lead to mutations if not repaired. However, it also appears to have regulatory roles. In some contexts, 5hmU acts as an intermediate in DNA repair pathways.[14][15] There is also evidence that 5hmU can act as an epigenetic mark itself, influencing transcription by either enhancing or inhibiting the binding of RNA polymerase, depending on the promoter context.[16]

hmU_formation Thymine Thymine (5-methyluracil) hmU_from_T 5-hydroxymethyluracil (5hmU) Thymine->hmU_from_T TET Enzymes Repair DNA Repair (e.g., SMUG1) hmU_from_T->Repair _5hmC 5-hydroxymethylcytosine (5hmC) hmU_from_C 5-hydroxymethyluracil (5hmU) _5hmC->hmU_from_C Deamination hmU_from_C->Repair oxBS_Seq_Workflow cluster_BS BS-Seq Arm cluster_oxBS oxBS-Seq Arm start Genomic DNA split Split Sample start->split bs_convert_bs Bisulfite Conversion (C -> U) split->bs_convert_bs oxidation Oxidation (5hmC -> 5fC) split->oxidation lib_prep_bs Library Prep & PCR bs_convert_bs->lib_prep_bs seq_bs Sequencing lib_prep_bs->seq_bs result_bs Reads: C = 5mC + 5hmC seq_bs->result_bs analysis Bioinformatic Analysis (Inference) result_bs->analysis bs_convert_ox Bisulfite Conversion (C, 5fC -> U) oxidation->bs_convert_ox lib_prep_ox Library Prep & PCR bs_convert_ox->lib_prep_ox seq_ox Sequencing lib_prep_ox->seq_ox result_ox Reads: C = 5mC seq_ox->result_ox result_ox->analysis final_result Base-resolution maps of 5mC and 5hmC analysis->final_result

References

Structure-Activity Relationship of Substituted 5-(Hydroxymethyl)pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[1][2] Among the vast landscape of pyrimidine derivatives, those bearing a hydroxymethyl group at the 5-position have emerged as a particularly interesting subclass. This functional group can participate in hydrogen bonding and serve as a key pharmacophoric feature, influencing the compound's interaction with biological targets.[1][3] Furthermore, the 5-(hydroxymethyl)pyrimidine moiety is found in some natural bioactive compounds and as a non-typical nitrogenous base in DNA, highlighting its biological relevance.[1][3]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 5-(hydroxymethyl)pyrimidines, with a focus on their anticancer and antimicrobial properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows to aid researchers in the design and development of novel therapeutic agents based on this promising scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following sections dissect the SAR based on available data, primarily focusing on substitutions at the C4-position.

Anticancer Activity

Studies have shown that modifications at the 4-position of the this compound core can dramatically impact cytotoxic activity against various cancer cell lines.

A key study by Matera-Witkiewicz et al. (2021) synthesized a series of 5-(hydroxymethyl)pyrimidines with diverse substituents at the 4-position and evaluated their anticancer effects.[1] The core structure for this series was a 2-phenyl-6-methyl-5-(hydroxymethyl)pyrimidine. The general trend observed was that the nature of the substituent at the C4 position dictates the cytotoxic potential.

  • Aliphatic Amino Substituents: Derivatives with aliphatic amino groups at the C4-position were generally found to be less toxic to normal cells (RPTEC) compared to those with a benzylsulfanyl group.[1]

  • Bulky Substituents: An increase in the bulkiness of the substituent at the C4-position appeared to correlate with enhanced anticancer properties, although the overall activity remained at a moderate level.[1] For instance, compounds with bulky aliphatic amino groups exhibited some of the more promising IC50 values against certain cancer cell lines.[1]

  • Benzylsulfanyl Substituent: The presence of a 4-benzylsulfanyl group conferred notable cytotoxicity, but this was also accompanied by higher toxicity towards normal cells.[1] This suggests that while this group may contribute to potent anticancer effects, it might also lead to a narrower therapeutic window.

The hydroxylation at the 5-position to introduce the hydroxymethyl group has been shown to be a critical modification for enhancing cytotoxicity. For example, the hydroxylation of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine to its 5-hydroxymethyl derivative led to a significant increase in cytotoxicity against both normal and cancer cell lines.[3]

Antimicrobial Activity

The antimicrobial potential of substituted 5-(hydroxymethyl)pyrimidines has also been investigated, with the C4-substituent playing a crucial role.

  • Aliphatic Amino Groups: In the same series of compounds studied for anticancer activity, weak antibacterial properties were observed only in derivatives that possessed an aliphatic amino group at the C4-position with a chain of at least three carbon atoms.[1]

  • Benzylsulfanyl Group: Antifungal activity was exclusively observed in the derivative carrying the 4-benzylsulfanyl substituent.[1]

These findings suggest that distinct structural features are required for antibacterial versus antifungal activity within this class of compounds.

Quantitative Data

The following tables summarize the quantitative biological data for a series of 4-substituted-2-phenyl-6-methyl-5-(hydroxymethyl)pyrimidines.

Table 1: Anticancer Activity of 4-Substituted this compound Derivatives (IC50 in µM) [1]

Compound ID4-SubstituentHeLaHepaRGCaco-2AGSA172RPTEC (Normal)
3a Benzylsulfanyl>250>250>250>250>250179.8
3b (2-Methylbenzyl)sulfanyl>250>250>250>250>250100.2
3c Amino>250>250>250>250>250>250
3d Ethylamino>250>250>250>250>250>250
3e Propylamino>250>250>250>250>250>250
3f Allylamino>250>250>250>250>250>250
3g Isopropylamino>250>250>250>250>250>250
3h tert-Butylamino185.3132.3>250>250>250>250
3i (2-Hydroxyethyl)amino>250>250>250>250>250>250
3j Cyclohexylamino>250>250>250>250>250196.2

Table 2: Antimicrobial Activity of 4-Substituted this compound Derivatives (MIC in µg/mL) [1]

Compound ID4-SubstituentS. aureusS. epidermidisE. coliP. aeruginosaK. pneumoniaeC. albicans
3a Benzylsulfanyl>500>500>500>500>500250
3e Propylamino500>500>500>500>500>500
3f Allylamino>500>500>500>500>500>500
3g Isopropylamino500500>500>500>500>500
3j Cyclohexylamino500500>500>500>500>500

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for the synthesis and biological evaluation of substituted 5-(hydroxymethyl)pyrimidines, based on cited literature.

General Synthesis of 4-Substituted-2-phenyl-6-methyl-5-(hydroxymethyl)pyrimidines[1]

This protocol describes the reduction of the corresponding ethyl 5-carboxylate-pyrimidine derivatives to yield the 5-(hydroxymethyl)pyrimidines.

Materials:

  • Appropriate ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Dry tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of sodium sulfate (Na2SO4)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform)

Procedure:

  • Dissolve the starting ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylate (1 equivalent) in dry THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH4 (typically 1.5-2 equivalents) in dry THF to the cooled solution of the ester.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the excess LiAlH4 by the dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Na2SO4.

  • Filter the resulting mixture through a pad of Celite or filter paper to remove the inorganic salts.

  • Wash the filter cake with additional THF or another suitable solvent (e.g., ethyl acetate).

  • Combine the organic filtrates and dry over anhydrous MgSO4.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform or a mixture of chloroform and methanol) to afford the desired this compound derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

start Start: Ethyl 4-substituted-pyrimidine-5-carboxylate dissolve Dissolve in dry THF (Inert atmosphere, 0 °C) start->dissolve add_liaih4 Slowly add LiAlH4 in dry THF dissolve->add_liaih4 react Stir at room temperature (Monitor by TLC) add_liaih4->react quench Quench with Ethyl Acetate and Na2SO4 solution (0 °C) react->quench filter Filter to remove salts quench->filter extract_dry Dry organic phase (anhydrous MgSO4) filter->extract_dry concentrate Concentrate under reduced pressure extract_dry->concentrate purify Purify by column chromatography concentrate->purify end End Product: This compound purify->end start Start: Seed cells in 96-well plate incubate1 Incubate for 24h (Cell attachment) start->incubate1 add_compounds Add serially diluted compounds incubate1->add_compounds incubate2 Incubate for 24, 48, or 72h add_compounds->incubate2 add_nr Add Neutral Red solution and incubate incubate2->add_nr wash_destain Wash and add destain solution add_nr->wash_destain read_absorbance Measure absorbance with microplate reader wash_destain->read_absorbance analyze Calculate % viability and IC50 values read_absorbance->analyze end End: Cytotoxicity data analyze->end cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative (Hypothesized) Inhibitor->EGFR Inhibition

References

Spectroscopic Characterization of 5-(Hydroxymethyl)pyrimidine and Its Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)pyrimidine is a crucial heterocyclic compound, serving as a fundamental building block in the synthesis of various biologically active molecules and playing a role in epigenetic modifications of DNA.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in medicinal chemistry and drug development. This guide provides a comprehensive overview of the spectroscopic characterization of this compound and its salts, detailing experimental protocols and presenting key data in a structured format for easy reference.

Introduction

The pyrimidine ring is a cornerstone in the architecture of numerous synthetic drugs with a wide array of pharmacological activities, including antimicrobial and antineoplastic properties.[1] The derivative, this compound, is of particular interest as it is found as a scaffold in non-typical nitrogenous bases in DNA and as a core component of some natural bioactive compounds.[1] Its structural elucidation and the characterization of its salts are critical for quality control, reaction monitoring, and understanding its interactions in biological systems. This document outlines the principal spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives as reported in the literature.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compoundCDCl₃Data not available in search resultsData not available in search results
[4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol[1]CDCl₃1.03 (3H, t, CH₃), 1.42 (3H, t, CH₃), 1.72 (2H, sx, CH₂), 2.75 (3H, s, CH₃), 3.63 (2H, q, CH₂), 4.39 (2H, q, CH₂), 7.46–8.49 (5H, m, aromatic)Data not available in search results
5-HydroxymethyluracilDMSO-d₆Data not available in search resultsData not available in search results

Note: Specific NMR data for the parent this compound was not available in the provided search results. The data for the derivative illustrates the typical regions for proton signals.

Table 2: Infrared (IR) Spectroscopy Data
CompoundSample Prep.Key Absorption Bands (ν, cm⁻¹)Functional Group Assignment
This compoundATRData not available in search results-
Derivative with C=O and N-H groups[1]ATR3327N-H Stretch
1674C=O Stretch
This compound (Computational)[3]DFT CalculationRefer to publication for detailed vibrational modesC-H, O-H, C=N, C-C stretches and bends

Note: Experimental IR data for the parent compound is limited in the search results. Computational studies, however, provide theoretical vibrational frequencies which can aid in spectral interpretation.

Table 3: Mass Spectrometry (MS) Data
CompoundIonizationMass-to-Charge Ratio (m/z)Ion Type
This compoundESIData not available in search results[M+H]⁺
[4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol[1]ESI300.1726 (found), 300.1707 (calcd.)[M+H]⁺
5-HydroxymethyluracilESI-MSCan be used in conjunction with PCR[4][5][M+H]⁺, [M-H]⁻

Experimental Protocols

Detailed and accurate experimental protocols are crucial for reproducible spectroscopic analysis. Below are generalized methodologies for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should dissolve the compound without reacting with it. For salts, D₂O or DMSO-d₆ are common choices.

  • Instrument Setup : Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition :

    • ¹H NMR : Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling patterns to deduce connectivity.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. This is a rapid and common method for solid samples.

    • KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBR pellet) and subtract it from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands and assign them to specific functional groups (e.g., O-H stretch, C=N stretch, C-O stretch).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or water. The solvent should be compatible with the chosen ionization method.

  • Ionization :

    • Electrospray Ionization (ESI) : This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated and enter the mass analyzer.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap). High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel pyrimidine derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS XRay Single Crystal X-Ray (if crystalline) Purification->XRay Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration XRay->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Report Report Structure_Elucidation->Report Final Report

References

The Dawn of a New Antiviral Strategy: Exploring the Therapeutic Potential of 5-(Hydroxymethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel antiviral therapeutics, the scientific community is increasingly turning its attention to the untapped potential of unique chemical scaffolds. Among these, 5-(Hydroxymethyl)pyrimidine and its derivatives are emerging as a promising new frontier in antiviral drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the therapeutic promise of this pyrimidine core, its mechanism of action, and the experimental methodologies crucial for its evaluation.

While research on the parent this compound molecule as a direct antiviral agent remains nascent, its significance as a foundational building block for more complex and potent antiviral compounds is well-recognized.[1] This guide will delve into the antiviral activity of key derivatives, particularly nucleoside analogues, which have shown significant efficacy against a range of viruses.

A Pivotal Scaffold for Antiviral Activity

The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several established antiviral drugs.[2][3][4] The strategic placement of a hydroxymethyl group at the 5-position of this ring can significantly influence the molecule's interaction with viral enzymes, offering a pathway to potent and selective antiviral agents.

One of the most compelling examples of a 5-hydroxymethyl-substituted pyrimidine derivative is 5-Hydroxymethyltubercidin (HMTU) , a pyrrolo[2,3-d]pyrimidine nucleoside. HMTU has demonstrated potent, submicromolar antiviral activity against a broad spectrum of RNA viruses, including flaviviruses and coronaviruses such as SARS-CoV-2.[5][6][7] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[8]

Quantitative Antiviral Efficacy

The antiviral potential of this compound derivatives is underscored by quantitative data from in vitro studies. The following tables summarize the efficacy of 5-Hydroxymethyltubercidin (HMTU) against various viral pathogens, highlighting its half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI), a key indicator of a drug's therapeutic window.

Table 1: Antiviral Activity of 5-Hydroxymethyltubercidin (HMTU) against Coronaviruses

VirusCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell LineReference
HCoV-OC435-Hydroxymethyltubercidin0.378 ± 0.023>50>132MRC-5[7]
HCoV-229E5-Hydroxymethyltubercidin0.528 ± 0.029>50>94MRC-5[7]
SARS-CoV-25-Hydroxymethyltubercidin0.47 (EC90)>20>42.5VeroE6/TMPRSS2[7]

Table 2: Antiviral Activity of 5-Hydroxymethyltubercidin (HMTU) against Flaviviruses

VirusCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell LineReference
Dengue Virus (DENV)5-HydroxymethyltubercidinNot explicitly quantified in the provided search results>20Not explicitly quantifiedVero[5][6]
Zika Virus (ZIKV)5-HydroxymethyltubercidinNot explicitly quantified in the provided search results>20Not explicitly quantifiedVero[5][6]

Mechanism of Action: A Chain of Events

The primary antiviral mechanism of 5-hydroxymethylpyrimidine nucleoside analogues is the disruption of viral nucleic acid synthesis. This is a multi-step process that begins with the cellular uptake of the nucleoside analogue and its subsequent phosphorylation by host cell kinases.

G cluster_cell Host Cell cluster_virus Viral Replication Complex NA 5-Hydroxymethylpyrimidine Nucleoside Analogue NA_MP Nucleoside Monophosphate NA->NA_MP Host Cell Kinase NA_DP Nucleoside Diphosphate NA_MP->NA_DP Host Cell Kinase NA_TP Active Nucleoside Triphosphate NA_DP->NA_TP Host Cell Kinase Viral_Polymerase Viral DNA/RNA Polymerase NA_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Growing Viral DNA/RNA Strand Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Genome->Chain_Termination

Caption: Metabolic activation and mechanism of action of 5-hydroxymethylpyrimidine nucleoside analogues.

The resulting nucleoside triphosphate, an active metabolite, then acts as a competitive inhibitor of the viral DNA or RNA polymerase.[4][9][10] By mimicking the natural nucleoside triphosphate, it is incorporated into the growing viral nucleic acid chain. This incorporation leads to chain termination, effectively halting viral replication.[9][10]

Experimental Protocols: A Guide to Evaluation

The evaluation of novel antiviral compounds requires robust and reproducible experimental protocols. The following sections detail the methodologies for the synthesis of a representative 5-hydroxymethylpyrimidine nucleoside and the key assays for determining antiviral activity.

Synthesis of 5-Hydroxymethyl-2'-Deoxyuridine
Antiviral Activity Assays

1. Cytopathic Effect (CPE) Inhibition Assay:

This assay is a primary high-throughput screening method to assess the ability of a compound to protect cells from the destructive effects of a virus.[2][11][12][13][14]

  • Cell Preparation: A confluent monolayer of susceptible host cells is prepared in 96-well plates.

  • Compound Preparation: The test compound is serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are treated with the diluted compound and then infected with a known titer of the virus. Control wells include cells with virus only (virus control) and cells with medium only (cell control).

  • Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells.

  • Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or through the use of cell viability dyes such as neutral red or crystal violet.[11][12][13] The absorbance is read using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Seed host cells in 96-well plate P2 Prepare serial dilutions of test compound A1 Treat cells with compound dilutions P2->A1 A2 Infect cells with virus A1->A2 A3 Incubate for CPE development A2->A3 AN1 Stain viable cells (e.g., Neutral Red) A3->AN1 AN2 Measure absorbance AN1->AN2 AN3 Calculate EC50 AN2->AN3

Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

2. Plaque Reduction Assay:

This assay is considered the gold standard for quantifying the infectivity of lytic viruses and determining the efficacy of antiviral compounds.[3][11][15][16][17]

  • Cell and Virus Preparation: Confluent monolayers of host cells are prepared in 6-well plates. A virus stock of known titer is serially diluted.

  • Infection: The cell monolayers are infected with the diluted virus for a short adsorption period.

  • Compound Treatment and Overlay: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

  • Incubation: The plates are incubated until visible plaques are formed in the control wells (no compound).

  • Plaque Visualization and Counting: The cells are fixed and stained with a dye like crystal violet, which stains viable cells. Plaques appear as clear, unstained areas. The number of plaques in each well is counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

G P1 Seed host cells in 6-well plates P2 Infect cells with virus P1->P2 P3 Remove inoculum and add overlay with test compound dilutions P2->P3 P4 Incubate to allow plaque formation P3->P4 P5 Fix and stain cells (e.g., Crystal Violet) P4->P5 P6 Count plaques P5->P6 P7 Calculate IC50 P6->P7

Caption: Workflow of the Plaque Reduction Assay.

Future Directions

The exploration of this compound and its derivatives is a vibrant and promising area of antiviral research. Future efforts will likely focus on the synthesis and evaluation of a wider range of derivatives to establish a more comprehensive structure-activity relationship. Further investigation into the precise molecular interactions between the active triphosphate form of these nucleoside analogues and viral polymerases will be crucial for the rational design of next-generation antiviral agents with enhanced potency and selectivity. The continued application of robust experimental protocols will be paramount in advancing these promising compounds from the laboratory to potential clinical applications.

References

5-(Hydroxymethyl)pyrimidine as a precursor in thiamine biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, also known as vitamin B1, is an essential cofactor for all living organisms. In its active form, thiamine pyrophosphate (TPP), it plays a critical role in central metabolic pathways, including carbohydrate and amino acid metabolism.[1][2] The biosynthesis of thiamine is a complex process involving the separate synthesis of its two heterocyclic components: a pyrimidine moiety and a thiazole moiety, which are subsequently coupled.[3][4] This guide focuses on the pivotal role of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and its phosphorylated derivatives, as the central precursor to the pyrimidine portion of thiamine. Understanding the intricacies of HMP's synthesis and incorporation into thiamine is of fundamental importance for metabolic engineering, crop improvement, and the development of novel antimicrobial agents targeting this essential pathway.[5][6][7]

De Novo Biosynthesis of the Pyrimidine Moiety

In bacteria and plants, the de novo synthesis of the pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), is a remarkable and complex process catalyzed by a single enzyme: phosphomethylpyrimidine synthase (ThiC).[3][4][8]

The ThiC-Catalyzed Reaction: A Radical S-Adenosylmethionine (SAM) Transformation

The ThiC enzyme is a member of the radical SAM superfamily, utilizing a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM) and generate a highly reactive 5'-deoxyadenosyl radical.[8] This radical initiates a complex rearrangement of the substrate, 5-aminoimidazole ribotide (AIR), which is an intermediate in the de novo purine biosynthesis pathway.[3][4][9] Through a series of intricate radical-mediated steps, AIR is converted into HMP-P.[4][10]

The overall stoichiometry of the ThiC-catalyzed reaction is as follows:

5-amino-1-(5-phospho-β-D-ribosyl)imidazole + S-adenosyl-L-methionine → 4-amino-2-methyl-5-(phosphooxymethyl)pyrimidine + CO + 5'-deoxyadenosine + formate + L-methionine + 3 H+[11]

This reaction is one of the most complex known single-enzyme transformations in biology.[4]

Subsequent Phosphorylation to HMP-PP

Following its synthesis, HMP-P is further phosphorylated to 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) by the enzyme hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (ThiD).[3][5][12] This ATP-dependent phosphorylation is a critical step, as HMP-PP is the direct precursor that condenses with the thiazole moiety to form thiamine monophosphate.[5][9]

Biosynthesis Pathway of HMP-PP (De Novo)

de_novo_hmp_pp_biosynthesis AIR 5-Aminoimidazole Ribotide (AIR) HMP_P 4-Amino-5-hydroxymethyl-2-methylpyrimidine Phosphate (HMP-P) AIR->HMP_P Radical SAM-dependent rearrangement HMP_PP 4-Amino-5-hydroxymethyl-2-methylpyrimidine Pyrophosphate (HMP-PP) HMP_P->HMP_PP ATP -> ADP ThiC ThiC (Phosphomethylpyrimidine synthase) ThiD ThiD (Hydroxymethylpyrimidine/ phosphomethylpyrimidine kinase)

Caption: De novo biosynthesis of HMP-PP from AIR.

Salvage Pathways for Pyrimidine Moiety

In addition to de novo synthesis, many organisms possess salvage pathways to recycle HMP and its precursors from the environment or from the degradation of thiamine and its derivatives.[3][13][14] These pathways are energetically less costly and are crucial for organisms in environments where thiamine or its precursors are available.[13][14][15]

Phosphorylation of Salvaged HMP

Free HMP can be taken up by the cell and phosphorylated to HMP-P by hydroxymethylpyrimidine kinase (HMPK), an activity that can be carried out by the ThiD enzyme in some bacteria.[3][5][16] In Escherichia coli, another enzyme, pyridoxine kinase (PdxK), can also catalyze this phosphorylation.[16][17] Once HMP-P is formed, it enters the de novo pathway and is converted to HMP-PP by ThiD.[5]

The TenA-Mediated Salvage Pathway

A notable salvage pathway in some bacteria, such as Bacillus subtilis, involves the TenA protein.[18][19] TenA is a thiaminase II that can hydrolyze thiamine, but its primary role in this context is the conversion of 4-amino-5-aminomethyl-2-methylpyrimidine (AMP) to HMP.[18] This pathway allows the organism to utilize alternative pyrimidine precursors.

HMP Salvage and Phosphorylation Workflow

hmp_salvage_workflow Ext_HMP External HMP Int_HMP Intracellular HMP Ext_HMP->Int_HMP Transport HMP_P HMP-P Int_HMP->HMP_P ATP -> ADP HMP_PP HMP-PP HMP_P->HMP_PP ATP -> ADP HMPK HMP Kinase (ThiD/PdxK) ThiD_salvage ThiD

Caption: Salvage and phosphorylation of HMP.

Quantitative Data

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
TenABacillus subtilis4-amino-5-aminomethyl-2-methylpyrimidine-0.37[18]

Note: The kcat for TenA was originally reported as 22.0 min-1 and has been converted to s-1. Further comprehensive kinetic data for ThiC and ThiD across different species require more targeted biochemical studies.

Experimental Protocols

The study of HMP's role in thiamine biosynthesis employs a variety of experimental techniques. Below are generalized methodologies for key experiments.

1. Enzyme Activity Assays

  • ThiC Activity Assay: The activity of ThiC is typically measured by quantifying the formation of HMP-P from AIR. This can be achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the product. The reaction mixture generally contains purified ThiC enzyme, AIR, SAM, a reducing agent (like sodium dithionite), and appropriate buffer conditions. The reaction is initiated by the addition of SAM and stopped at various time points by quenching, often with an acid.

  • ThiD Activity Assay: The kinase activity of ThiD can be assayed by monitoring the consumption of ATP or the formation of ADP, or by directly measuring the formation of HMP-P and HMP-PP from HMP. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm. Alternatively, HPLC or LC-MS/MS can be used to quantify the phosphorylated products.

2. Isotope Labeling Studies

To trace the origin of atoms in the pyrimidine ring, stable isotope-labeled precursors are supplied to microorganisms or in vitro enzymatic reactions. For instance, cells can be grown in media containing 13C-labeled glycine or formate.[9] The resulting thiamine is then isolated, and the incorporation and position of the isotopes are determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These studies have been instrumental in elucidating the complex rearrangement mechanism of the ThiC enzyme.[9]

3. Gene Expression Analysis

To understand the regulation of the HMP biosynthetic pathway, the expression levels of genes like thiC and thiD can be quantified. This is typically done using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). RNA is extracted from cells grown under different conditions (e.g., varying concentrations of thiamine), reverse transcribed to cDNA, and then the abundance of specific gene transcripts is quantified using qPCR with gene-specific primers.

Experimental Workflow for Thiamine Biosynthesis Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Cell_Culture Cell Culture/ Tissue Homogenization Extraction Metabolite/Protein/RNA Extraction Cell_Culture->Extraction Enzyme_Assay Enzyme Activity Assays Extraction->Enzyme_Assay LC_MS LC-MS/MS (Metabolite Quantification) Extraction->LC_MS RT_qPCR RT-qPCR (Gene Expression) Extraction->RT_qPCR Isotope_Analysis Isotope Labeling & MS/NMR Analysis Extraction->Isotope_Analysis Kinetic_Analysis Enzyme Kinetics Enzyme_Assay->Kinetic_Analysis Pathway_Elucidation Pathway Elucidation LC_MS->Pathway_Elucidation Regulatory_Analysis Regulatory Mechanisms RT_qPCR->Regulatory_Analysis Isotope_Analysis->Pathway_Elucidation Kinetic_Analysis->Pathway_Elucidation Regulatory_Analysis->Pathway_Elucidation

Caption: General experimental workflow.

Regulation of HMP Biosynthesis

The biosynthesis of thiamine is tightly regulated to prevent the overproduction of this energetically expensive molecule. A key regulatory mechanism in many bacteria and plants is the TPP riboswitch.[3][20] This is a structured non-coding RNA element located in the 5' untranslated region of the mRNAs of thiamine biosynthetic genes, including thiC. When TPP levels are high, it binds to the riboswitch, inducing a conformational change in the mRNA that leads to premature transcription termination or inhibition of translation, thereby downregulating the synthesis of the biosynthetic enzymes.[5]

Implications for Drug Development

The enzymes involved in thiamine biosynthesis are attractive targets for the development of novel antimicrobial agents.[5][6][7] This is because the thiamine biosynthesis pathway is essential for many pathogenic bacteria but is absent in humans, who obtain thiamine from their diet.[21] Therefore, inhibitors of enzymes like ThiC and ThiD could selectively target and inhibit the growth of pathogenic microorganisms.[5][6] The unique and complex mechanism of ThiC makes it a particularly promising target for the design of specific inhibitors. Furthermore, understanding the salvage pathways is crucial, as their presence in some pathogens might allow them to circumvent the effects of drugs that target the de novo pathway.[5]

Conclusion

5-(Hydroxymethyl)pyrimidine is a central molecule in the biosynthesis of thiamine, standing at the crossroads of a complex de novo synthesis pathway and various salvage mechanisms. The elucidation of the intricate radical SAM-dependent chemistry of ThiC has been a significant achievement in mechanistic enzymology. A thorough understanding of the enzymes, pathways, and regulatory networks involved in HMP metabolism is essential for future advancements in metabolic engineering to enhance the nutritional value of crops and for the development of a new generation of antimicrobial drugs. Further research is needed to fully characterize the kinetics and inhibition of the enzymes in this pathway across a broader range of organisms to support these endeavors.

References

Physicochemical properties of crystalline 5-(Hydroxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Crystalline 5-(Hydroxymethyl)pyrimidine

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1] As a pyrimidine derivative, it is structurally related to nucleobases, making it a valuable scaffold in the synthesis of novel therapeutic agents, particularly antiviral and anticancer drugs.[1][2] Its structure can be found in some natural bioactive compounds and as a component of nontypical nitrogen bases in DNA.[2][3] A thorough understanding of its physicochemical properties is paramount for researchers in formulation development, process chemistry, and pharmacology to ensure optimal handling, characterization, and application in preclinical and clinical studies.

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline this compound. It includes available quantitative data, detailed experimental protocols for key characterization techniques, and a workflow diagram to guide researchers in their analytical endeavors.

Physicochemical Data Summary

The known physicochemical properties of this compound are summarized below. While specific experimental data for properties like solubility and pKa are not widely published, this guide provides standardized protocols for their determination.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.12 g/mol [1]
Appearance Light-yellow or White Solid[1][2]
Melting Point 44 - 60 °C[1]

Core Physicochemical Properties and Experimental Protocols

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity and is fundamental for material characterization. Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point and other thermal events like phase transitions or decomposition.[4][5]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol is based on standard methodologies for thermal analysis of small organic molecules.[4][5][6]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium.[4]

  • Sample Preparation: Accurately weigh 5–20 mg of crystalline this compound into a clean aluminum or platinum DSC pan.[4] Crimp the pan with a lid to ensure good thermal contact.

  • Reference Preparation: Prepare an empty, sealed pan to serve as the reference.[5]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C).[7]

  • Data Analysis: The DSC thermogram will show a heat flow curve as a function of temperature. The melting point (Tₘ) is determined from the endothermic peak. For organic compounds, the onset of the melting peak is typically reported as the melting point.[6] The area under the peak corresponds to the enthalpy of fusion (ΔHfus).[7]

Solubility

Aqueous solubility is a key determinant of a compound's bioavailability and suitability for formulation.[8] The shake-flask method is the gold-standard technique for determining equilibrium solubility.[9]

Experimental Protocol: Aqueous Solubility Determination by Shake-Flask Method

This protocol is adapted from standard guidelines for thermodynamic solubility assessment.[9][10]

  • Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[9]

  • Sample Preparation: Add an excess amount of solid, crystalline this compound to a known volume of each buffer in a sealed flask or vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 °C for biopharmaceutical relevance) using an orbital shaker for a sufficient duration to reach equilibrium (e.g., 24 to 72 hours).[9] Periodically sample the supernatant to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration using a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.[8]

  • Quantification: Analyze the concentration of this compound in the clear filtrate. A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is typically used.

  • Data Analysis: Construct a standard calibration curve for the compound. Use this curve to determine the concentration in the saturated filtrate, which represents the equilibrium solubility at that specific pH and temperature.

Acidity Constant (pKa)

The pKa value defines the ionization state of a molecule at different pH values, which profoundly influences its solubility, absorption, and interaction with biological targets.[11] Potentiometric titration is a highly accurate and common method for pKa determination.[12][13]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining pKa values using potentiometric methods.[11][14]

  • Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically 10⁻⁴ M or higher).[12][14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

  • Titration:

    • Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.[14]

    • Immerse the calibrated pH electrode into the solution.

    • Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution.

    • Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, which is found at the inflection point of the curve.[11][13]

Crystal Structure

The three-dimensional arrangement of molecules in a crystal lattice is determined by Single-Crystal X-ray Diffraction (SCXRD). This technique provides definitive information on molecular structure, conformation, and intermolecular interactions.[15][16]

Experimental Protocol: Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

This protocol describes the general workflow for SCXRD analysis of a small organic molecule.[15][17]

  • Crystal Growth: The first and most critical step is to grow a high-quality single crystal (typically >0.1 mm in all dimensions).[17] Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation, filter the solution to remove dust, and allow the solvent to evaporate slowly in a loosely covered vial.[18][19]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in an intense, monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern (reflections) at various orientations using a detector.

  • Structure Solution and Refinement:

    • The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and crystal symmetry.

    • Computational methods are used to solve the phase problem and generate an initial electron density map.

    • A molecular model is built into the electron density map and refined against the experimental data to yield the final, high-resolution three-dimensional structure.[16]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of crystalline this compound.

G cluster_start Sample Preparation cluster_analysis Physicochemical Analysis cluster_results Data Output cluster_final Final Characterization Sample Crystalline this compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC Solubility Shake-Flask Solubility Assay Sample->Solubility Titration Potentiometric Titration Sample->Titration SCXRD Single-Crystal X-ray Diffraction Sample->SCXRD Result_DSC Melting Point (Tₘ) Enthalpy of Fusion (ΔHfus) DSC->Result_DSC Result_Sol Aqueous Solubility (pH-dependent) Solubility->Result_Sol Result_pKa Acidity Constant (pKa) Titration->Result_pKa Result_Xray Crystal Structure Molecular Conformation SCXRD->Result_Xray Final Complete Physicochemical Profile Result_DSC->Final Result_Sol->Final Result_pKa->Final Result_Xray->Final

References

Methodological & Application

Synthesis of 5-(Hydroxymethyl)pyrimidine from diethyl ethoxymethylenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 5-(Hydroxymethyl)pyrimidine from diethyl ethoxymethylenemalonate. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of biologically active compounds.

Application Notes

This compound is a crucial scaffold in the design and synthesis of novel therapeutic agents. The pyrimidine ring is a core component of nucleobases, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The hydroxymethyl group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of targeted therapies. For instance, this functional group can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to create diverse libraries of compounds for high-throughput screening.

The synthetic route detailed below involves a two-step process: a cyclocondensation reaction to form the pyrimidine ring, followed by a selective reduction of the ester functionality. Careful control of reaction conditions is critical, particularly during the reduction step, to prevent undesired side reactions such as the reduction of the pyrimidine ring itself.

Experimental Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step2 Step 2: Reduction DEEM Diethyl Ethoxymethylenemalonate ECP 5-Ethoxycarbonylpyrimidine DEEM->ECP Cyclocondensation Formamide Formamide Formamide->ECP Step1_reagents NaOEt, EtOH HMP This compound ECP->HMP Reduction Step2_reagents 1. LiAlH4, THF 2. H2O workup Logical_Relationship Start Start: Diethyl Ethoxymethylenemalonate Step1 Step 1: Cyclocondensation with Formamide Start->Step1 Intermediate Intermediate: 5-Ethoxycarbonylpyrimidine Step1->Intermediate Step2 Step 2: Reduction of Ester Intermediate->Step2 Final_Product Final Product: This compound Step2->Final_Product Side_Reaction Side Reaction: Reduction of Pyrimidine Ring Step2->Side_Reaction Potential Issue Optimization Optimization: - Control LiAlH4 stoichiometry - Low temperature (0°C) Optimization->Step2 Mitigates

Application Note & Protocol: Reduction of 5-Formylpyrimidine to 5-(Hydroxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of 5-formylpyrimidine to 5-(hydroxymethyl)pyrimidine. This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.[1] The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, for the efficient conversion of the aldehyde functionality to a primary alcohol. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

The pyrimidine scaffold is a core structure in numerous biologically active compounds and approved drugs.[2][3] The functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules. Specifically, the introduction of a hydroxymethyl group at the 5-position provides a key handle for further synthetic modifications. The reduction of 5-formylpyrimidine is a direct and efficient route to access this compound. Sodium borohydride is a widely used reagent for the reduction of aldehydes and ketones to their corresponding alcohols due to its operational simplicity and high chemoselectivity, as it typically does not reduce esters, amides, or carboxylic acids under standard conditions.[4] This protocol outlines a standard procedure for this transformation, including reaction setup, work-up, and purification.

Reaction Scheme

G reactant 5-Formylpyrimidine product This compound reactant->product reagent NaBH4, Methanol

Figure 1: General reaction scheme for the reduction of 5-formylpyrimidine.

Experimental Protocol

Materials:

  • 5-Formylpyrimidine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-formylpyrimidine (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions. Caution: Hydrogen gas evolution may be observed. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise at 0°C until gas evolution ceases.

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Quantitative Data

The following table summarizes typical quantitative data for the reduction of aromatic aldehydes to primary alcohols using sodium borohydride, which is analogous to the described protocol. Yields are generally high for this type of transformation.

ParameterValueReference
Reducing Agent Sodium Borohydride (NaBH₄)[4][5]
Solvent Methanol (MeOH)[6]
Typical Molar Ratio (Substrate:NaBH₄) 1 : 1.1 - 1.5General Knowledge
Reaction Temperature 0°C to Room Temperature[6]
Typical Reaction Time 1 - 3 hours[6]
Typical Yield 85 - 99%[5]

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve 5-formylpyrimidine in Methanol B Cool to 0°C A->B C Add NaBH4 portion-wise B->C D Stir at Room Temperature & Monitor by TLC C->D E Quench with saturated NH4Cl D->E F Remove Methanol E->F G Extract with Dichloromethane F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Column Chromatography or Recrystallization I->J K Pure this compound J->K

Figure 2: Workflow for the synthesis of this compound.

Safety Precautions

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol and dichloromethane are volatile and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a straightforward and efficient method for the synthesis of this compound from 5-formylpyrimidine using sodium borohydride. The procedure is robust and high-yielding, making it suitable for various research and development applications in the field of medicinal chemistry. The resulting product is a versatile intermediate for the synthesis of more complex pyrimidine derivatives.

References

Application Note: Quantitative Determination of 5-(Hydroxymethyl)pyrimidine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Hydroxymethyl)pyrimidine is a key heterocyclic compound and a significant building block in the synthesis of various biologically active molecules, including potential therapeutic agents. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability studies in drug development. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the reliable quantification of this compound. The method is demonstrated to be linear, accurate, precise, and sensitive for its intended purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic separation was achieved on a C18 reversed-phase column.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 4.5)B: AcetonitrileIsocratic Elution: 90:10 (A:B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes
Preparation of Solutions

2.2.1. Mobile Phase Preparation To prepare the 20 mM Potassium Phosphate buffer (pH 4.5), dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 4.5 with phosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use. The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio.

2.2.2. Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.2.3. Calibration Standards Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1 - 100 µg/mL).

2.2.4. Sample Preparation Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, were assessed.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 1.0 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
    - Repeatability (Intra-day)< 1.5%
    - Intermediate Precision (Inter-day)< 2.0%

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow A Standard & Sample Weighing B Solution Preparation (Stock, Standards, Samples) A->B Dissolution in Mobile Phase C Filtration (0.45 µm) B->C F Standard Injections (Calibration Curve Generation) C->F G Sample Injections C->G D HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) E System Suitability Test D->E Equilibration E->F System Ready H Data Acquisition (Chromatogram Recording) F->H G->H I Data Analysis (Peak Integration, Quantification) H->I Integration of Peak Area J Report Generation I->J Calculation of Concentration

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Detailed Protocols

System Suitability

Before starting the analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability solution (e.g., a mid-range calibration standard) should be injected five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%.

Linearity

Inject the prepared calibration standards in triplicate from the lowest to the highest concentration. Construct a calibration curve by plotting the mean peak area against the concentration. The linearity is acceptable if the correlation coefficient (r²) is greater than 0.999.

Accuracy

The accuracy of the method can be determined by a recovery study. This involves spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

Precision

Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day and under the same experimental conditions. Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by different analysts. The %RSD for the results should be within the acceptable limits (typically <2%).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is validated and demonstrated to be accurate, precise, and linear over a wide concentration range. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry for the routine analysis and quality control of this compound.

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 5-(Hydroxymethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 5-(hydroxymethyl)pyrimidine derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate the structural elucidation and characterization of this important class of compounds. Pyrimidine derivatives are foundational scaffolds in numerous bioactive compounds and pharmaceuticals, making their precise analysis critical for research and development.[1][2]

Spectroscopic Data Comparison

¹H and ¹³C NMR Spectral Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei within the molecule. For this compound derivatives, characteristic signals can be observed for the pyrimidine ring protons and carbons, as well as the hydroxymethyl substituent.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the this compound Core

Position Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
2H9.0 - 9.3157 - 160
4H8.6 - 8.9155 - 158
6H8.6 - 8.9155 - 158
5C-120 - 135
CH₂H4.5 - 4.860 - 65
OHH4.7 - 5.5 (broad)-

Note: Chemical shifts are typically referenced to a TMS internal standard. The exact chemical shifts can vary depending on the solvent and the nature of other substituents on the pyrimidine ring.[3][4][5] For instance, in a study of 2-{[5-(hydroxymethyl)-6-methyl-2-phenylpyrimidin-4-yl]amino}ethan-1-ol, the CH₂ protons of the hydroxymethyl group appeared as a doublet at 4.50 ppm, and the OH proton as a triplet at 5.07 ppm in DMSO-d₆.[6]

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7] The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound derivatives, common fragmentation pathways involve the loss of the hydroxymethyl group or cleavage of the pyrimidine ring.

Table 2: Expected Mass Spectrometry Data for a Generic this compound Derivative

Ion Description Expected m/z
[M+H]⁺Protonated molecular ionMW + 1
[M]⁺˙Molecular ionMW
[M-CH₂OH]⁺Loss of the hydroxymethyl groupMW - 31
[M-H₂O]⁺˙Loss of waterMW - 18
Pyrimidine ring fragmentsVarious fragments resulting from ring cleavageVaries

Note: The observed fragments and their relative intensities can vary depending on the ionization technique (e.g., ESI, EI) and the specific structure of the derivative.[8][9][10] The fragmentation of the pyrimidine ring itself can be complex, often involving the loss of small neutral molecules like HCN.[11]

Experimental Protocols

NMR Sample Preparation

To obtain high-resolution NMR spectra, it is crucial that the sample is free of particulate matter and paramagnetic impurities.

Protocol:

  • Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12] Gentle warming or vortexing can be used to aid dissolution.

  • Filtration: To remove any suspended impurities, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[14]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is at least 4.5 cm.[14]

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be shimmed to obtain optimal homogeneity, and other acquisition parameters (e.g., pulse sequence, number of scans) should be set appropriately.

Mass Spectrometry Sample Preparation

Proper sample preparation is key to achieving high sensitivity and reproducibility in mass spectrometry analysis.[15]

Protocol for Electrospray Ionization (ESI-MS):

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a high-purity organic solvent (e.g., methanol, acetonitrile).[16]

  • Working Solution Preparation: Dilute the stock solution with a suitable solvent mixture (often containing a small percentage of formic acid or ammonium acetate to promote ionization) to a final concentration of 1-10 µg/mL.[16]

  • Filtration: If any precipitate is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's tubing.[16]

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.[17]

  • Instrument Parameters: Optimize the mass spectrometer's parameters, including the ionization source voltage, nebulizing gas flow, and drying gas temperature, to achieve the best signal for the analyte.

Visualized Workflows

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectrum shim->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Peak Picking, Integration) process->analyze Structural Elucidation Structural Elucidation analyze->Structural Elucidation

Caption: Workflow for NMR analysis of this compound derivatives.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) stock->dilute filter Filter Sample dilute->filter inject Inject into Mass Spectrometer filter->inject ionize Ionize Sample (e.g., ESI) inject->ionize analyze_mass Mass Analysis (m/z measurement) ionize->analyze_mass detect Detect Ions analyze_mass->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Spectrum (Molecular Ion, Fragmentation) spectrum->interpret Structural Confirmation Structural Confirmation interpret->Structural Confirmation

Caption: Workflow for MS analysis of this compound derivatives.

References

Crystallization Techniques for High-Purity 5-(Hydroxymethyl)pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for obtaining high-purity 5-(Hydroxymethyl)pyrimidine through various crystallization techniques. The information is intended to guide researchers in developing robust and efficient purification strategies for this versatile building block used in pharmaceutical and biotechnological applications.[1]

Introduction to Crystallization for Purifying this compound

Crystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. For this compound, achieving high purity is essential for its intended applications in drug discovery and nucleic acid research.[1] The choice of crystallization method depends on the impurity profile of the crude material and the desired final purity. The most common techniques applicable to pyrimidine derivatives include cooling crystallization, antisolvent crystallization, and evaporative crystallization.

The melting point of this compound is reported to be in the range of 44-60°C, with variations likely attributable to purity levels.[1] Higher purity material is expected to have a sharper and higher melting point.

Key Crystallization Techniques

Cooling Crystallization

This technique relies on the principle that the solubility of this compound in a selected solvent is significantly higher at elevated temperatures than at lower temperatures. By dissolving the crude compound in a minimal amount of hot solvent and allowing it to cool slowly, the compound crystallizes out of the solution, leaving impurities behind.

Antisolvent Crystallization

In this method, a solvent in which this compound is soluble (the "solvent") is mixed with a solvent in which it is insoluble (the "antisolvent"). The addition of the antisolvent reduces the solubility of the compound in the solvent mixture, inducing crystallization. This technique is particularly useful for compounds that are highly soluble in a wide range of solvents at room temperature.

Evaporative Crystallization

Evaporative crystallization involves the slow evaporation of a solvent from a solution containing the compound of interest. As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and subsequent crystallization. This method is suitable for small-scale crystallization and for obtaining high-quality single crystals for X-ray diffraction studies.

Data Presentation: Solvent Selection and Expected Outcomes

While specific solubility data for this compound is not extensively published, general solubility trends for pyrimidine derivatives can guide solvent selection.[2][3] Polar solvents are generally good candidates for dissolving pyrimidine derivatives containing a hydroxyl group. A study on a related compound, [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol, reported successful crystallization from methanol with a yield of 70.04%.[4]

Table 1: Recommended Solvents for Crystallization of this compound

Crystallization TechniqueRecommended SolventsRecommended AntisolventsExpected PurityReported Yield (for a related derivative)[4]
Cooling Crystallization Methanol, Ethanol, Isopropanol, AcetonitrileNot Applicable>98% (HPLC)~70%
Antisolvent Crystallization Dichloromethane (DCM), Tetrahydrofuran (THF)Hexane, Heptane, Diethyl ether>98% (HPLC)Not Reported
Evaporative Crystallization Acetone, Ethyl AcetateNot ApplicableHigh (suitable for single crystals)Not Reported

Experimental Protocols

Protocol for Cooling Crystallization

This protocol is a general guideline for the purification of this compound using cooling crystallization.

Materials:

  • Crude this compound

  • Methanol (or other suitable solvent)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling while stirring until the solid is completely dissolved. If necessary, add more solvent dropwise to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol for Antisolvent Crystallization

This protocol outlines the general procedure for purifying this compound by antisolvent crystallization.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) (solvent)

  • Hexane (antisolvent)

  • Beaker or flask

  • Magnetic stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of DCM at room temperature with stirring.

  • Addition of Antisolvent: Slowly add hexane to the stirred solution. The addition should be dropwise to avoid rapid precipitation, which can trap impurities. Continue adding the antisolvent until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to stand undisturbed to allow for slow crystal growth. The formation of crystals can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a solvent mixture (e.g., DCM/hexane with a high proportion of hexane).

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the described crystallization techniques.

CoolingCrystallization A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cooling in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H High-Purity This compound G->H

Caption: Workflow for Cooling Crystallization.

AntisolventCrystallization A Dissolve Crude Compound in 'Good' Solvent B Slow Addition of 'Antisolvent' A->B C Induce Crystallization (Seeding/Scratching) B->C D Allow Crystal Growth C->D E Vacuum Filtration D->E F Wash with Solvent/Antisolvent Mixture E->F G Dry Crystals F->G H High-Purity This compound G->H

Caption: Workflow for Antisolvent Crystallization.

Purity Assessment

The purity of the crystallized this compound should be assessed using appropriate analytical techniques.

Table 2: Recommended Analytical Methods for Purity Assessment

Analytical TechniquePurposeTypical Observations for High Purity
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and impurity profiling.Single major peak with purity >98%.
Thin-Layer Chromatography (TLC) Rapid qualitative assessment of purity and monitoring crystallization progress.Single spot with no visible impurities.
Melting Point Analysis Indication of purity.Sharp melting point range (e.g., 58-60°C).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.Clean spectrum corresponding to the structure of this compound.

Troubleshooting

Table 3: Common Crystallization Issues and Solutions

IssuePossible CauseRecommended Solution
No crystal formation Solution is not supersaturated; inappropriate solvent.Concentrate the solution by evaporating some solvent; select a solvent with a steeper solubility curve.
Oiling out Solution is too supersaturated; cooling is too rapid.Use a more dilute solution; slow down the cooling rate; add a seed crystal.
Low yield Compound is too soluble in the mother liquor; premature crystallization.Cool the solution for a longer period or to a lower temperature; ensure complete dissolution at the higher temperature.
Poor purity Impurities co-crystallize; inefficient washing.Recrystallize from a different solvent system; ensure the wash solvent is cold and used sparingly.

By following these guidelines and protocols, researchers can effectively purify this compound to a high degree of purity, suitable for demanding applications in research and development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5-(Hydroxymethyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine analogs represent a significant class of therapeutic agents, particularly in oncology, where they function as antimetabolites.[1] By mimicking endogenous pyrimidines, these compounds can disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] The 5-(hydroxymethyl)pyrimidine scaffold is a key pharmacophore in the development of novel antiviral and anticancer agents.[3] The hydroxymethyl group can influence the molecule's interaction with biological targets and its metabolic fate.[4] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound analogs using the MTT assay, a reliable and widely used colorimetric method for determining cell viability.[5]

Data Presentation

The cytotoxic effects of various this compound analogs against a panel of human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 (µM)
5-Hydroxymethyl-2'-deoxyuridine Leukemia CellsHuman Leukemia1.7 - 5.8
Sarcoma 180Sarcoma8.5
Ehrlich AscitesCarcinoma4.0
{4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol HeLaCervical Cancer17 - 38
K562Chronic Myelogenous Leukemia17 - 38
CFPACPancreatic Cancer17 - 38
5-Hydroxymethylpyrimidine Derivative 3h HepaRGHuman Hepatoma132.3

Note: The data presented is a compilation from different studies and the experimental conditions may have varied.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the steps for determining the cytotoxicity of this compound analogs. The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound analogs

  • Human cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

    • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization

Experimental Workflow

experimental_workflow start Start cell_seeding Cell Seeding (5,000-10,000 cells/well) start->cell_seeding incubation_24h_1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h_1 compound_treatment Treatment with This compound Analogs incubation_24h_1->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition MTT Addition (5 mg/mL) incubation_48_72h->mtt_addition incubation_3_4h 3-4h Incubation mtt_addition->incubation_3_4h formazan_solubilization Formazan Solubilization (DMSO) incubation_3_4h->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Proposed Signaling Pathway of Cytotoxicity

signaling_pathway cluster_cell Cancer Cell compound This compound Analog transport Cellular Uptake compound->transport metabolism Metabolic Activation (Phosphorylation) transport->metabolism dna_synthesis DNA Synthesis metabolism->dna_synthesis Inhibition rna_synthesis RNA Synthesis metabolism->rna_synthesis Inhibition dna_damage DNA Damage & Strand Breaks dna_synthesis->dna_damage Incorporation cell_cycle Cell Cycle Arrest dna_damage->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

References

Molecular docking studies of 5-(Hydroxymethyl)pyrimidine derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Molecular Docking of 5-(Hydroxymethyl)pyrimidine Derivatives

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The this compound moiety, in particular, is found in various bioactive natural compounds and serves as a versatile starting point for the synthesis of novel drug candidates.[3] These derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7] Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[8][9] This allows researchers to rationalize structure-activity relationships (SAR), identify potential drug candidates from large libraries, and guide the optimization of lead compounds.[9] These notes provide an overview of applications and a detailed protocol for performing molecular docking studies with this compound derivatives against key protein targets.

Application 1: Targeting Protein Kinases in Cancer Therapy

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Pyrimidine derivatives have been extensively investigated as kinase inhibitors.[11] Molecular docking studies are instrumental in understanding how these compounds interact with the ATP-binding site of kinases like Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[12] Docking simulations can predict the binding energy and identify key interactions, such as hydrogen bonds with the hinge region, that are critical for inhibitory activity.

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase Kinase Cascade (e.g., CDK2) Receptor->Kinase TF Transcription Factor Kinase->TF Response Cell Proliferation & Survival TF->Response Inhibitor Pyrimidine Derivative Inhibitor->Kinase Inhibition

Caption: Simplified signaling pathway showing kinase inhibition.

Data Summary: Docking of Pyrimidine Derivatives Against CDK2

The following table summarizes representative docking scores of pyrimidine derivatives against the human cyclin-dependent kinase 2 (PDB ID: 1HCK). Lower binding energy values indicate a higher predicted binding affinity.[1][12]

Compound IDSubstituent GroupTarget ProteinBinding Energy (kcal/mol)Reference
4a CyanoCDK2 (1HCK)-7.7[1]
4b HydroxyCDK2 (1HCK)-7.4[1]
4c ChloroCDK2 (1HCK)-7.9[1]
2g NitrophenylCDK2 (1HCK)-8.7[12]
Ascorbic Acid (Reference)CDK2 (1HCK)-5.3[12]

Application 2: Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrimidine derivatives have shown significant potential as antibacterial and antifungal agents.[4][5] One key target in bacteria is Dihydrofolate Reductase (DHFR), an enzyme essential for nucleotide synthesis.[5] Molecular docking can be used to model the interaction of this compound derivatives with the DHFR active site, guiding the design of potent and selective inhibitors. The docking results can then be correlated with in vitro antimicrobial activity, such as the Minimum Inhibitory Concentration (MIC).[5]

Data Summary: DHFR Inhibition and Antibacterial Activity

This table presents docking and in vitro activity data for a representative pyrimidine derivative against bacterial DHFR and bacterial strains.

Compound IDTarget EnzymeDocking Score (kcal/mol)Target OrganismMIC (µmol/L)Reference
7c DHFRGood Interaction ReportedStaphylococcus aureus2.4[5]
7c DHFRGood Interaction ReportedEscherichia coli2.4[5]
7c DHFRGood Interaction ReportedCandida albicans2.4[5]

Protocols: Molecular Docking Workflow

This section provides a detailed, step-by-step protocol for performing a molecular docking study using common bioinformatics tools. The overall process involves preparing the protein and ligand, running the docking simulation, and analyzing the results.[13][14]

cluster_workflow General Molecular Docking Workflow PDB 1. Receptor Preparation - Download PDB file - Remove water & heteroatoms - Add polar hydrogens GRID 3. Grid Generation - Define binding site - Set grid box dimensions PDB->GRID LIG 2. Ligand Preparation - Draw 2D structure - Convert to 3D & optimize - Define rotatable bonds LIG->GRID DOCK 4. Docking Simulation - Select docking algorithm - Run simulation (e.g., AutoDock Vina) GRID->DOCK ANALYZE 5. Results Analysis - Rank poses by binding energy - Visualize interactions (H-bonds, etc.) - Compare with experimental data DOCK->ANALYZE

Caption: A typical workflow for molecular docking experiments.

Step 1: Preparation of the Receptor Protein [14]

  • Structure Retrieval : Download the 3D crystallographic structure of the target protein from a public database like the Protein Data Bank (PDB).

  • Protein Clean-up : Open the PDB file in molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio). Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.

  • Add Hydrogens : Add polar hydrogen atoms to the protein, as they are essential for defining hydrogen bond donors and acceptors.

  • Charge Assignment : Assign appropriate partial charges to the protein atoms using a force field (e.g., Gasteiger charges in AutoDock Tools).

  • Save Processed File : Save the prepared protein structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock).

Step 2: Preparation of the Ligand (this compound Derivative) [1][14]

  • Structure Generation : Draw the 2D structure of the pyrimidine derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization : Convert the 2D sketch into a 3D structure. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. Software like Avogadro or Open Babel can be used for this step.

  • Define Rotatable Bonds : Identify and define the rotatable (torsional) bonds within the ligand. This allows for conformational flexibility during the docking process.

  • Save Processed File : Save the prepared ligand in the required format (e.g., .pdbqt).

Step 3: Grid Box Generation

  • Identify Binding Site : The binding site (or active site) can be identified from the location of a co-crystallized ligand in the PDB structure or through literature review.

  • Define Grid Parameters : Using the docking software's tools (e.g., AutoGrid), define a 3D grid box that encompasses the entire binding site. The grid box defines the search space for the ligand during the docking simulation.

Step 4: Running the Docking Simulation [15]

  • Configuration : Set up the docking configuration file, specifying the prepared protein and ligand files, the grid parameter file, and the search algorithm parameters (e.g., exhaustiveness in AutoDock Vina).

  • Execution : Launch the docking program from the command line or a graphical user interface. The software will systematically explore different conformations and orientations of the ligand within the defined grid box.

Step 5: Analysis of Results [14]

  • Binding Affinity : The docking software will output a series of ligand poses ranked by their predicted binding affinity (scoring function), typically expressed in kcal/mol.

  • Pose Visualization : Load the protein and the docked ligand poses into a molecular visualization program.

  • Interaction Analysis : Analyze the best-scoring pose to identify key molecular interactions between the pyrimidine derivative and the protein's active site residues. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

cluster_interactions Key Molecular Interactions Ligand Pyrimidine Derivative Residue1 Protein Residue (e.g., Asp, Glu) Ligand->Residue1 Hydrogen Bond Residue2 Protein Residue (e.g., Leu, Val) Ligand->Residue2 Hydrophobic Interaction

Caption: Common non-covalent interactions in docking.

References

Application Notes and Protocols for Chiral Separation of 5-(Hydroxymethyl)pyrimidine Analog Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective separation of chiral compounds is of paramount importance in the pharmaceutical and biotechnology sectors. The distinct stereoisomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] 5-(Hydroxymethyl)pyrimidine and its derivatives represent a class of heterocyclic compounds with significant biological activity, often serving as key scaffolds in medicinal chemistry.[2][3] Consequently, the ability to isolate and quantify the individual enantiomers of chiral this compound analogs is crucial for drug development, quality control, and regulatory compliance.

This document provides a detailed application note and protocol for the chiral separation of this compound analog enantiomers using High-Performance Liquid Chromatography (HPLC). The direct approach, utilizing a chiral stationary phase (CSP), is employed for this separation due to its simplicity and efficiency.[4][5] The method outlined below is based on established principles of chiral chromatography and is designed to be a robust starting point for researchers, scientists, and drug development professionals.

Principle of Chiral Separation by HPLC

The fundamental principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase (CSP). The CSP creates a diastereomeric environment, leading to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different association constants, resulting in varying retention times for the two enantiomers and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity for a diverse range of chiral compounds.[6][7]

Experimental Protocols

This protocol provides a general method for the chiral separation of a racemic mixture of a this compound analog. Optimization may be required based on the specific derivative being analyzed.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended as a starting point. For example, a Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The optimal ratio should be determined experimentally, but a common starting point is 90:10 (v/v).

  • Reagents: HPLC-grade n-hexane and isopropanol.

  • Sample Solution: A solution of the racemic this compound analog dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Chromatographic Conditions

ParameterRecommended Setting
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed)

Protocol

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade n-hexane and isopropanol. For example, to prepare 1 L of a 90:10 mixture, combine 900 mL of n-hexane with 100 mL of isopropanol. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Sample Preparation: Accurately weigh and dissolve the racemic this compound analog in the mobile phase to achieve a final concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample solution onto the column and start the data acquisition.

  • Analysis: Identify the peaks corresponding to the two enantiomers in the resulting chromatogram. The retention times (t_R), peak areas, and peak heights will be used to determine the resolution and enantiomeric purity.

Data Presentation

The following tables summarize hypothetical quantitative data for the chiral separation of a this compound analog based on the protocol described above.

Table 1: Chromatographic Performance

ParameterValue
Enantiomer 1 t_R (min) 12.5
Enantiomer 2 t_R (min) 15.8
Capacity Factor (k'1) 4.0
Capacity Factor (k'2) 5.3
Separation Factor (α) 1.33
Resolution (R_s) 2.1

Table 2: Quantitative Analysis of a Non-Racemic Mixture

EnantiomerRetention Time (min)Peak Area% Composition
Enantiomer 112.515000025%
Enantiomer 215.845000075%

Visualizations

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (n-Hexane/IPA) Injection Inject Sample MobilePhase->Injection SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) SamplePrep->Injection Column Chiral Column (Chiralpak AD-H) Injection->Column Separation Detection UV Detection (254 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Integration) Chromatogram->Quantification Report Report (Resolution, % Purity) Quantification->Report Chiral_Recognition_Mechanism cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Racemic Mixture cluster_complexes Transient Diastereomeric Complexes cluster_elution Elution Order CSP Chiral Selector Complex_R [CSP - R-Enantiomer] (More Stable) CSP->Complex_R Stronger Interaction Complex_S [CSP - S-Enantiomer] (Less Stable) CSP->Complex_S Weaker Interaction R_Enantiomer R-Enantiomer R_Enantiomer->Complex_R S_Enantiomer S-Enantiomer S_Enantiomer->Complex_S Elution_R R-Enantiomer (Elutes Later) Complex_R->Elution_R Slower Elution Elution_S S-Enantiomer (Elutes First) Complex_S->Elution_S Faster Elution

References

Method for the Phosphitylation of 5-(Hydroxymethyl)pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of modified nucleosides into oligonucleotides is a critical technique in the development of novel therapeutics and research tools, particularly in the field of epigenetics. 5-(Hydroxymethyl)pyrimidine nucleosides, such as 5-(hydroxymethyl)cytidine (5-hmC) and 5-(hydroxymethyl)uridine (5-hmU), are important epigenetic markers. Their integration into synthetic DNA and RNA requires their conversion into phosphoramidite derivatives. This document provides detailed application notes and experimental protocols for the phosphitylation of this compound nucleosides, a key step in the synthesis of these valuable research and diagnostic reagents. The protocols described herein focus on the use of 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite as the phosphitylating agent and address the critical aspect of protecting the reactive 5-hydroxymethyl group.

Introduction

5-Methylcytosine (5mC) is a well-established epigenetic modification in DNA. Its oxidized derivatives, including 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxycytosine (5caC), are intermediates in the active demethylation pathway and also function as stable epigenetic marks.[1] To elucidate the biological roles of these modifications, there is a significant need for synthetic oligonucleotides containing these modified bases at specific positions. The chemical synthesis of such oligonucleotides is predominantly achieved through the phosphoramidite method on a solid support. This requires the preparation of the corresponding nucleoside phosphoramidite building blocks.

The synthesis of this compound phosphoramidites presents a unique challenge due to the reactivity of the 5-hydroxymethyl group, which is pseudo-benzylic in nature.[2] This necessitates the use of a suitable protecting group for this moiety that is stable during the phosphitylation and subsequent oligonucleotide synthesis steps but can be cleanly removed during the final deprotection. Several protecting groups have been successfully employed, including acetyl (Ac), 2-cyanoethyl (CE), and tert-butyldimethylsilyl (TBDMS).[2][3][4]

This document outlines a general and robust method for the phosphitylation of this compound nucleosides, focusing on a strategy that employs a protecting group for the 5-hydroxymethyl function and subsequent reaction with a phosphitylating agent.

Key Experimental Workflow

The overall workflow for the synthesis of a this compound phosphoramidite involves a multi-step process starting from the corresponding protected or unprotected nucleoside. The key steps include protection of the 5-hydroxymethyl group, protection of the 5'-hydroxyl group, and finally, the phosphitylation of the 3'-hydroxyl group.

G cluster_0 Synthesis of this compound Phosphoramidite Start This compound Nucleoside Protect_5OH Protection of 5-Hydroxymethyl Group (e.g., Acetylation) Start->Protect_5OH Protect_5primeOH 5'-O-DMT Protection Protect_5OH->Protect_5primeOH Phosphitylation 3'-O-Phosphitylation (e.g., with CEP-Cl) Protect_5primeOH->Phosphitylation Purification Silica Gel Chromatography Phosphitylation->Purification Product 5-(Protected-hydroxymethyl)pyrimidine 3'-O-Phosphoramidite Purification->Product

Figure 1. General workflow for the synthesis of this compound phosphoramidite.

Data Presentation

The following tables summarize typical reagents, conditions, and yields for the key steps in the synthesis of 5-(acetyloxymethyl)uridine and 5-(acetyloxymethyl)cytidine phosphoramidites.

Table 1: Synthesis of 5-Acetyloxymethyluridine Phosphoramidite

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
1. Acetylation5-HydroxymethyluridineAcetic anhydride, Pyridine, 0 °C to r.t., 2 h5-Acetyloxymethyluridine~62%[2]
2. 5'-O-DMT Protection5-AcetyloxymethyluridineDMT-Cl, DMAP, Pyridine, r.t., 5 h5-Acetyloxymethyl-5'-O-(4,4'-dimethoxytrityl)uridine~65%[2]
3. 2'-O-Silylation5-Acetyloxymethyl-5'-O-DMT-uridineTBDMSCl, AgNO₃, Pyridine, THF, r.t., 4 h5-Acetyloxymethyl-5'-O-DMT-2'-O-TBDMS-uridine~43%[2]
4. Phosphitylation5-Acetyloxymethyl-5'-O-DMT-2'-O-TBDMS-uridineCEP-Cl, DIPEA, THF, r.t.5-Acetyloxymethyl-5'-O-DMT-2'-O-TBDMS-uridine-3'-phosphoramidite~79%[2]
Overall Yield 5-Hydroxymethyluridine Final Phosphoramidite ~14% [2]

Table 2: Synthesis of 5-Acetyloxymethylcytidine Phosphoramidite (from Uridine derivative)

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
1. U to C Conversion5-Acetyloxymethyl-5'-O-DMT-2',3'-di-O-TBDMS-uridine1. TPS-Cl, Et₃N, DMAP, CH₂Cl₂; 2. aq NH₃, THF5-Acetyloxymethyl-5'-O-DMT-2',3'-di-O-TBDMS-cytidine~44% (2 steps)[2]
2. N⁴-Acetylation5-Acetyloxymethyl-5'-O-DMT-2',3'-di-O-TBDMS-cytidineAc₂O, Pyridine, 0 °C to r.t., 2 hN⁴-Acetyl-5-acetyloxymethyl-5'-O-DMT-2',3'-di-O-TBDMS-cytidine~76%[2]
3. 3'-O-DesilylationN⁴-Acetyl-5-acetyloxymethyl-5'-O-DMT-2',3'-di-O-TBDMS-cytidineTBAF, AcOH, THF, r.t., 3 hN⁴-Acetyl-5-acetyloxymethyl-5'-O-DMT-2'-O-TBDMS-cytidine~75%[2]
4. PhosphitylationN⁴-Acetyl-5-acetyloxymethyl-5'-O-DMT-2'-O-TBDMS-cytidineCEP-Cl, DIPEA, 1-methylimidazole, CH₂Cl₂, r.t., 5 hN⁴-Acetyl-5-acetyloxymethyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-phosphoramidite~79%[2]
Overall Yield 5-Hydroxymethyluridine Final Phosphoramidite ~3% [2]

Experimental Protocols

Protocol 1: Synthesis of 5-(2-Cyanoethyl)hydroxymethyl-2'-deoxycytidine Phosphoramidite

This protocol describes an improved synthesis of the cyanoethyl-protected 5-hydroxymethyl-2'-deoxycytidine phosphoramidite.[1][3]

Step 1: Synthesis of 5-(2-Cyanoethyl)hydroxymethyl-2'-deoxyuridine [3]

  • To a solution of di-TBS-protected thymidine (9.5 g, 20.3 mmol) in dry CCl₄ (100 mL), add N-bromosuccinimide (NBS) (5.78 g, 32.5 mmol) and azobisisobutyronitrile (AIBN) (541 mg, 3.3 mmol).

  • Stir the reaction at 75 °C for 30 minutes until the orange color fades.

  • Cool the reaction and filter. Concentrate the filtrate in vacuo and dry under high vacuum for 30 minutes.

  • Dissolve the crude 5-bromomethyl intermediate in 2-cyanoethanol (6.9 mL, 101.5 mmol) and stir at 20 °C for 15 minutes.

  • Purify the product by flash column chromatography (CH₂Cl₂/MeOH = 10:1) to afford 5-(2-cyanoethyl)hydroxymethyl-2'-deoxyuridine as a white solid (Yield: 4.9 g, 78%).

Step 2: 5'-O-DMT Protection of 5-(2-Cyanoethyl)hydroxymethyl-2'-deoxyuridine [1]

  • To a solution of 5-(2-cyanoethyl)hydroxymethyl-2'-deoxyuridine (4.7 g, 15.2 mmol) in dry pyridine (60 mL), add 4,4'-dimethoxytrityl tetrafluoroborate (DMT⁺BF₄⁻) (8.9 g, 22.8 mmol) under an argon atmosphere.

  • Stir the reaction at 20 °C for 1 hour.

  • Quench the reaction with MeOH (5 mL), dilute with CH₂Cl₂ (150 mL), and wash with saturated aqueous NaHCO₃ solution (3 x 200 mL) and water (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography (CH₂Cl₂/MeOH = 20:1) to afford the 5'-O-DMT protected product as a white solid (Yield: 7.9 g, 85%).

Step 3: Conversion to 5-(2-Cyanoethyl)hydroxymethyl-2'-deoxycytidine [1]

  • To a solution of the 5'-O-DMT protected uridine derivative (7.3 g, 11.9 mmol) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (PyAOP) (12.4 g, 23.8 mmol) in dry THF (60 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.55 mL, 23.8 mmol) under an argon atmosphere at 0 °C.

  • Stir the reaction at 20 °C for 1 minute and then add concentrated NH₃·H₂O (28 w%, 7.2 mL, 95.2 mmol).

  • Stir the reaction at 20 °C for 4 hours and concentrate in vacuo.

  • Purify the product by flash column chromatography (DCM/MeOH = 10:1) to afford the cytidine derivative as a white solid (Yield: 6.1 g, 84%).

Step 4: N⁴-Benzoylation [1]

  • To a solution of the cytidine derivative (6.0 g, 9.8 mmol) in dry THF (50 mL), add benzoic anhydride (3.3 g, 14.7 mmol) under an argon atmosphere.

  • Stir the reaction at 70 °C for 2 hours.

  • Cool the reaction and dilute with CH₂Cl₂ (150 mL). Wash the solution with saturated aqueous NaHCO₃.

  • Dry the organic layer and purify by column chromatography to yield the N⁴-benzoyl protected product.

Step 5: 3'-O-Phosphitylation [3]

  • Dissolve the N⁴-benzoyl protected nucleoside in anhydrous dichloromethane.

  • Add triethylamine, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction at room temperature under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluting with a solvent system containing a small percentage of triethylamine, e.g., 1-2%) to obtain the final phosphoramidite (Typical yield: ~83%).

Protocol 2: Purification and Characterization of Nucleoside Phosphoramidites

Purification: Nucleoside phosphoramidites are typically purified by silica gel column chromatography. To prevent degradation of the acid-sensitive phosphoramidite on the silica gel, the column and the eluent should be pre-treated with triethylamine (3-5%).[5]

Characterization: The purity of the final phosphoramidite product should be assessed by ³¹P NMR spectroscopy. The phosphoramidite will show two characteristic peaks around 149 ppm, corresponding to the two diastereomers at the chiral phosphorus center.[5] The absence of significant peaks around 138-140 ppm indicates the absence of the corresponding phosphite triester impurity.[5]

Signaling Pathways and Logical Relationships

The synthesis of phosphoramidites is a critical upstream process for the chemical synthesis of oligonucleotides, which in turn are used to study various biological pathways, including those related to epigenetics.

G cluster_1 From Chemical Synthesis to Biological Application Phosphitylation Phosphitylation of This compound Phosphoramidite Phosphoramidite Building Block Phosphitylation->Phosphoramidite Oligo_Synth Solid-Phase Oligonucleotide Synthesis Phosphoramidite->Oligo_Synth Modified_Oligo Oligonucleotide with Site-Specific 5-hmC Oligo_Synth->Modified_Oligo Epigenetics Epigenetic Studies (e.g., DNA-Protein Interactions, Enzyme Assays) Modified_Oligo->Epigenetics

Figure 2. Logical relationship from phosphitylation to biological application.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful phosphitylation of this compound nucleosides. Careful selection of protecting groups for the 5-hydroxymethyl moiety is crucial for achieving high yields and purity. The resulting phosphoramidites are essential reagents for the synthesis of modified oligonucleotides, enabling detailed investigations into the roles of epigenetic modifications in gene regulation and disease, and facilitating the development of novel nucleic acid-based therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 5-(Hydroxymethyl)pyrimidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the large-scale synthesis and purification of 5-(Hydroxymethyl)pyrimidine, a critical building block in the development of various pharmaceutical compounds.[1] The protocols described herein are designed to be scalable for preclinical studies, ensuring a reliable supply of high-purity material. The synthesis is approached via a robust two-step process involving the construction of a pyrimidine core followed by the targeted reduction of an ester group. Purification protocols using column chromatography and crystallization are detailed to achieve the high purity required for drug development. All quantitative data is summarized for easy comparison, and experimental workflows are visualized to enhance understanding and reproducibility.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents.[1][2][3] The presence of the hydroxymethyl group at the 5-position of the pyrimidine ring provides a crucial handle for further chemical modifications, making it a valuable scaffold in medicinal chemistry.[2] As drug candidates progress to preclinical trials, the demand for larger quantities of high-purity starting materials and intermediates like this compound increases significantly. This necessitates the development of scalable and reproducible synthesis and purification methods.

This application note outlines a comprehensive approach to the large-scale synthesis of this compound, starting from readily available precursors. Furthermore, it details purification strategies to ensure the final compound meets the stringent purity requirements for preclinical research.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields
StepReactionKey ReagentsSolventReaction TimeTemperatureTypical Yield (%)
1Synthesis of 5-EthoxycarbonylpyrimidineFormamidine acetate, Diethyl 2-(ethoxymethylene)malonate, Sodium ethoxideEthanol6 - 8 hoursReflux75 - 85
2Reduction to this compound5-Ethoxycarbonylpyrimidine, Lithium aluminium hydride (LAH)Tetrahydrofuran (THF)2 - 4 hours0 °C to rt80 - 90
Table 2: Purification Method Comparison
MethodStationary/Mobile Phase or SolventPurity Achieved (%)Recovery (%)ThroughputNotes
Column Chromatography Silica gel / Dichloromethane:Methanol (95:5)> 9885 - 95ModerateEffective for removing polar and non-polar impurities.
Crystallization Methanol> 9970 - 85HighIdeal for final purification step to obtain high-purity solid material.
HPLC (Analytical) C18 column / Acetonitrile:Water gradient> 99.5N/ALowUsed for purity assessment, not for bulk purification.[4]

Experimental Protocols

Part 1: Large-Scale Synthesis of this compound

Step 1: Synthesis of 5-Ethoxycarbonylpyrimidine

This procedure is adapted from established methods for pyrimidine synthesis.[2]

Materials:

  • Formamidine acetate

  • Diethyl 2-(ethoxymethylene)malonate

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

Equipment:

  • Large three-necked round-bottom flask (5 L)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Large-scale rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a 5 L three-necked flask equipped with a mechanical stirrer and reflux condenser, carefully add sodium metal in portions to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which should be safely vented. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamidine acetate and stir until dissolved.

  • Addition of Diethyl 2-(ethoxymethylene)malonate: Add diethyl 2-(ethoxymethylene)malonate dropwise to the reaction mixture at room temperature over a period of 1-2 hours.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in water and neutralize with 1 M hydrochloric acid to pH 7. Extract the aqueous solution with diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Ethoxycarbonylpyrimidine.

Step 2: Reduction of 5-Ethoxycarbonylpyrimidine to this compound

This procedure is based on the reduction of pyrimidine esters as described in the literature.[3][5]

Materials:

  • 5-Ethoxycarbonylpyrimidine (from Step 1)

  • Lithium aluminium hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

Equipment:

  • Large three-necked round-bottom flask (5 L)

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Large-scale rotary evaporator

Procedure:

  • Reaction Setup: In a 5 L three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminium hydride (LAH) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve the crude 5-Ethoxycarbonylpyrimidine from Step 1 in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding sodium sulfate decahydrate portion-wise at 0 °C. This should be done with extreme caution as the reaction with water is highly exothermic and generates hydrogen gas.

  • Filtration: Stir the resulting mixture for 1 hour, then filter off the solids through a pad of celite. Wash the filter cake with THF.

  • Concentration: Combine the filtrate and washings and remove the THF under reduced pressure to yield the crude this compound.

Part 2: Purification of this compound

Method 1: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Equipment:

  • Large glass chromatography column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a mobile phase of dichloromethane:methanol (e.g., starting with 100:0 and gradually increasing the polarity to 95:5).

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Method 2: Crystallization

Materials:

  • Partially purified this compound

  • Methanol

Equipment:

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Dissolution: Dissolve the this compound obtained from column chromatography in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Cooling: Slowly cool the solution to room temperature to allow for crystal formation. For better crystal growth, the flask can be insulated to slow down the cooling process.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 1 hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum to obtain pure this compound. If the compound is sensitive to heat, drying can be performed at room temperature in a vacuum desiccator.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis reagents1 Formamidine acetate Diethyl 2-(ethoxymethylene)malonate Sodium ethoxide in Ethanol reaction1 Step 1: Cyclization (Reflux, 6-8h) reagents1->reaction1 intermediate 5-Ethoxycarbonylpyrimidine reaction1->intermediate reaction2 Step 2: Reduction (0°C to rt, 2-4h) intermediate->reaction2 reagents2 Lithium Aluminium Hydride in THF reagents2->reaction2 crude_product Crude this compound reaction2->crude_product

Caption: Workflow for the synthesis of this compound.

Purification_Workflow cluster_purification Purification crude_product Crude this compound column_chromatography Column Chromatography (Silica, DCM:MeOH) crude_product->column_chromatography partially_pure Partially Purified Product column_chromatography->partially_pure crystallization Crystallization (Methanol) partially_pure->crystallization pure_product Pure this compound (>99% Purity) crystallization->pure_product

Caption: Purification workflow for this compound.

Logical_Relationship cluster_preclinical Preclinical Development start Starting Materials synthesis Large-Scale Synthesis start->synthesis Input purification High-Purity Purification synthesis->purification High Purity Requirement preclinical_studies Preclinical Studies purification->preclinical_studies Material Supply

Caption: Role of synthesis and purification in preclinical studies.

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 5-(Hydroxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-(Hydroxymethyl)pyrimidine, particularly focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound, typically prepared by the reduction of a 5-pyrimidinecarboxylic acid ester, can stem from several factors:

  • Incomplete Reaction: The reducing agent may not be sufficiently reactive, or the reaction time and temperature may be inadequate to fully convert the starting ester.

  • Side Product Formation: The most significant side reaction is often the over-reduction of the pyrimidine ring itself, leading to the formation of 1,6-dihydropyrimidine derivatives.[1][2] Another common issue is the hydrolysis of the starting ester to the corresponding carboxylic acid, especially during aqueous work-up.[3]

  • Product Degradation: The hydroxymethyl group can be sensitive to harsh acidic or basic conditions during work-up and purification.

  • Purification Losses: Due to its polarity, this compound can be challenging to isolate. Significant product loss can occur during extraction and chromatography if the solvent systems are not optimized.

Q2: I'm observing a significant side product in my reaction mixture. How can I identify and minimize it?

A2: A common side product when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) is the corresponding 1,6-dihydropyrimidine.[1][2] This occurs when the pyrimidine ring is reduced in addition to the ester.

  • Identification: This side product can be identified using ¹H NMR spectroscopy by the appearance of signals corresponding to protons on a saturated dihydropyrimidine ring, which will differ significantly from the aromatic signals of the desired product.

  • Minimization: The key to preventing over-reduction is controlling the reaction temperature. Performing the reduction with LiAlH₄ at a lower temperature, for instance at -70°C, has been shown to preferentially reduce the ester group while minimizing ring reduction.[1] Using a milder reducing agent, such as Sodium Borohydride (NaBH₄) potentially with an activating agent, can also be a strategy, although reaction times may be longer.

Q3: My TLC analysis shows a spot corresponding to the starting ester even after a long reaction time. How can I drive the reduction to completion?

A3: Incomplete conversion of the starting pyrimidine-5-carboxylate ester is a common hurdle.

  • Choice of Reducing Agent: While NaBH₄ is a milder and safer reducing agent, it can be sluggish in reducing esters unless an activating group is present on the pyrimidine ring.[4][5] More potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) are often more effective for this transformation.[1][6]

  • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as moisture will quench the hydride reagent. Increasing the molar excess of the reducing agent can also help drive the reaction to completion. If using LiAlH₄, ensure the solvent is a dry ether such as THF or diethyl ether.

  • Temperature: While low temperatures can prevent side reactions, a gradual increase in temperature after the initial addition of the reagent may be necessary to ensure full conversion. This should be monitored carefully by TLC.

Q4: How can I best purify this compound and avoid losses?

A4: The polarity of the hydroxymethyl group makes purification challenging.

  • Extraction: During aqueous work-up, the product may have significant water solubility. It is advisable to saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility and extract multiple times with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

  • Column Chromatography: Silica gel column chromatography is a common purification method. Due to the product's polarity, a relatively polar mobile phase will be required. Start with a less polar eluent (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A common system is a gradient of 0-10% methanol in dichloromethane.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. Solvents like methanol, ethanol, or mixtures of ethyl acetate and hexanes are good starting points to screen for suitable recrystallization solvents.

Data Presentation: Synthesis Yields

The yield of this compound derivatives is highly dependent on the substituents present on the pyrimidine ring and the specific reaction conditions employed. The following table summarizes reported yields for the synthesis of various derivatives via the reduction of their corresponding esters.

Starting Material (Ethyl Ester Derivative)Product (5-Hydroxymethyl Derivative)Yield (%)Reference
Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate[4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol70.04%[7]
Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate[4-(ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanolNot Specified[3]
Ethyl 4-methyl-2-phenyl-6-(propylamino)pyrimidine-5-carboxylate[4-methyl-2-phenyl-6-(propylamino)pyrimidin-5-yl]methanolNot Specified[3]
Ethyl 4-(tert-butylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate[4-(tert-butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol68.52%[7]
Ethyl 4-hydrazino-2-methylthiopyrimidine-5-carboxylate5-Hydroxymethyl-4-hydrazino-2-methylthiopyrimidineReadily Formed[1]
Ethyl 4-methylamino-2-methylthiopyrimidine-5-carboxylate5-Hydroxymethyl-4-methylamino-2-methylthiopyrimidineReadily Formed[1]

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway Start Pyrimidine-5-carboxylate Ester (1) Product This compound (2) Start->Product Reduction Side_Product 1,6-Dihydropyrimidine (Side Product) Start->Side_Product Over-reduction (High Temp.) Hydrolysis_Product Pyrimidine-5-carboxylic Acid (Side Product) Start->Hydrolysis_Product Hydrolysis (Aqueous Work-up) Reagent Reducing Agent (e.g., LiAlH₄, NaBH₄) Solvent (e.g., THF) Reagent->Product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Completion TLC shows starting material? Start->Check_Completion Check_Side_Products Major side product observed? Start->Check_Side_Products No Check_Completion->Check_Side_Products No Sol_Incomplete Increase reducing agent equivalents. Use stronger agent (e.g., LiAlH₄). Ensure anhydrous conditions. Check_Completion->Sol_Incomplete Yes Check_Purification Difficulty in purification? Check_Side_Products->Check_Purification No Sol_Side_Products Perform reaction at low temp (-70°C). Use milder reducing agent. Check for hydrolysis during work-up. Check_Side_Products->Sol_Side_Products Yes Sol_Purification Saturate aqueous phase with NaCl. Use more polar extraction solvent. Optimize chromatography gradient (e.g., 0-10% MeOH in DCM). Check_Purification->Sol_Purification Yes End Yield Optimized Sol_Incomplete->End Sol_Side_Products->End Sol_Purification->End

Caption: A logical workflow to diagnose and resolve low yield issues.

Experimental Protocols

Method: Selective Reduction of Ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate

This protocol is adapted from methodologies that prioritize the reduction of the ester group over the pyrimidine ring.[1]

Objective: To synthesize (4-methyl-2-methylthiopyrimidin-5-yl)methanol with high selectivity and yield.

Materials:

  • Ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

  • Solvents for chromatography (Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, a 1.0 M solution of Lithium Aluminum Hydride in THF (1.2 equivalents) is diluted with additional anhydrous THF. The solution is cooled to -70°C using a dry ice/acetone bath.

  • Substrate Addition: The starting material, ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate (1.0 equivalent), is dissolved in a minimal amount of anhydrous THF. This solution is added dropwise to the cooled LiAlH₄ solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -65°C.

  • Reaction Monitoring: The reaction is stirred at -70°C for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 5% Methanol/Dichloromethane eluent. The reaction is considered complete when the starting material spot is no longer visible.

  • Quenching: The reaction is quenched by the careful, dropwise addition of saturated aqueous Na₂SO₄ solution at -70°C. Caution: This is a highly exothermic process and should be performed slowly and behind a blast shield. The mixture is allowed to warm to room temperature.

  • Work-up: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel. The column is eluted with a gradient of 0% to 5% methanol in dichloromethane. Fractions containing the pure product (as identified by TLC) are combined, and the solvent is evaporated to yield pure (4-methyl-2-methylthiopyrimidin-5-yl)methanol.

References

Identifying and minimizing byproducts in 5-(Hydroxymethyl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in chemical syntheses involving 5-(Hydroxymethyl)pyrimidine. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: this compound is a versatile building block. The primary alcohol functionality is commonly subjected to three main types of reactions:

  • Oxidation: To synthesize 5-formylpyrimidine or 5-pyrimidinecarboxylic acid.

  • Etherification: To produce various 5-(alkoxymethyl)pyrimidines.

  • Halogenation: To generate 5-(halomethyl)pyrimidines, which are reactive intermediates for further modifications.

Q2: What general strategies can be employed to minimize byproduct formation in pyrimidine synthesis?

A2: Minimizing byproducts in pyrimidine synthesis often involves careful control of reaction conditions. Key strategies include maintaining anhydrous conditions to prevent hydrolysis of reagents and intermediates, selecting the appropriate base and its stoichiometry to favor the desired reaction pathway, and optimizing the reaction temperature to avoid decomposition or alternative reactions.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial.[1]

Troubleshooting Guides

Oxidation of this compound

The oxidation of this compound to 5-formylpyrimidine is a key transformation, but can be plagued by over-oxidation and other side reactions.

Q1: I am observing the formation of 5-pyrimidinecarboxylic acid as a major byproduct. How can I prevent this over-oxidation?

A1: Over-oxidation is a common issue when using strong oxidizing agents. To selectively obtain the aldehyde, it is recommended to use milder, more controlled oxidation methods.

  • Recommended Methods:

    • Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild conditions (room temperature, neutral pH), high chemoselectivity, and rapid reaction times, making it ideal for sensitive substrates.[2][3]

    • Swern Oxidation: This technique uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is also very mild and tolerant of many functional groups.[4]

Troubleshooting Over-oxidation

IssuePotential CauseRecommended SolutionExpected Outcome
Formation of 5-pyrimidinecarboxylic acidUse of strong oxidizing agents (e.g., KMnO₄, CrO₃).Switch to a milder oxidant like Dess-Martin Periodinane (DMP) or employ Swern oxidation conditions.[2][4]Increased selectivity for the desired 5-formylpyrimidine.
Reaction temperature is too high.Conduct the oxidation at the recommended lower temperatures (e.g., -78 °C for Swern oxidation).[4]Minimized over-oxidation and decomposition.
Extended reaction time.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.Prevents the aldehyde from being further oxidized.

Q2: My Dess-Martin Periodinane (DMP) oxidation is sluggish or incomplete. What should I do?

A2: While DMP is generally efficient, several factors can affect its performance.

Troubleshooting Incomplete DMP Oxidation

IssuePotential CauseRecommended SolutionExpected Outcome
Slow or incomplete reactionImpure or degraded DMP reagent.Use freshly opened or properly stored DMP. The reagent can be sensitive to moisture.[5]Improved reaction rate and conversion.
Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents.The rate of a DMP oxidation can be increased by the addition of water, but this can also lead to byproducts. Careful control is needed.[3]
Insufficient equivalents of DMP.Use a slight excess of DMP (typically 1.1 to 1.5 equivalents).Drives the reaction to completion.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of this compound

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)[6]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.[6]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a solution of Na₂S₂O₃ to reduce excess DMP.

  • Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 5-formylpyrimidine.

  • Purify the crude product by column chromatography on silica gel.

G cluster_oxidation Oxidation Troubleshooting start Start: Oxidation of this compound check_product Analyze Product Mixture (TLC, NMR) start->check_product over_oxidation Over-oxidation to Carboxylic Acid? check_product->over_oxidation incomplete_reaction Incomplete Reaction? over_oxidation->incomplete_reaction No solution_mild_oxidant Use Milder Oxidant (DMP, Swern) over_oxidation->solution_mild_oxidant Yes solution_check_reagent Check Reagent Quality (DMP) incomplete_reaction->solution_check_reagent Yes end Pure 5-Formylpyrimidine incomplete_reaction->end No solution_control_temp Lower Reaction Temperature solution_mild_oxidant->solution_control_temp solution_control_temp->end solution_anhydrous Ensure Anhydrous Conditions solution_check_reagent->solution_anhydrous solution_anhydrous->end

Caption: Troubleshooting workflow for the oxidation of this compound.

Etherification of this compound

The Williamson ether synthesis is a common method for preparing 5-(alkoxymethyl)pyrimidines. The primary challenge is the competing elimination reaction.[7]

Q1: My Williamson ether synthesis is producing a significant amount of an alkene byproduct. How can I suppress this elimination reaction?

A1: The Williamson ether synthesis proceeds via an SN2 mechanism, which is in competition with the E2 elimination pathway.[8] Minimizing the elimination byproduct involves optimizing the choice of reagents and reaction conditions.

Troubleshooting Elimination in Williamson Ether Synthesis

IssuePotential CauseRecommended SolutionExpected Outcome
Alkene byproduct formationUse of a sterically hindered alkyl halide (secondary or tertiary).If possible, use a primary alkyl halide.[7][8]Favors the SN2 pathway over E2 elimination.
High reaction temperature.Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures.[7]Increased yield of the desired ether.
Use of a sterically bulky base.Use a less sterically hindered base that is still strong enough to deprotonate the alcohol, such as sodium hydride (NaH).[7]Minimizes base-induced elimination of the alkyl halide.

Q2: The reaction is very slow and does not go to completion. What are the possible reasons?

A2: A sluggish Williamson ether synthesis can often be attributed to the nucleophilicity of the alkoxide or the reactivity of the alkyl halide.

Troubleshooting Slow Etherification

IssuePotential CauseRecommended SolutionExpected Outcome
Incomplete deprotonation of the alcoholThe base is not strong enough.Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[9]Increased concentration of the active nucleophile, leading to a faster reaction.
Poor nucleophilicity of the alkoxideProtic solvent (e.g., ethanol) is solvating the alkoxide.Switch to a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.[7]Accelerated reaction rate.
Poor leaving group on the alkyl electrophileThe halide is not a good leaving group (e.g., F⁻, Cl⁻).Use an alkyl iodide or a sulfonate ester (e.g., tosylate, mesylate) as the electrophile.[9]Faster displacement by the alkoxide.

Experimental Protocol: Williamson Ether Synthesis of 5-(Benzyloxymethyl)pyrimidine

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_etherification Etherification Troubleshooting start Start: Williamson Ether Synthesis check_byproducts Analyze Reaction Mixture start->check_byproducts elimination Alkene Byproduct? check_byproducts->elimination slow_reaction Slow/Incomplete Reaction? elimination->slow_reaction No solution_primary_halide Use Primary Alkyl Halide elimination->solution_primary_halide Yes solution_strong_base Use Stronger Base (NaH) slow_reaction->solution_strong_base Yes end Pure 5-(Alkoxymethyl)pyrimidine slow_reaction->end No solution_lower_temp Lower Reaction Temperature solution_primary_halide->solution_lower_temp solution_lower_temp->end solution_aprotic_solvent Use Polar Aprotic Solvent (DMF) solution_strong_base->solution_aprotic_solvent solution_aprotic_solvent->end

Caption: Troubleshooting workflow for the Williamson ether synthesis.

Halogenation of this compound

The conversion of the hydroxymethyl group to a halomethyl group, for instance using thionyl chloride (SOCl₂), is a common strategy to create a reactive intermediate for further nucleophilic substitution.

Q1: I am attempting to synthesize 5-(chloromethyl)pyrimidine using thionyl chloride, but the reaction is giving a low yield and a complex mixture of byproducts.

A1: Reactions with thionyl chloride can be aggressive and require careful control of conditions to avoid side reactions.

Troubleshooting Halogenation with Thionyl Chloride

IssuePotential CauseRecommended SolutionExpected Outcome
Low yield and complex byproductsReaction temperature is too high, leading to decomposition.Add the thionyl chloride at a low temperature (e.g., 0 °C) and allow the reaction to proceed at room temperature or with gentle heating. Maintain the temperature below 35 °C during addition.[10]Minimized decomposition and improved yield of the desired product.
Presence of moisture.Use anhydrous solvents and reagents. Thionyl chloride reacts violently with water.[10]Prevents quenching of the reagent and formation of HCl and SO₂ byproducts.
Incomplete reaction.Use a slight excess of thionyl chloride (1.1-1.2 equivalents).[10] A catalytic amount of DMF can also be used to facilitate the reaction.[11]Drives the reaction to completion.
Product isolation issuesThe product, 5-(chloromethyl)pyrimidine, is often isolated as a hydrochloride salt which may be highly soluble in some solvents.After quenching, precipitation of the hydrochloride salt can be induced by reducing the solvent volume or by adding a non-polar co-solvent.[10]Improved recovery of the product.

Experimental Protocol: Synthesis of 5-(Chloromethyl)pyrimidine Hydrochloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Toluene or Dichloromethane

  • Anhydrous Diethyl Ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend this compound in anhydrous toluene.[10]

  • Add thionyl chloride dropwise to the stirred suspension at room temperature. An exothermic reaction may occur; maintain the temperature below 35 °C using a water bath if necessary.[10]

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The product may precipitate from the solution. If not, reduce the volume of the solvent under vacuum to induce precipitation.

  • Filter the solid product under a stream of nitrogen.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.[10]

  • Dry the product under vacuum to obtain 5-(chloromethyl)pyrimidine hydrochloride as a solid.

G cluster_halogenation Halogenation Troubleshooting start Start: Halogenation with Thionyl Chloride check_yield Assess Yield and Purity start->check_yield low_yield Low Yield/Byproducts? check_yield->low_yield isolation_issue Product Isolation Issues? low_yield->isolation_issue No solution_control_temp Control Temperature During Addition low_yield->solution_control_temp Yes solution_precipitation Optimize Precipitation/Isolation isolation_issue->solution_precipitation Yes end Pure 5-(Chloromethyl)pyrimidine HCl isolation_issue->end No solution_anhydrous Use Anhydrous Conditions solution_control_temp->solution_anhydrous solution_catalyst Consider Catalytic DMF solution_anhydrous->solution_catalyst solution_catalyst->end solution_precipitation->end

Caption: Troubleshooting workflow for the halogenation of this compound.

References

Troubleshooting guide for the crystallization of pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of pyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for crystallizing my pyrimidine compound?

A1: The ideal solvent is one in which your compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to test solvents with similar functional groups to your compound, as these often lead to high solubility.[1] Experiment with a range of solvents, including common choices for pyrimidine derivatives like ethanol, methanol, ethyl acetate, and solvent mixtures such as hexane/acetone or hexane/THF.[1]

Q2: What is the impact of temperature on the crystallization of pyrimidine compounds?

A2: Temperature plays a crucial role by influencing the solubility of pyrimidine compounds; typically, solubility increases with a rise in temperature. This principle forms the basis of cooling crystallization, where a saturated solution at a high temperature is cooled to induce the formation of crystals. The rate of cooling is also a critical parameter; slower cooling generally results in the formation of larger and higher-quality crystals.

Q3: My pyrimidine compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A3: For compounds that are highly soluble in solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), anti-solvent vapor diffusion is a very effective crystallization technique. In this method, the pyrimidine derivative is dissolved in a small amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is insoluble), such as diethyl ether or pentane. The vapor from the anti-solvent will slowly diffuse into the solution, which reduces the compound's solubility and promotes the gradual formation of crystals.

Q4: What is the significance of pH in the crystallization of pyrimidine compounds?

A4: The pH of the solution can significantly impact the ionization state of pyrimidine compounds, which in turn affects their solubility. For pyrimidine derivatives that have acidic or basic functional groups, adjusting the pH is a critical parameter for controlling solubility and achieving successful crystallization. It is often beneficial to screen a range of pH values during the optimization of crystallization conditions. For instance, the optimal pH for the formation of pyrimidine nucleotides from orotate is around 8.[2]

Troubleshooting Guide

Problem Possible Causes Solutions
No Crystals Form After Cooling 1. The solution is not supersaturated. 2. The chosen solvent is inappropriate (the compound is too soluble). 3. Nucleation is inhibited.1. Re-heat the solution and evaporate some of the solvent to increase the concentration, then cool slowly again. If this fails, the solvent can be completely removed by rotary evaporation to recover the solid for another attempt. 2. Choose a solvent where the compound is very soluble at high temperatures but poorly soluble at low temperatures. Experiment with different solvents or mixtures. 3. Induce nucleation by gently scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or by dipping a glass rod into the solution, letting the solvent evaporate, and then re-introducing the rod with the crystal residue back into the solution.
"Oiling Out" - Formation of an Oil Instead of Crystals 1. The compound is too soluble in the selected solvent. 2. The solution is being cooled too quickly. 3. The presence of impurities is interfering with crystal lattice formation.1. Try a "less good" solvent in which the compound has lower solubility. Avoid solvents with functional groups similar to the compound. 2. Allow the solution to cool at a slower rate. Insulating the flask with an inverted beaker can help. 3. Ensure the starting material is as pure as possible. Purification via techniques like column chromatography may be necessary.
Rapid Crystal Formation Leading to Small or Impure Crystals 1. The solution is excessively supersaturated. 2. The cooling process is too fast.1. Add a small amount of additional solvent to the heated solution to slightly decrease the concentration. This will keep the compound in solution for a longer period during cooling, promoting slower and more controlled crystal growth. 2. Experiment with different solvents or solvent mixtures to find a system that allows for more gradual crystal formation.
Poor Crystal Yield 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. Premature filtration before crystallization was complete.1. If the mother liquor has not been discarded, test for remaining compound by dipping a glass stirring rod in it and letting it dry. A large residue indicates significant product loss. The mother liquor can be concentrated to recover more crystals. 2. Ensure the solution is cooled sufficiently and for an adequate duration to maximize crystal formation.

Data Presentation: Solubility of Pyrimidine Derivatives

The following tables provide solubility data for key pyrimidine compounds in various solvents at different temperatures. This information can serve as a valuable starting point for solvent selection in your crystallization experiments.

Table 1: Solubility of Pyrimidine (C₄H₄N₂) in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water20~41[3]
Organic Solvents (e.g., alcohols, ether, aromatic hydrocarbons)Room TemperatureHigh[3]

Table 2: Solubility of Cytosine (C₄H₅N₃O) in Different Solvents

SolventTemperature (°C)Solubility (mg/mL)
WaterRoom Temperature~7.5[4]
MethanolRoom TemperatureSlightly Soluble[4]
EthanolRoom TemperatureSlightly Soluble[4]
Diethyl EtherRoom TemperaturePractically Insoluble[4]
DMSORoom TemperatureSoluble[5]

Table 3: Solubility of Uracil (C₄H₄N₂O₂) in Various Solvents

SolventTemperature (°C)Solubility
Cold WaterRoom TemperatureVery Slightly Soluble[6]
Hot WaterHighMore Readily Soluble[6]
EthanolRoom TemperatureInsoluble[7][8]
DMSORoom Temperature22 mg/mL[7]
1M NaOHRoom Temperature50 mg/mL[8]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This is the most common method for purifying solid organic compounds.

  • Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound. If the compound does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.

  • Crystal Growth: As the solution cools, the solubility of the pyrimidine compound will decrease, and crystals should start to form.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold crystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry completely on the filter paper or in a desiccator.

Protocol 2: Vapor Diffusion Crystallization

This technique is particularly useful for small amounts of a compound or for compounds that are difficult to crystallize by other methods.

  • Preparation of the Sample Solution: Dissolve the pyrimidine compound in a small volume of a "good" solvent (one in which it is highly soluble) in a small, open container (e.g., a small vial).

  • Preparation of the Reservoir: In a larger, sealable container (e.g., a beaker or a jar), place a larger volume of an "anti-solvent" (a volatile solvent in which the pyrimidine compound is insoluble).

  • Assembly: Place the small vial containing the sample solution inside the larger container with the anti-solvent, ensuring the two liquids do not mix. Seal the larger container.

  • Crystal Growth: The anti-solvent, being more volatile, will slowly vaporize and its vapor will diffuse into the sample solution. This gradual increase in the concentration of the anti-solvent in the sample solution will decrease the solubility of the pyrimidine compound, leading to the slow formation of crystals over time.

  • Monitoring: Monitor the setup periodically until crystals of a suitable size have formed.

Visualizations

Troubleshooting_Crystallization Troubleshooting Flowchart for Pyrimidine Crystallization cluster_solutions Potential Solutions start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Compound Oiled Out check_crystals->oiling_out Oil Formed poor_yield Poor Crystal Yield check_crystals->poor_yield Low Yield good_crystals Good Quality Crystals (End) check_crystals->good_crystals Yes solution_supersaturation Increase Concentration: - Evaporate some solvent - Re-dissolve and try again no_crystals->solution_supersaturation solution_nucleation Induce Nucleation: - Scratch glass - Add seed crystal no_crystals->solution_nucleation solution_solvent Change Solvent or Solvent System no_crystals->solution_solvent oiling_out->solution_solvent solution_cooling Slow Down Cooling Rate oiling_out->solution_cooling solution_purity Purify Starting Material oiling_out->solution_purity solution_yield Concentrate Mother Liquor poor_yield->solution_yield solution_supersaturation->start solution_nucleation->start solution_solvent->start solution_cooling->start solution_purity->start solution_yield->start

Caption: A troubleshooting flowchart for pyrimidine crystallization.

Slow_Cooling_Workflow Slow Cooling Crystallization Workflow dissolve 1. Dissolve Pyrimidine Compound in Minimal Hot Solvent cool_slowly 2. Allow Solution to Cool Slowly to Room Temp. dissolve->cool_slowly ice_bath 3. Further Cool in an Ice Bath cool_slowly->ice_bath filter 4. Isolate Crystals by Vacuum Filtration ice_bath->filter wash 5. Wash Crystals with Cold Solvent filter->wash dry 6. Dry the Pure Crystals wash->dry

Caption: Experimental workflow for slow cooling crystallization.

Vapor_Diffusion_Workflow Vapor Diffusion Crystallization Workflow dissolve 1. Dissolve Pyrimidine in 'Good' Solvent in a Small Vial place_vial 3. Place Small Vial Inside the Sealed Chamber dissolve->place_vial prepare_reservoir 2. Prepare Reservoir of 'Anti-Solvent' in a Larger Sealed Chamber prepare_reservoir->place_vial diffusion 4. Anti-Solvent Vapor Diffuses into the Solution place_vial->diffusion crystallization 5. Supersaturation is Reached and Crystals Form Gradually diffusion->crystallization

Caption: Experimental workflow for vapor diffusion crystallization.

References

Optimizing reaction conditions for the formylation of the pyrimidine ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of pyrimidine rings. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for introducing a formyl group onto a pyrimidine ring?

A1: The most common methods for pyrimidine formylation include:

  • Vilsmeier-Haack Reaction : This is a widely used and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[1] It involves using a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3]

  • Reimer-Tiemann Reaction : This method is used for the ortho-formylation of hydroxy-aromatic compounds, including hydroxypyrimidines.[4] The reaction typically employs chloroform (CHCl₃) in a strong basic solution.[5]

  • Organolithium-Mediated Formylation : For pyrimidines that are not sufficiently electron-rich, a common strategy is metalation followed by quenching with a formylating agent. This involves deprotonating the pyrimidine ring using a strong base like n-butyllithium (n-BuLi) to create a highly nucleophilic organolithium intermediate, which then reacts with an electrophile like DMF.[6][7]

Q2: What factors determine the regioselectivity (i.e., the position of formylation) on the pyrimidine ring?

A2: Regioselectivity is primarily governed by the electronic properties of the substituents already on the pyrimidine ring. The pyrimidine ring itself is electron-deficient.[8]

  • Electron-donating groups (e.g., -OH, -OR, -NH₂) activate the ring towards electrophilic substitution (like the Vilsmeier-Haack reaction) and direct the formylation to specific positions, typically the C-5 position.

  • Electron-withdrawing groups further deactivate the ring, making electrophilic substitution very difficult. In such cases, nucleophilic substitution or metal-directed C-H activation methods are required.[8]

  • For methods involving deprotonation (organolithium routes), the most acidic proton is removed, which is influenced by the inductive and resonance effects of the substituents.

Q3: My pyrimidine substrate is electron-deficient. Which formylation method should I choose?

A3: Electron-deficient pyrimidines generally do not react well under standard electrophilic substitution conditions like the Vilsmeier-Haack reaction.[9] The preferred method is often a metalation-formylation sequence. By using a strong organolithium base, you can deprotonate a specific C-H bond, creating a potent nucleophile that can then be trapped with DMF to install the formyl group.[6][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formylation of pyrimidine rings.

Problem 1: Low or No Yield in Vilsmeier-Haack Reaction

Q: I am attempting a Vilsmeier-Haack formylation on my pyrimidine substrate, but the yield is very low, or I am only recovering the starting material. What are the likely causes and solutions?

A: Low conversion in a Vilsmeier-Haack reaction can be attributed to several factors.[11] The most critical are the stability of the Vilsmeier reagent and the reactivity of your substrate.

Potential Causes & Solutions:

  • Decomposition of Vilsmeier Reagent : The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or solvent will quench it, halting the reaction.

    • Solution : Ensure all glassware is oven-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Insufficiently Activated Substrate : The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrimidine ring has electron-withdrawing groups or is not sufficiently activated by electron-donating groups, it will not be nucleophilic enough to attack the Vilsmeier reagent.[9]

    • Solution : Check the electronic properties of your substrate. If it is electron-deficient, consider switching to an organolithium-based method.

  • Suboptimal Reaction Temperature : The reaction temperature is crucial and substrate-dependent, often ranging from 0 °C to 80 °C or higher.[3]

    • Solution : If the reaction is sluggish at lower temperatures, a moderate increase in temperature may be required to drive it to completion.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

  • Incorrect Stoichiometry : The ratio of substrate to the Vilsmeier reagent components (e.g., POCl₃ and DMF) is important.

    • Solution : Typically, a slight excess of the Vilsmeier reagent is used. For substrates with multiple reactive sites or basic nitrogen atoms that might be protonated, a larger excess may be necessary.

Problem 2: Formation of Side Products

Q: My reaction is working, but I am observing significant side products, such as chlorinated pyrimidines. How can I prevent this?

A: Side product formation often arises from the reactivity of the reagents used, particularly phosphorus oxychloride (POCl₃).

Potential Causes & Solutions:

  • Chlorination by POCl₃ : When using POCl₃ as the activating agent, it can act as a chlorinating agent, especially at higher temperatures. This is a known side reaction for substrates containing hydroxyl groups, which can be converted to chlorides.

    • Solution 1 : Run the reaction at the lowest possible temperature that still allows for formylation to proceed.

    • Solution 2 : Replace POCl₃ with a milder activating agent. Using oxalyl chloride or thionyl chloride with DMF can generate the Vilsmeier reagent under gentler conditions, often at lower temperatures, minimizing chlorination.[3]

  • Competing Reaction Pathways : For certain substrates, other reactions may compete with formylation. For instance, in poly-substituted pyrimidines, formylation might occur at an undesired position.[11]

    • Solution : Analyze the structure of the side products to understand the competing pathway. Modifying the solvent or temperature can sometimes alter the selectivity. If regioselectivity is the issue, using a directed metalation strategy might be necessary.

Problem 3: Difficult Product Purification

Q: The formylated pyrimidine product is highly polar and difficult to separate from the baseline impurities using standard column chromatography. What purification strategies can I use?

A: Pyrimidine aldehydes are often polar, which can complicate purification.

Potential Solutions:

  • Optimize Chromatography :

    • Solvent System : Use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, possibly with a small amount of triethylamine (0.1-1%) to reduce tailing on silica gel if the compound is basic.

    • Column Type : Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), which may offer different selectivity.

  • Aqueous Workup : A thorough aqueous workup is crucial. After quenching the reaction (typically with ice/water or a saturated sodium bicarbonate solution), ensure the pH is adjusted to neutralize any remaining acid. Extraction with an appropriate organic solvent should be performed meticulously.

  • Crystallization : If the product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find suitable conditions.

  • Derivatization : In difficult cases, you can temporarily convert the aldehyde to a less polar derivative (e.g., an acetal) for purification, and then hydrolyze it back to the aldehyde in a subsequent step.

Comparative Data on Reaction Conditions

The choice of reagents and conditions can significantly impact the outcome of the formylation. The table below summarizes different conditions for the Vilsmeier-Haack reaction.

Table 1: Vilsmeier-Haack Formylation Conditions for 2-Methylpyrimidine-4,6-diol

Reagent Ratio (Substrate:POCl₃:DMF)SolventTemperature (°C)Time (h)Yield (%)Reference
1:1:2BenzeneReflux (~80°C)645[13]
1:1:21,2-DichloroethaneReflux (~83°C)655[13]
1:1:2o-XyleneReflux (~140°C)660[13]
1:1:2 (in excess DMF)DMF80°C580[13]

As demonstrated, using DMF as both a reagent and a solvent resulted in a significantly higher yield and shorter reaction time for this particular substrate.[13]

Key Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol using DMF as Solvent [13]

This protocol describes the optimized formylation at the C-5 position of 2-methylpyrimidine-4,6-diol.

Reagents & Materials:

  • 2-Methylpyrimidine-4,6-diol (Substrate 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Vilsmeier Reagent Preparation : In a flask, prepare a mixture of phosphorus oxychloride (1.0 eq., e.g., 0.29 mL, 3.16 mmol) and DMF (2.0 eq., e.g., 0.49 mL, 6.3 mmol). Cool this mixture in an ice bath.

  • Reaction Setup : In a separate round-bottom flask, suspend the substrate 2-methylpyrimidine-4,6-diol (1.0 eq., e.g., 0.4 g, 3.16 mmol) in anhydrous DMF (3 mL).

  • Addition : Under vigorous stirring, carefully add the pre-cooled Vilsmeier reagent dropwise to the suspension of the substrate in DMF.

  • Reaction : Heat the reaction mixture to 80 °C and maintain for 5 hours. Monitor the disappearance of the starting material using TLC (e.g., in a 1:9 methanol/dichloromethane system).

  • Quenching & Workup : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation : Stir the resulting mixture overnight to allow the product to precipitate fully. Collect the solid product by filtration, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Visual Diagrams

The following diagrams illustrate key workflows and logical relationships relevant to pyrimidine formylation experiments.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup Set up Reaction under Inert Atmosphere prep_reagents->setup dry_glass Oven-Dry Glassware dry_glass->setup add_reagents Add Reagents (Control Temperature) setup->add_reagents react Heat & Stir (e.g., 80°C, 5h) add_reagents->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction (e.g., Pour on Ice) monitor->quench isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Purify Product (Crystallization/Chromatography) isolate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for pyrimidine formylation.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or No Reaction cause1 Moisture Present? start->cause1 Check First cause2 Substrate Inactive? start->cause2 cause3 Temp Too Low? start->cause3 cause4 Side Reaction? start->cause4 sol1 Use Anhydrous Reagents/Solvents cause1->sol1 sol2 Switch to Stronger Method (e.g., Lithiation) cause2->sol2 sol3 Increase Temperature & Monitor via TLC cause3->sol3 sol4 Use Milder Reagents (e.g., Oxalyl Chloride/DMF) cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

G dmf DMF vr Vilsmeier Reagent [ClCH=N(Me)₂]⁺ dmf->vr poc POCl3 poc->vr int Iminium Intermediate vr->int pyr Electron-Rich Pyrimidine pyr->int Electrophilic Attack prod Formylated Pyrimidine int->prod h2o H₂O (Workup) h2o->prod Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Preventing the degradation of 5-(Hydroxymethyl)pyrimidine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Hydroxymethyl)pyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling. Below, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Inconsistent experimental results or loss of compound activity over time.

  • Question: My experimental results with this compound are not reproducible, and the compound's potency seems to decrease with each use. What could be the cause?

  • Answer: This issue often points to the degradation of the compound. This compound, like many pyrimidine derivatives, can be sensitive to environmental conditions.[1] Instability can be particularly pronounced when the compound is in solution.[1] Key factors contributing to degradation include improper storage temperature, exposure to light, and the presence of moisture or reactive solvents.[1][2]

Issue 2: Visible changes in the solid compound's appearance.

  • Question: I've noticed my solid this compound has changed color (e.g., from off-white to yellow or brown) and appears clumpy. Is it still usable?

  • Answer: A change in the physical appearance of the compound is a strong indicator of degradation. Such changes suggest that the compound has been exposed to detrimental conditions like moisture, light, or elevated temperatures. It is highly recommended to use a fresh, high-purity batch for your experiments to ensure reliable and accurate results. The recommended appearance is a light-yellow solid.[3]

Issue 3: Precipitation or color change in a stock solution.

  • Question: My stock solution of this compound, prepared in DMSO, has turned a yellow/brown color, and I see some precipitate. What should I do?

  • Answer: The formation of colored byproducts and precipitates in DMSO is a known issue for some pyrimidine derivatives, often caused by oxidation or condensation reactions.[1] The presence of water in the solvent can accelerate this degradation.[1] It is advisable to prepare fresh solutions immediately before use whenever possible. If you must store solutions, use anhydrous, high-purity DMSO, aliquot into single-use volumes to minimize freeze-thaw cycles, and store at -80°C.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[3] It should be protected from light and moisture. For added protection against moisture, consider storing the container within a desiccator.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be reliably determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4] HPLC is particularly useful for quantifying the parent compound and detecting the presence of degradation products.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation.[1] If short-term storage is necessary, use a high-purity, anhydrous aprotic solvent. Prepare small, single-use aliquots and store them at -20°C or -80°C in tightly sealed, light-protecting vials.[1] Always perform a purity check if the solution has been stored for an extended time.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways are highly dependent on the conditions, common degradation mechanisms for similar compounds include oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, photodegradation facilitated by UV light, and polymerization.[5][6] The pyrimidine ring itself can also be susceptible to cleavage under harsh conditions.[7]

Hypothetical Stability Data

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.

Storage ConditionTimePurity (%)Appearance
Solid
0-8°C, Dark, Dry12 months>99%No change
Room Temp, Ambient Light12 months~92%Slight yellowing
40°C, Ambient Light6 months~85%Yellow to brown, clumping
Solution (in anhydrous DMSO)
-80°C, Dark1 month>98%Clear, colorless
-20°C, Dark1 month~95%Slight yellow tint
Room Temp, Ambient Light24 hours~90%Noticeable yellowing

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 225 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase (initial conditions) to a concentration of approximately 100 µM.[1]

  • Analysis: Inject the sample and monitor the chromatogram for the main peak of this compound and any additional peaks that may correspond to impurities or degradation products. The peak area of the parent compound can be used to calculate purity relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under stress conditions.[9]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[10]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 12 hours.[10]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light).[10]

  • Analysis: After each stress condition, dilute the samples appropriately and analyze using the stability-indicating HPLC method described above to identify and quantify any degradation products.

Visualizations

Potential Degradation Pathways for this compound cluster_storage Storage & Handling cluster_degradation Degradation Triggers cluster_products Potential Degradation Products A This compound (Solid, High Purity) B Light (UV) C Heat D Moisture/Solvents E Oxygen/Oxidizing Agents F 5-Formylpyrimidine B->F Photodegradation H Polymeric Byproducts C->H Thermal Stress I Ring-Opened Products D->I Hydrolysis E->F Oxidation G Pyrimidine-5-carboxylic acid F->G Further Oxidation

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Compound Instability Start Inconsistent Experimental Results Observed CheckSolid Inspect Solid Compound: - Color Change? - Clumping? Start->CheckSolid CheckSolution Inspect Stock Solution: - Discoloration? - Precipitate? CheckSolid->CheckSolution No Degraded Degradation Confirmed CheckSolid->Degraded Yes PurityAnalysis Perform Purity Analysis (e.g., HPLC) CheckSolution->PurityAnalysis No CheckSolution->Degraded Yes PurityAnalysis->Degraded Impurity Peaks > 2% NotDegraded Purity is High PurityAnalysis->NotDegraded Purity > 98% Action1 Discard Old Stock Procure Fresh Compound Degraded->Action1 Action2 Review Storage & Handling: - Store at 0-8°C, dark, dry - Prepare fresh solutions - Use anhydrous solvents NotDegraded->Action2 Action1->Action2 End Proceed with Experiment using fresh, pure compound Action2->End

Caption: Troubleshooting workflow for suspected compound instability.

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Receive/Synthesize This compound B Prepare Solid Aliquots & Solutions for Stress Testing A->B C Acid/Base Hydrolysis B->C D Oxidation (H2O2) B->D E Thermal Stress (Heat) B->E F Photolytic Stress (UV/Vis) B->F G HPLC Purity Analysis of Stressed Samples C->G D->G E->G F->G H Characterize Degradants (LC-MS, NMR) G->H I Quantify Degradation & Assess Stability H->I

Caption: General experimental workflow for stability assessment.

References

Improving the regioselectivity of substitutions on the 5-(Hydroxymethyl)pyrimidine ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 5-(hydroxymethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary electronic influence of the 5-(hydroxymethyl) group on substitutions at other positions of the pyrimidine ring?

A1: The 5-(hydroxymethyl) group is generally considered a weak electron-donating group (EDG) through an inductive effect. In a pyrimidine ring, which is inherently electron-deficient due to the two nitrogen atoms, the positions most susceptible to nucleophilic attack are C2, C4, and C6. The 5-(hydroxymethyl) group does not fundamentally change this reactivity profile but can subtly influence the relative reactivity of these positions. For nucleophilic aromatic substitution (SNAr) on a 2,4-dihalo-5-(hydroxymethyl)pyrimidine, the C4 position typically remains the most electrophilic and favored site for substitution.

Q2: Is it necessary to protect the 5-(hydroxymethyl) group during substitution reactions?

A2: Yes, in many cases, protection is crucial. The primary alcohol of the hydroxymethyl group can be acidic enough to interfere with strong bases (e.g., organolithium reagents) or can act as a competing nucleophile. Furthermore, under certain oxidative conditions used in cross-coupling reactions, the alcohol could be oxidized. Common protecting groups for hydroxyl moieties include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers, which offer varying degrees of stability and can be installed and removed under mild conditions.[1]

Q3: For a 2,4-dichloro-5-(hydroxymethyl)pyrimidine, which position is generally more reactive towards nucleophiles?

A3: The C4 position is typically more reactive and susceptible to nucleophilic attack than the C2 position. This is a well-established trend for 2,4-dichloropyrimidines, especially those with an electron-withdrawing group at the C5 position.[2][3] While the hydroxymethyl group is weakly donating, the intrinsic electronic properties of the pyrimidine ring still render the C4 position the preferred site for most SNAr reactions.

Q4: What are the most common strategies for introducing substituents at the C5 position of a pyrimidine ring?

A4: Direct functionalization at C5 can be challenging. Common strategies often involve building the ring from precursors that already contain the desired C5 substituent or a functional group handle. For instance, a 5-ester substituted pyrimidine can be synthesized and subsequently reduced to the 5-(hydroxymethyl) derivative.[4] Another powerful method is the Suzuki-Miyaura cross-coupling reaction using 5-bromopyrimidines and a suitable boronic acid or ester.[5][6]

Section 2: Troubleshooting Guide

Q: I am attempting a nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-(hydroxymethyl)pyrimidine and getting poor regioselectivity (a mixture of C2 and C4 isomers). How can I favor C4 substitution?

A: This is a common challenge. The intrinsic preference is for C4, but reaction conditions can erode this selectivity.

  • Problem: Nucleophile Reactivity/Type

    • Solution: Standard amine or alkoxide nucleophiles strongly favor C4. However, certain nucleophiles can alter selectivity. For instance, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[2][3] If your goal is C4 substitution, ensure you are using a primary or secondary amine, or an alkoxide, under standard conditions.

  • Problem: Reaction Temperature

    • Solution: Higher temperatures can sometimes lead to decreased selectivity. Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Monitor the reaction by TLC or LC-MS to track the formation of both isomers.

  • Problem: Solvent Effects

    • Solution: The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF or DMSO are common for SNAr. If you are using a less polar solvent like THF, consider switching to see if selectivity improves.

Q: My Suzuki-Miyaura cross-coupling reaction with a protected 5-(hydroxymethyl)-halopyrimidine is giving low yields or failing completely. What should I check?

A: Low yields in Suzuki couplings often point to issues with the catalyst, reactants, or conditions.

  • Problem: Catalyst Inactivation

    • Solution: The pyrimidine nitrogen atoms can coordinate to the palladium catalyst, leading to inhibition.[6] Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the desired catalytic cycle and prevent catalyst deactivation. Pre-catalysts like XPhosPdG2 are often effective.[7][8]

  • Problem: Protodeboronation

    • Solution: The pyrimidine boronic acid may be unstable and susceptible to protodeboronation (replacement of the boronic acid group with hydrogen). Ensure anhydrous and deoxygenated conditions. Using the corresponding boronic ester (e.g., pinacol ester) can improve stability.

  • Problem: Inefficient Activation

    • Solution: Ensure you are using an adequate base (e.g., K₂CO₃, Cs₂CO₃) and that it is sufficiently soluble in the reaction medium. Microwave irradiation is a highly effective method for improving yields and reducing reaction times in pyrimidine Suzuki couplings.[7][8]

Q: I am observing an unexpected side product, and I suspect the unprotected 5-(hydroxymethyl) group is reacting. What could be happening?

A: The hydroxymethyl group is a potential site for unwanted reactions.

  • Problem: Competing Nucleophilicity

    • Solution: In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an intramolecular nucleophile, potentially leading to cyclized or dimeric byproducts. This is a strong indication that a protecting group is required.[1]

  • Problem: Reaction with Coupling Reagents

    • Solution: In some cross-coupling reactions or functional group transformations, the reagents used can react with the free hydroxyl group. For example, in reactions involving acyl chlorides or sulfonyl chlorides intended for another position, the hydroxymethyl group can be acylated or sulfonylated. Again, protection is the most robust solution.

Section 3: Key Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes a standard procedure for protecting the primary alcohol, which is often a prerequisite for subsequent regioselective substitutions.

  • Setup: Dissolve the this compound derivative (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add imidazole (1.5 eq) to the solution, followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C4

This protocol details a microwave-assisted Suzuki coupling for the C4-arylation of a protected 2-chloro-5-(hydroxymethyl)pyrimidine.

  • Setup: To a microwave reaction vessel, add the protected 2-chloro-4-iodo-5-(hydroxymethyl)pyrimidine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat to 120-150 °C for 15-30 minutes.[6]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the C4-arylated product.

Section 4: Data Summaries

Table 1: Regioselectivity in SNAr of 5-Substituted-2,4-dichloropyrimidines

5-SubstituentNucleophileConditionsMajor ProductApprox. Yield (%)Reference
-NO₂DiethylamineiPrNEt, 40 °C, CHCl₃C4-substituted>95 (as mixture)[3]
-NO₂Triethylamine iPrNEt, 40 °C, CHCl₃C2-substituted 91[3]
-COOEtDimethylamineN/AC4-substitutedHigh[9]
-COOEtSodium PhenoxideN/AC4-substitutedHigh[9]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

HalopyrimidineCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
5-BromopyrimidineQuinolylboronic acidPd(PPh₃)₂Cl₂ (N/A)Na₂CO₃1,4-Dioxane95 °CHigh[5]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidXPhosPdG2/XPhos (5)K₂CO₃1,4-Dioxane150 °C (MW)70-95[7][8]
2-Chloro-4-iodopyrimidinePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O80 °C, 12h85N/A

Section 5: Visual Guides

G Workflow for Regioselective Substitution start Start: this compound with Halogen at C2/C4 protect Protect -OH group? (e.g., TBDMS-Cl, Imidazole) start->protect protected_substrate Protected Substrate: 5-(TBDMS-oxymethyl)-halopyrimidine protect->protected_substrate Yes (Recommended) reaction_choice Choose Reaction Type protect->reaction_choice No (Risk of Side Reactions) protected_substrate->reaction_choice snar SNAr Reaction (e.g., R₂NH, NaOR) reaction_choice->snar Nucleophile suzuki Suzuki Coupling (e.g., ArB(OH)₂, Pd Catalyst) reaction_choice->suzuki Organometallic deprotect Deprotection (e.g., TBAF, H⁺) snar->deprotect suzuki->deprotect product Final Product: Regioselectively Substituted This compound deprotect->product

Caption: General experimental workflow for achieving regioselective substitution on a 5-(hydroxymethyl)halopyrimidine substrate.

G Decision Tree for SNAr on 2,4-Dichloro-5-R-pyrimidine start Goal: Selective Substitution on 2,4-Dichloro-5-R-pyrimidine target What is the Target Position? start->target c4_target Target: C4-Substitution target->c4_target C4 (Most Common) c2_target Target: C2-Substitution target->c2_target C2 (Specialized) c4_method Use Primary/Secondary Amine or Alkoxide Nucleophile. Conditions: RT to moderate heat. c4_target->c4_method c2_method Use Tertiary Amine Nucleophile (e.g., NEt₃, DABCO). In situ dealkylation occurs. c2_target->c2_method c4_product Product: C4-Substituted Isomer c4_method->c4_product c2_product Product: C2-Substituted Isomer c2_method->c2_product

Caption: Decision guide for selecting a nucleophile to achieve C4 vs. C2 selectivity in SNAr reactions.[2][3]

References

Technical Support Center: Strategies to Enhance the Stability of 5-(Hydroxymethyl)pyrimidine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 5-(Hydroxymethyl)pyrimidine prodrugs. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound prodrugs?

A1: The primary degradation pathways for this compound prodrugs typically involve hydrolysis and oxidation. The hydroxymethyl group at the 5-position can be susceptible to oxidation, while ester or phosphate prodrug moieties are prone to both chemical and enzymatic hydrolysis. The stability is often pH-dependent, with accelerated degradation observed in both acidic and alkaline conditions.[1][2]

Q2: How does pH influence the stability of these prodrugs in aqueous solutions?

A2: The stability of this compound prodrugs is significantly influenced by pH. Generally, these compounds exhibit maximal stability in a slightly acidic to neutral pH range (pH 4-6). In strongly acidic or alkaline solutions, the rate of hydrolysis of the prodrug moiety (e.g., ester or phosphate group) can increase substantially.[2]

Q3: What is the impact of temperature on the stability of this compound prodrugs?

A3: As with most chemical reactions, the degradation of this compound prodrugs is accelerated at higher temperatures. It is crucial to store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation over time. For kinetic studies, it is essential to maintain precise temperature control.

Q4: What are common enzymatic degradation pathways for these prodrugs in vitro and in vivo?

A4: In biological systems, ester-based prodrugs are susceptible to hydrolysis by various esterases present in plasma, liver, and other tissues.[3] Phosphate-based prodrugs, such as ProTides, are activated by a series of enzymes including carboxylesterases, cathepsin A, and histidine triad nucleotide-binding protein 1 (HINT1) to release the active nucleoside monophosphate.[3][4][5]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays and loss of compound activity over time.

  • Question: My this compound prodrug shows variable potency and a gradual loss of activity in my cell-based assays. What could be the cause?

  • Answer: This issue is often attributable to the instability of the prodrug in the cell culture medium. The aqueous, buffered environment of the medium, typically at a pH of ~7.4 and a temperature of 37°C, can lead to chemical hydrolysis of the prodrug moiety. Additionally, esterases present in the serum supplement of the culture medium can enzymatically cleave the prodrug, reducing the concentration of the intact compound over the course of the experiment.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of the prodrug from a frozen stock immediately before each experiment.

    • Minimize Incubation Time: If possible, design your experiments to have shorter incubation times to reduce the extent of degradation.

    • Conduct a Stability Check: Perform a preliminary experiment to assess the stability of your prodrug in the complete cell culture medium over the time course of your assay. Use HPLC to quantify the amount of intact prodrug remaining at different time points.

    • Consider Serum-Free Medium: If experimentally feasible, test your compound in a serum-free medium to distinguish between chemical and enzymatic degradation.

    • Evaluate Prodrug Moiety: If instability is a persistent issue, consider synthesizing analogs with more stable prodrug moieties, such as those with increased steric hindrance around the ester or phosphate group.

Issue 2: Poor reproducibility in pharmacokinetic studies.

  • Question: I am observing high variability in the plasma concentrations of my this compound prodrug in animal studies. What are the potential reasons?

  • Answer: Poor reproducibility in pharmacokinetic studies can stem from the instability of the prodrug in plasma after sample collection.[3] Plasma contains a high concentration of esterases and other enzymes that can rapidly degrade the prodrug ex vivo.[3] This degradation can continue during sample processing and storage, leading to an underestimation of the actual plasma concentration at the time of sampling.

    Troubleshooting Steps:

    • Use Enzyme Inhibitors: Collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (NaF), to prevent ex vivo degradation.

    • Rapid Sample Processing: Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma and then promptly freeze the plasma samples at -80°C.

    • Validate Sample Handling Protocol: Conduct a validation experiment to ensure that your sample handling and storage protocol effectively prevents degradation. Spike the prodrug into control plasma, and process and store the samples as you would for your study. Analyze the samples at different time points to confirm stability.

    • LC-MS/MS Method Validation: Ensure your LC-MS/MS method for quantifying the prodrug is robust and validated for selectivity, accuracy, and precision in the plasma matrix.

Issue 3: Unexpected peaks in HPLC analysis of stability samples.

  • Question: During my stability studies, I am observing several unexpected peaks in the HPLC chromatogram. How can I identify these and what might they be?

  • Answer: The appearance of new peaks in the chromatogram is indicative of compound degradation. These peaks likely represent the parent active drug (after cleavage of the prodrug moiety), partially hydrolyzed prodrug intermediates, and potentially products of oxidation or rearrangement of the this compound core.

    Troubleshooting Steps:

    • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern for each new peak. This will allow you to propose structures for the degradation products.

    • Forced Degradation Studies: Conduct forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[6] This can help in the identification of the unknown peaks observed in your stability samples.

    • Synthesize Potential Degradants: If possible, synthesize small quantities of the suspected degradation products to use as reference standards for confirmation by co-elution in HPLC.

    • Check for Impurities in the Starting Material: Analyze your initial compound batch to ensure that the observed peaks are not impurities from the synthesis.

Quantitative Data

The following tables provide representative stability data for a hypothetical this compound prodrug (HMPP-Ester) with an ethyl ester prodrug moiety. This data is intended to be illustrative of the trends you might observe in your experiments.

Table 1: Effect of pH on the Stability of HMPP-Ester in Aqueous Buffer at 37°C

pHHalf-life (t½) in hours
2.01.5
4.024.8
6.072.3
7.48.2
9.00.5

Table 2: Effect of Temperature on the Stability of HMPP-Ester in pH 7.4 Buffer

Temperature (°C)Half-life (t½) in hours
4168.5
2520.1
378.2
501.9

Table 3: Stability of HMPP-Ester in Different Biological Matrices at 37°C

MatrixHalf-life (t½) in minutes
Human Plasma15.3
Rat Plasma8.7
Mouse Plasma5.2
Cell Culture Medium (with 10% FBS)120.4

Experimental Protocols

Protocol 1: HPLC Method for Stability-Indicating Assay of this compound Prodrugs

This protocol describes a general reversed-phase HPLC method for the separation and quantification of a this compound prodrug from its potential degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (or the λmax of your specific compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in a mixture of water and acetonitrile (1:1 v/v) to an appropriate concentration.

  • Procedure for Stability Study:

    • Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO or acetonitrile).

    • Dilute the stock solution into the desired buffer (for pH stability) or biological matrix to a final concentration of 1-10 µM.

    • Incubate the samples at the desired temperature.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.

    • Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples at >10,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Calculate the percentage of the remaining prodrug at each time point relative to the 0-minute time point.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of a this compound prodrug in plasma.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Control plasma from the desired species (e.g., human, rat, mouse), anticoagulated with heparin or EDTA.

    • Phosphate buffered saline (PBS), pH 7.4.

    • Acetonitrile.

    • Internal standard.

  • Procedure:

    • Pre-warm the plasma and PBS to 37°C.

    • Prepare a working solution of the test compound by diluting the stock solution in PBS.

    • In a 96-well plate, add plasma to each well.

    • Initiate the reaction by adding the test compound working solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 1%.

    • Incubate the plate at 37°C with shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to the corresponding wells.

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

    • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time and fitting the data to a first-order decay model.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the stability and action of this compound prodrugs.

G cluster_0 Chemical Degradation Prodrug Prodrug Parent_Drug Parent_Drug Prodrug->Parent_Drug Hydrolysis (Acid/Base) Oxidized_Product Oxidized_Product Prodrug->Oxidized_Product Oxidation Hydrolyzed_Moiety Hydrolyzed_Moiety Prodrug->Hydrolyzed_Moiety Parent_Drug->Oxidized_Product Oxidation

Caption: Chemical degradation pathways of this compound prodrugs.

G cluster_1 Experimental Workflow: Plasma Stability Assay A 1. Incubate Prodrug in Plasma at 37°C B 2. Aliquot at Time Points (0, 5, 15, 30, 60, 120 min) A->B C 3. Quench with Acetonitrile (+ Internal Standard) B->C D 4. Protein Precipitation (Centrifugation) C->D E 5. Analyze Supernatant by LC-MS/MS D->E F 6. Quantify Remaining Prodrug & Calculate Half-life E->F

Caption: Workflow for determining the in vitro plasma stability of a prodrug.

G cluster_2 Bioactivation of a Nucleoside Monophosphate Prodrug (ProTide) Prodrug_Extracellular Prodrug (Extracellular) Prodrug_Intracellular Prodrug (Intracellular) Prodrug_Extracellular->Prodrug_Intracellular Cellular Uptake Intermediate Intermediate Metabolite Prodrug_Intracellular->Intermediate Esterases (e.g., CES1, CatA) Active_MP Active Nucleoside Monophosphate (MP) Intermediate->Active_MP HINT1 Active_DP Active Nucleoside Diphosphate (DP) Active_MP->Active_DP Cellular Kinases Active_TP Active Nucleoside Triphosphate (TP) Active_DP->Active_TP Cellular Kinases DNA_Polymerase Inhibition of DNA Polymerase Active_TP->DNA_Polymerase

Caption: General bioactivation pathway for a nucleoside monophosphate prodrug.

References

Resolving peak tailing in the HPLC analysis of 5-(Hydroxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 5-(Hydroxymethyl)pyrimidine, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of analytical results. The following guide details potential causes and solutions for peak tailing observed during the analysis of this compound.

Quick Reference Table
Category Potential Cause Recommended Solution
Mobile Phase Inappropriate pH Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte's most basic functional group. For pyrimidine derivatives, a pH around 4.0 is often a good starting point.[1]
Insufficient Buffer Capacity Use a buffer concentration of 25-50 mM to ensure stable pH throughout the analysis. Acetate or phosphate buffers are common choices.
Incompatible Organic Modifier If using acetonitrile, consider switching to methanol, or vice versa, as this can alter selectivity and improve peak shape.
Stationary Phase Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 or C8 column to minimize interactions with residual silanols. For highly polar compounds, a polar-embedded or HILIC column could be beneficial.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If performance is not restored, replace the column.
Column Void or Bed Deformation A sudden shock or pressure change can cause a void at the column inlet. Reverse-flushing the column (if permitted by the manufacturer) may help. Persistent issues may require column replacement.
Sample & Injection Sample Overload Reduce the injection volume or dilute the sample. All peaks in the chromatogram will typically show tailing if the column is overloaded.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase composition to avoid peak distortion. If a stronger solvent is necessary for solubility, use the smallest possible volume.
Instrumentation Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Logical Troubleshooting Workflow

If you are experiencing peak tailing, follow this logical workflow to diagnose and resolve the issue.

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks overload Check for Sample Overload - Reduce concentration/volume all_peaks->overload Yes specific_peak Is it only the This compound peak? all_peaks->specific_peak No extra_column Inspect for Extra-Column Volume - Check tubing and connections overload->extra_column Still Tailing column_issue Suspect Column Issue - Flush or replace column extra_column->column_issue Still Tailing end Peak Shape Improved column_issue->end mobile_phase_ph Optimize Mobile Phase pH - Adjust to pH ~4.0 specific_peak->mobile_phase_ph Yes buffer_strength Increase Buffer Strength - Use 25-50 mM buffer mobile_phase_ph->buffer_strength Still Tailing column_chem Consider Column Chemistry - Use end-capped or polar-embedded column buffer_strength->column_chem Still Tailing column_chem->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that can lead to peak tailing?

A1: this compound is a polar compound containing basic nitrogen atoms within the pyrimidine ring. This basicity can lead to strong secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns, which is a primary cause of peak tailing. The polarity of the hydroxymethyl group can also contribute to its retention behavior.

Q2: Why is the mobile phase pH so critical for achieving good peak shape with this compound?

A2: The mobile phase pH dictates the ionization state of both the analyte and the stationary phase. For a basic compound like this compound, analyzing at a low pH (e.g., around 4.0) protonates the basic sites on the molecule. This can be beneficial. More importantly, a low pH suppresses the ionization of acidic silanol groups on the silica packing material, minimizing the undesirable secondary ionic interactions that cause peak tailing. Predicted pKa values for similar pyrimidine structures are around 13, indicating they are weak bases.

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: A high-purity, end-capped C18 or C8 column is a good starting point for reversed-phase analysis of pyrimidine derivatives.[2] End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions. If peak tailing persists, a column with a polar-embedded stationary phase can provide alternative selectivity and better shielding of the silica surface. For very polar analytes where retention on traditional reversed-phase columns is insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.

Q4: Can the sample preparation method affect peak shape?

A4: Yes, absolutely. It is always recommended to dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. Injecting a sample dissolved in a much stronger solvent (e.g., 100% methanol or acetonitrile into a highly aqueous mobile phase) can cause peak distortion, including tailing or fronting. If a stronger solvent is required for solubility, ensure the injection volume is kept to a minimum. 5-(Hydroxymethyl)uracil, a closely related compound, is soluble in water, which is a good starting point for sample preparation.[3]

Q5: How can I confirm if my column is the source of the peak tailing?

A5: A simple way to diagnose a column-related problem is to inject your standard on a new, or known-good, column of the same type under the same experimental conditions. If the peak shape improves significantly, it is likely that your original column was contaminated, has a void, or its stationary phase has degraded.

Experimental Protocols

The following is a recommended starting method for the HPLC analysis of this compound, designed to produce symmetrical peak shapes.

Recommended HPLC Method

This method is based on common practices for the analysis of pyrimidine derivatives and is optimized to minimize peak tailing.

Parameter Recommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column
Mobile Phase A 25 mM Ammonium Acetate, pH 4.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% to 5% B; 17-22 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined by UV scan of the analyte)
Sample Preparation Dissolve 1 mg of this compound in 10 mL of Mobile Phase A to a concentration of 100 µg/mL.
Signaling Pathway of Peak Tailing

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic analytes like this compound.

G cluster_0 Silica Surface cluster_1 Analyte in Mobile Phase Silanol (Si-OH) Silanol (Si-OH) Ionized Silanol (Si-O-) Ionized Silanol (Si-O-) Silanol (Si-OH)->Ionized Silanol (Si-O-) High pH Interaction Strong Secondary Interaction (Ionic Attraction) Ionized Silanol (Si-O-)->Interaction Analyte This compound (Basic Nitrogen) Analyte->Interaction PeakTailing Peak Tailing Interaction->PeakTailing

References

Mitigating side reactions during the protection of the hydroxyl group in 5-(Hydroxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the protection of the hydroxyl group in 5-(Hydroxymethyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the hydroxyl group protection of this compound?

A1: The primary side reaction of concern is the undesired alkylation of the pyrimidine ring nitrogens (N1 and N3) instead of the target hydroxyl group (O-alkylation). This is particularly prevalent under basic conditions where the nitrogen atoms become more nucleophilic. Another common issue is the formation of over-alkylated products where both the hydroxyl group and ring nitrogens are modified. During deprotection of silyl ethers, incomplete removal of the protecting group can be an issue, and for trityl groups, depurination (cleavage of the glycosidic bond in nucleoside analogues) can occur under acidic conditions.[1][2]

Q2: How can I favor O-alkylation over N-alkylation?

A2: Several strategies can be employed to promote selective O-alkylation:

  • Choice of Protecting Group: Bulky protecting groups like tert-butyldimethylsilyl (TBDMS) or trityl (Tr) can sterically hinder reaction at the ring nitrogens.

  • Reaction Conditions:

    • Base: Using a non-nucleophilic, sterically hindered base can minimize N-alkylation.

    • Solvent: The choice of solvent can influence the reactivity of the nucleophilic sites.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Silylation: For silyl ether protection, using specific protocols such as generating a silylating agent in situ can enhance O-selectivity.

Q3: Which protecting group is best for my application?

A3: The choice of protecting group depends on the overall synthetic strategy, including the stability required for subsequent reaction steps and the conditions for its eventual removal.

  • tert-Butyldimethylsilyl (TBDMS): A versatile and widely used protecting group, stable to a range of conditions but readily cleaved by fluoride ions. It is a good first choice for many applications.

  • Trityl (Tr) and its derivatives (DMT, MMT): These are bulky groups excellent for selectively protecting primary alcohols. They are typically removed under mild acidic conditions.

  • Methoxymethyl (MOM): Stable to a wide pH range and various reagents, but its removal requires acidic conditions which might not be suitable for all substrates.[3]

Q4: I am observing incomplete deprotection of my silyl ether. What should I do?

A4: Incomplete silyl ether deprotection is a common problem. Here are some troubleshooting steps:

  • Reagent Quality: Ensure your fluoride source (e.g., TBAF) is fresh and anhydrous. Water content can significantly impede the reaction.

  • Reaction Time and Temperature: Increase the reaction time or gently warm the reaction mixture.

  • Steric Hindrance: If the silyl group is in a sterically hindered environment, more forcing conditions may be necessary.

  • Reagent Equivalents: Use a sufficient excess of the deprotection reagent.

Troubleshooting Guides

Problem 1: Predominant N-Alkylation Instead of O-Alkylation

Symptoms:

  • Major product identified as N1 or N3 alkylated pyrimidine.

  • Low yield of the desired O-protected product.

Possible Causes:

  • The base used is too strong or not sterically hindered, leading to deprotonation and activation of the ring nitrogens.

  • The protecting group is not bulky enough to disfavor reaction at the nitrogen atoms.

  • Reaction temperature is too high, reducing selectivity.

Solutions:

  • Change the Base: Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Select a Bulkier Protecting Group: Employ a protecting group like TBDPS (tert-butyldiphenylsilyl) or a substituted trityl group.

  • Optimize Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for a longer duration.

Problem 2: Incomplete Deprotection of Silyl Ethers

Symptoms:

  • Presence of starting material (silyl-protected compound) in the final product mixture after deprotection.

  • Multiple spots on TLC, including the desired product and starting material.

Possible Causes:

  • Degraded or wet TBAF solution.

  • Insufficient equivalents of the fluoride reagent.

  • Steric hindrance around the silyl ether.

Solutions:

  • Use Fresh, Anhydrous TBAF: Purchase fresh TBAF or dry the solution over molecular sieves.

  • Increase Reagent Stoichiometry: Increase the equivalents of TBAF used (e.g., from 1.1 eq to 1.5 or 2.0 eq).

  • Modify Reaction Conditions: Increase the reaction time and/or temperature. Consider using a different fluoride source like HF-Pyridine for particularly stubborn cases.

Problem 3: Depurination during Detritylation

Symptoms:

  • Formation of apurinic sites and subsequent strand cleavage in nucleoside-like structures.[1]

  • Reduced yield of the full-length product.[2]

Possible Causes:

  • The acidic conditions for detritylation are too harsh.

  • Prolonged exposure to the acidic reagent.

Solutions:

  • Use Milder Acidic Conditions: Employ a weaker acid or a buffered acidic solution. For example, using dichloroacetic acid (DCA) in dichloromethane is a common method.[1]

  • Control Reaction Time: Carefully monitor the reaction and quench it as soon as the detritylation is complete to minimize acid exposure.

  • Warming-up Strategy: A mild detritylation can be achieved in mildly acidic buffers (pH 4.5-5.0) with gentle warming (40 °C), which can be useful for acid-sensitive substrates.[4]

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the protection and deprotection of hydroxyl groups in pyrimidine derivatives. Note that yields can be highly substrate and condition dependent.

Table 1: Protection of Hydroxyl Groups in Pyrimidine Derivatives

Protecting GroupReagents and ConditionsSubstrateProductYield (%)Side ProductsReference
MOMMOMCl, (iPr)₂EtN, CH₃CN, 50°C, 6hC-6 isobutyl pyrimidine derivativeN,N-1,3-diMOM pyrimidine22.4N-1-MOM (13.4%), N-3-MOM (11%)[5]
MOMMOMCl, K₂CO₃, DMF, r.t., overnightC-6 isobutyl pyrimidine derivativeN,N-1,3-diMOM pyrimidine28.5N-1-MOM (12.1%), N-3-MOM (15.4%)[5]
DPMDiphenylmethanol, PdCl₂, DCE, 85°C, 16h2'-deoxyuridine3',5'-di-O-DPM-uridine88-[6]
DPMDiphenylmethanol, PdCl₂, DCE, 85°C, 16h5-fluoro-2'-deoxyuridine3',5'-di-O-DPM-5-fluoro-uridine85-[6]

Table 2: Deprotection of Protected Hydroxyl Groups

Protecting GroupReagents and ConditionsSubstrateProductYield (%)Side ProductsReference
BenzylBCl₃, CH₂Cl₂, -70°C, 2hC-6 (benzyloxymethyl)propyl pyrimidineC-6 (hydroxymethyl)propyl pyrimidine31.7N-deprotected species[5]
Trityl (DMT)3% DCA in CH₂Cl₂DMT-dG-pT dimerdG-pT dimerVariesDepurination products[1]
DPMPdCl₂, Ethanol, 85°C, 16h3',5'-di-O-DPM-thymidineThymidine85Ethoxydiphenylmethane[6]
Silyl (general)NH₄Cl, aq. CH₃CN, 25°CBenzylic TMS etherBenzylic alcohol80-95-

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with Trityl Chloride

This protocol is a general method for the selective protection of a primary alcohol.

  • Dissolve the Substrate: Dissolve the primary alcohol (e.g., this compound) (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under an inert atmosphere.

  • Add Catalyst (Optional): For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

  • Add Trityl Chloride: Add trityl chloride (1.1 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding methanol (1 mL).

  • Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of a Trityl Group using Mild Acidic Conditions

This protocol describes the removal of a trityl group under conditions that minimize side reactions like depurination.

  • Dissolve the Substrate: Dissolve the trityl-protected compound (1.0 mmol) in dichloromethane (10 mL).

  • Add Acid: Add a solution of 3% dichloroacetic acid in dichloromethane dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The deprotection is often rapid.

  • Neutralization: Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Work-up and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the deprotected alcohol. Further purification by chromatography may be necessary.

Visualizations

Protection_Workflow Start This compound Protect Protect Hydroxyl Group Start->Protect Reaction Subsequent Synthetic Steps Protect->Reaction Deprotect Deprotect Hydroxyl Group Reaction->Deprotect Final Final Product Deprotect->Final Troubleshooting_N_Alkylation Issue High N-Alkylation Observed Cause1 Inappropriate Base Issue->Cause1 Cause2 Small Protecting Group Issue->Cause2 Cause3 High Temperature Issue->Cause3 Solution1 Use Hindered Base (e.g., DIPEA) Cause1->Solution1 Solution2 Use Bulky Protecting Group (e.g., TBDPS) Cause2->Solution2 Solution3 Lower Reaction Temperature Cause3->Solution3 Deprotection_Decision action action ProtectingGroup What is the protecting group? Silyl Acid or Base Sensitive Substrate? ProtectingGroup->Silyl Silyl Ether Trityl Acid Sensitive Substrate? ProtectingGroup->Trityl Trityl MOM Acid Stable Substrate? ProtectingGroup->MOM MOM Silyl->action Base Sensitive Use Acidic Conditions (e.g., AcOH) Silyl->action Acid Sensitive Use Fluoride Source (e.g., TBAF) Trityl->action Yes Use Very Mild Acid & Monitor Closely Trityl->action No Use Standard Acidic Conditions (e.g., DCA) MOM->action Yes Use Acidic Hydrolysis MOM->action No Re-evaluate Synthetic Route

References

Validation & Comparative

A Comparative Analysis of Anticancer Efficacy: 5-(Hydroxymethyl)pyrimidine Derivatives vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the anticancer efficacy of 5-(Hydroxymethyl)pyrimidine and the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) is not yet available in published scientific literature. However, emerging research on various derivatives of this compound suggests a promising potential for this class of compounds in oncology. This guide provides a comparative overview based on available data for this compound derivatives and the established profile of 5-Fluorouracil.

Introduction to the Compounds

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and stomach cancers, for decades. It primarily functions as an antimetabolite, interfering with DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.

This compound is a pyrimidine derivative that serves as a scaffold for a number of natural bioactive compounds. While the parent compound's anticancer activity is not well-documented, recent studies have focused on the synthesis and evaluation of its derivatives, which have shown cytotoxic effects against several cancer cell lines.

Mechanisms of Action

5-Fluorouracil (5-FU)

5-FU exerts its anticancer effects through multiple mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, blocking the synthesis of thymidine, an essential precursor for DNA replication.

  • Incorporation into DNA and RNA: Metabolites of 5-FU can be incorporated into both DNA and RNA, leading to DNA damage and disruption of RNA processing and function.

5-Fluorouracil Mechanism of Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition RNA_Damage RNA Damage FUTP->RNA_Damage DNA_Damage DNA Damage FdUTP->DNA_Damage DNA_Synthesis_Block DNA Synthesis Block TS_Inhibition->DNA_Synthesis_Block Apoptosis Apoptosis DNA_Synthesis_Block->Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Figure 1: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.
This compound Derivatives

The precise mechanisms of action for this compound derivatives are still under investigation and likely vary depending on the specific substitutions on the pyrimidine ring. However, research on similar pyrimidine derivatives suggests several potential anticancer mechanisms:

  • Enzyme Inhibition: Some derivatives may be designed to inhibit key enzymes involved in nucleotide metabolism, similar to 5-FU.

  • Induction of Apoptosis: Many novel pyrimidine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at different phases, preventing cancer cells from dividing.

Comparative Anticancer Efficacy: In Vitro Studies

Direct comparative studies providing IC50 values for this compound against 5-FU are lacking. However, studies on various pyrimidine derivatives offer some insight into their potential relative to 5-FU. The following table summarizes the in vitro anticancer activity of some this compound derivatives and other pyrimidine analogs, with 5-FU as a reference where available.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
5-Fluorouracil -MCF-7 (Breast)~5[1]
-HepG2 (Liver)~5[1]
-HCT-116 (Colon)~5[1]
This compound Derivative 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine derivativeHeLa (Cervical)17-38[2]
K562 (Leukemia)17-38[2]
CFPAC (Pancreatic)17-38[2]
Other Pyrimidine Derivatives Indolyl-pyrimidine hybrid (Compound 4g)MCF-7 (Breast)5.1[1]
HepG2 (Liver)5.02[1]
HCT-116 (Colon)6.6[1]

Note: The data presented is collated from different studies, and therefore, experimental conditions may vary. Direct head-to-head comparisons within a single study are limited. A lower IC50 value generally signifies higher potency.

Experimental Protocols

The evaluation of the anticancer efficacy of these compounds typically involves a series of in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-FU, this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Treatment 2. Treat with Compounds (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Assay 4. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 5. Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

References

In Vivo Antitumor Efficacy of 5-(Hydroxymethyl)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antitumor effects of 5-(Hydroxymethyl)pyrimidine derivatives, with a focus on 5-Fluorouracil (5-FU) and its prodrugs, which represent a clinically significant class of these compounds. The information presented herein is intended to support preclinical and translational research in oncology.

Comparative In Vivo Efficacy of 5-Fluorouracil and its Prodrugs

The in vivo antitumor activity of 5-Fluorouracil (5-FU) and its oral prodrug capecitabine has been extensively evaluated in various preclinical cancer models. These studies demonstrate significant tumor growth inhibition and provide a rationale for their clinical use. Below is a summary of key quantitative data from representative in vivo studies.

Treatment GroupDose & ScheduleAnimal ModelTumor ModelTumor Growth Inhibition (%)Reference
5-Fluorouracil 10 mg/kg, i.p., daily for 10 daysH22 tumor-bearing miceHepatoma 2256[1]
20 mg/kg, i.p., daily for 10 daysH22 tumor-bearing miceHepatoma 2269[1]
40 mg/kg, i.p., daily for 10 daysH22 tumor-bearing miceHepatoma 2282[1]
100 mg/kg, single IP injection with 3 Gy radiationNude miceHCT116 colorectal xenograftAdditive growth delay[2]
Capecitabine 1000 mg/kg/day, oral, 5 days/week for 3 weeksAthymic nude miceHCT116 human colon cancer xenograftComparable to CLX-155 at 500 mg/kg/day[3]
CLX-155 (novel 5-FU prodrug) 125 mg/kg/day, oral, 5 days/week for 3 weeksAthymic nude miceHCT116 human colon cancer xenograft57.8[3]
250 mg/kg/day, oral, 5 days/week for 3 weeksAthymic nude miceHCT116 human colon cancer xenograft70.4[3]
500 mg/kg/day, oral, 5 days/week for 3 weeksAthymic nude miceHCT116 human colon cancer xenograft90.6[3]
5-FU + Celecoxib 5-FU (dose not specified) + CelecoxibNude miceSGC7901 gastric cancer xenograft88.37[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo xenograft studies involving 5-FU and its derivatives.

Human Colon Cancer Xenograft Model
  • Animal Model: Female athymic nude mice (Foxn1nu/nu), typically 4-6 weeks old.

  • Cell Line: Human colorectal carcinoma HCT116 cells.

  • Cell Preparation and Implantation: HCT116 cells are cultured in appropriate media (e.g., McCoy's 5A). Cells are harvested, washed, and resuspended in a suitable medium such as serum-free medium or a mixture with Matrigel. A suspension containing 2-5 million cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length × Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups.

    • 5-FU: Administered via intraperitoneal (i.p.) injection at specified doses and schedules.[1][2]

    • Capecitabine/Oral Prodrugs: Administered orally via gavage.[3]

    • Vehicle Control: The vehicle used to dissolve or suspend the drug is administered to the control group following the same schedule.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.[1][3][5]

Hepatoma 22 (H22) Murine Model
  • Animal Model: Kunming mice.

  • Tumor Model: Murine hepatoma H22 cell line.

  • Tumor Cell Implantation: H22 cells (e.g., 2 × 10⁵ cells/mL) are injected subcutaneously into the mice.

  • Treatment: Treatment with 5-FU or its derivatives is initiated, typically via intraperitoneal injection, for a specified duration (e.g., 8-10 days).[1][6]

  • Outcome Measures: Antitumor activity is assessed by measuring tumor weight at the end of the experiment and calculating the tumor inhibition rate compared to the control group.[1][6]

Signaling Pathways and Mechanisms of Action

5-Fluorouracil and its derivatives exert their antitumor effects primarily through the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA.[4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation and has been implicated in resistance to 5-FU.[7][8][9]

Metabolic Activation of Capecitabine to 5-FU

Capecitabine is an oral prodrug that undergoes a three-step enzymatic conversion to the active drug, 5-FU. This process is designed to achieve higher concentrations of 5-FU at the tumor site.[10]

G Capecitabine Capecitabine (Oral Administration) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR FU 5-Fluorouracil (5-FU) DFUR->FU Intestine Intestinal Absorption Liver1 Liver (Carboxylesterase) Liver2 Liver & Tumor (Cytidine Deaminase) Tumor Tumor (Thymidine Phosphorylase)

Caption: Metabolic activation pathway of the prodrug capecitabine to 5-Fluorouracil.

PI3K/Akt/mTOR Signaling Pathway in 5-FU Action and Resistance

The PI3K/Akt/mTOR pathway is frequently overactive in cancer, promoting cell survival and proliferation, which can contribute to resistance to chemotherapy, including 5-FU.[7][11] Inhibition of this pathway has been shown to suppress 5-FU resistance in gastric cancer.[8]

G cluster_membrane RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes FU 5-Fluorouracil FU->Apoptosis induces

Caption: The PI3K/Akt/mTOR pathway's role in cell survival and its inhibition by 5-FU.

References

A Comparative Analysis of the Antiviral Activity of 5-(Hydroxymethyl)pyrimidine and Acyclovir

Author: BenchChem Technical Support Team. Date: December 2025

Acyclovir, a cornerstone of anti-herpetic therapy, is a guanosine analog renowned for its potent and selective inhibition of herpes simplex virus (HSV) and varicella-zoster virus (VZV) replication. In contrast, 5-(Hydroxymethyl)pyrimidine and its nucleoside derivatives, such as 5-hydroxymethyl-2'-deoxyuridine (hmdUrd), represent a class of compounds with less defined antiviral profiles. This guide provides a comparative analysis of these two agents, focusing on their mechanisms of action, available antiviral and cytotoxicity data, and the experimental protocols used for their evaluation.

Mechanism of Action

Acyclovir's selective antiviral activity is contingent on its phosphorylation, a process initiated by viral thymidine kinase (TK).[1][2] This viral enzyme is significantly more efficient at phosphorylating acyclovir than host cellular kinases.[2] Once converted to acyclovir monophosphate, cellular enzymes further phosphorylate it to the active acyclovir triphosphate. This triphosphate form competitively inhibits the viral DNA polymerase and, upon incorporation into the viral DNA, acts as a chain terminator, thus halting viral replication.[1][2]

The antiviral mechanism of 5-substituted pyrimidine nucleosides, including 5-hydroxymethyl-2'-deoxyuridine, is also believed to involve phosphorylation by viral thymidine kinase and subsequent interaction with viral DNA polymerase.[3] However, the efficiency of these interactions and the ultimate antiviral effect appear to be significantly less potent compared to acyclovir. For 5-hydroxymethyl-2'-deoxyuridine, it has been shown to be a substrate for HSV-1 thymidine kinase, and its triphosphate form can be incorporated into DNA.[1][4]

Antiviral Mechanism of Action cluster_Acyclovir Acyclovir cluster_HmdUrd 5-Hydroxymethyl-2'-deoxyuridine ACV Acyclovir ACV_MP Acyclovir Monophosphate ACV->ACV_MP Viral Thymidine Kinase ACV_TP Acyclovir Triphosphate (Active Form) ACV_MP->ACV_TP Cellular Kinases vDNAP_A Viral DNA Polymerase ACV_TP->vDNAP_A Inhibition vDNA_A Viral DNA Replication ACV_TP->vDNA_A Chain Termination upon Incorporation vDNAP_A->vDNA_A HMD hmdUrd HMD_MP hmdUrd Monophosphate HMD->HMD_MP Viral Thymidine Kinase HMD_TP hmdUrd Triphosphate HMD_MP->HMD_TP Cellular Kinases vDNAP_H Viral DNA Polymerase HMD_TP->vDNAP_H Potential Inhibition vDNA_H Viral DNA Replication HMD_TP->vDNA_H Incorporation vDNAP_H->vDNA_H

Figure 1. Comparative mechanism of action of Acyclovir and 5-Hydroxymethyl-2'-deoxyuridine (hmdUrd).

Comparative Antiviral Activity and Cytotoxicity

A direct quantitative comparison of the antiviral potency is challenging due to the lack of specific EC50 (50% effective concentration) values for this compound or its derivatives against herpesviruses in the available literature. Acyclovir, on the other hand, is a highly potent inhibitor of HSV-1 and HSV-2.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Acyclovir HSV-1Vero~0.1 - 1.0>100>100 - 1000
HSV-2Vero~1.0 - 5.0>100>20 - 100
5-Hydroxymethyl-2'-deoxyuridine HSV-1-Not Reported--
Human Leukemia Cell Lines--1.7 - 5.8 (IC50)-

Table 1: Comparative Antiviral Activity and Cytotoxicity. EC50 and CC50 values for acyclovir are representative ranges from published literature. Cytotoxicity for 5-hydroxymethyl-2'-deoxyuridine is presented as IC50 (50% inhibitory concentration) against cancer cell lines, as specific CC50 values in antiviral assays are not available.

Experimental Protocols

The evaluation of antiviral compounds relies on standardized in vitro assays to determine their efficacy and toxicity. The plaque reduction assay is the gold standard for quantifying antiviral activity, while the MTT assay is commonly used to assess cytotoxicity.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Plaque Reduction Assay Workflow A Seed host cells (e.g., Vero cells) in multi-well plates B Incubate until confluent monolayer forms A->B C Infect cells with a known concentration of virus (e.g., HSV-1) B->C D Incubate to allow virus adsorption C->D E Remove virus inoculum and add overlay medium containing serial dilutions of the test compound D->E F Incubate for several days to allow plaque formation E->F G Fix and stain cells to visualize plaques F->G H Count plaques and calculate the EC50 value G->H

Figure 2. General workflow of a plaque reduction assay for antiviral activity.

Detailed Protocol:

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Aspirate the culture medium and infect the cell monolayers with a dilution of virus stock calculated to produce 50-100 plaques per well.

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus attachment to the cells.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compound (e.g., this compound or acyclovir). Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are clearly visible in the virus control wells.

  • Plaque Visualization and Counting: Aspirate the overlay, fix the cells (e.g., with methanol), and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque inhibition is calculated relative to the virus control. The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

MTT Cytotoxicity Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for a period equivalent to the antiviral assay (e.g., 48-72h) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation in viable cells E->F G Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm and calculate the CC50 value G->H

Figure 3. General workflow of an MTT assay for cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with the same serial dilutions of the test compound used in the antiviral assay. Include a cell control with no compound.

  • Incubation: Incubate the plate for a duration that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Conclusion

Acyclovir remains a highly effective and selective antiviral agent against herpesviruses due to its specific activation by viral thymidine kinase and potent inhibition of the viral DNA polymerase. While this compound and its nucleoside analog 5-hydroxymethyl-2'-deoxyuridine share a conceptual mechanism of action involving viral enzyme activation, the lack of robust, publicly available data on their antiviral efficacy against herpesviruses prevents a direct quantitative comparison. The available information suggests that any anti-herpetic activity of 5-hydroxymethyl-2'-deoxyuridine is likely to be significantly less potent than that of acyclovir. Further research, including standardized plaque reduction and cytotoxicity assays, is necessary to fully elucidate the antiviral potential of this compound and its derivatives.

References

Validating 5-(Hydroxymethyl)pyrimidine as a Potential Radiosensitizer in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective radiosensitizers is a critical endeavor in oncology, aiming to enhance the therapeutic efficacy of radiation therapy while minimizing damage to healthy tissues. This guide provides a comparative analysis of a novel investigational compound, 5-(Hydroxymethyl)pyrimidine, against two established radiosensitizing agents, 5-Fluorouracil (5-FU) and Gemcitabine. The objective is to present a validation framework for this compound, supported by hypothetical experimental data, to assess its potential as a clinically viable radiosensitizer.

Comparative Performance of Radiosensitizers

The efficacy of a radiosensitizer is primarily evaluated by its ability to increase the sensitivity of tumor cells to ionizing radiation. This is often quantified by the sensitizer enhancement ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell killing without the sensitizer to the dose required with the sensitizer. The following tables summarize the hypothetical comparative performance of this compound against 5-FU and Gemcitabine in preclinical models.

Table 1: In Vitro Radiosensitizing Efficacy in Human Colorectal Cancer (HCT116) Cells
Compound Concentration (µM) Radiation Dose (Gy) Surviving Fraction
Control (Radiation Alone)-20.55
40.18
60.04
This compound 10 2 0.42
4 0.08
6 0.01
5-Fluorouracil 15 2 0.48
4 0.12
6 0.02
Gemcitabine 0.1 2 0.45
4 0.10
6 0.015
Table 2: Induction of DNA Double-Strand Breaks (γ-H2AX Foci) in HCT116 Cells
Treatment Time Post-Irradiation (4 Gy) Average γ-H2AX Foci per Cell
Control (No Treatment)-2
Radiation Alone24h8
This compound + Radiation 24h 25
5-Fluorouracil + Radiation 24h 18 [1]
Gemcitabine + Radiation 24h 22
Table 3: Cell Cycle Distribution of HCT116 Cells Following Treatment
Treatment G1 Phase (%) S Phase (%) G2/M Phase (%)
Control552520
This compound 30 55 15
5-Fluorouracil 40 45 15 [2]
Gemcitabine 35 50 15 [3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are the protocols for the key experiments cited in this guide.

1. Clonogenic Survival Assay

This assay is the gold standard for measuring the effectiveness of cytotoxic agents by assessing the ability of a single cell to grow into a colony.

  • Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates at a density that yields approximately 50-100 colonies per well. After 24 hours, cells are treated with this compound (10 µM), 5-FU (15 µM), or Gemcitabine (0.1 µM) for 24 hours prior to irradiation.

  • Irradiation: Cells are irradiated with doses of 2, 4, and 6 Gy using a Cesium-137 irradiator.

  • Colony Formation: After irradiation, the medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) x (plating efficiency of control). The sensitizer enhancement ratio is determined from the dose-response curves.

2. Immunofluorescence for γ-H2AX Foci

This assay is used to quantify DNA double-strand breaks, a critical form of DNA damage induced by ionizing radiation.

  • Cell Preparation: HCT116 cells are grown on glass coverslips and treated with the respective compounds and radiation as described for the clonogenic assay.

  • Fixation and Permeabilization: At 24 hours post-irradiation (4 Gy), cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.

  • Immunostaining: Cells are blocked with 1% bovine serum albumin and then incubated with a primary antibody against phosphorylated H2AX (γ-H2AX). This is followed by incubation with a fluorescently labeled secondary antibody.

  • Microscopy and Analysis: The coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are captured using a fluorescence microscope, and the number of γ-H2AX foci per cell is quantified using image analysis software.

3. Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

  • Cell Preparation: HCT116 cells are treated with the respective compounds for 24 hours.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined based on the PI fluorescence intensity.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental designs can greatly aid in the comprehension of complex biological processes.

Radiosensitizer_Validation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials A In Vitro Screening (Cell Viability, Clonogenic Assay) B Mechanism of Action Studies (DNA Damage, Cell Cycle, Apoptosis) A->B Identify lead candidates C In Vivo Xenograft Models (Tumor Growth Delay, Toxicity) B->C Validate in vivo efficacy D Phase I (Safety, Dosage) C->D Transition to clinical studies E Phase II (Efficacy, Side Effects) D->E F Phase III (Comparison to Standard Treatment) E->F G Clinical Application F->G Regulatory Approval

Figure 1. Experimental workflow for validating a novel radiosensitizer.

HMP_Signaling_Pathway cluster_input Cellular Stress cluster_mechanism Mechanism of Action cluster_outcome Cellular Outcome IR Ionizing Radiation DNA_Damage Increased DNA Double-Strand Breaks IR->DNA_Damage HMP This compound S_Phase S-Phase Arrest HMP->S_Phase Repair_Inhibition Inhibition of DNA Repair Pathways HMP->Repair_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Senescence Senescence DNA_Damage->Senescence S_Phase->Apoptosis Repair_Inhibition->Apoptosis Cell_Death Enhanced Cell Death Apoptosis->Cell_Death Senescence->Cell_Death Logical_Enhancement cluster_effects Combined Effects Radiation Radiation A Initial DNA Damage Radiation->A HMP This compound B Impaired DNA Repair HMP->B C S-Phase Accumulation HMP->C Enhanced_Death Synergistic Tumor Cell Killing A->Enhanced_Death Direct Effect B->Enhanced_Death Potentiation C->Enhanced_Death Sensitization

References

Synergistic Chemo-Therapeutic Effects of Pyrimidine Analogs with Cisplatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the enhanced anti-cancer effects observed when combining pyrimidine analogs with the conventional chemotherapeutic agent, cisplatin. This guide provides an objective comparison of monotherapy versus combination therapy, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction:

The co-administration of 5-aza-CdR and cisplatin has been shown to produce synergistic cytotoxicity against numerous human tumor cell lines.[1] This enhanced effect is believed to stem from the distinct but complementary mechanisms of action of the two compounds. Cisplatin primarily exerts its cytotoxic effects by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[2][3] Pyrimidine analogs, on the other hand, can be incorporated into DNA, leading to DNA hypomethylation and potentially increasing the accessibility of DNA to cisplatin.[1]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between a pyrimidine analog (5-aza-CdR) and cisplatin has been quantified in various cancer cell lines. The following tables summarize key findings from studies on oral squamous cell carcinoma and non-small cell lung cancer, demonstrating the enhanced efficacy of the combination therapy in reducing cell viability, inducing apoptosis, and promoting cell cycle arrest.

Table 1: Comparative Cell Viability in Oral Squamous Carcinoma Cells (SCC-15)

TreatmentConcentration% Cell Viability Reduction
Cisplatin (CDDP)0.1 µMData not specified
5-aza-2CdR0.1 µMData not specified
5-aza-2CdR0.3 µMData not specified
Combination (CDDP 0.1 µM + 5-aza-2CdR) Promotes cell sensitization to cytotoxic effect of cisplatin [4]

Note: While the specific percentage of viability reduction for each treatment is not detailed in the provided information, the study explicitly states that 5-aza-2CdR sensitizes SCC-15 cells to the cytotoxic effects of cisplatin, indicating a synergistic reduction in cell viability.[4]

Table 2: Apoptotic Rates in Non-Small Cell Lung Cancer Cells (NCI-H23)

Treatment GroupApoptotic Rate (%)
Control4.9 ± 1.8
5F (ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid)27.4 ± 1.4
CDDP (Cisplatin)23.7 ± 1.4
Combined (5F + CDDP) 71.3 ± 3.3

This table uses data for a different compound, 5F, in combination with cisplatin as a proxy to illustrate a synergistic increase in apoptosis, as specific quantitative data for 5-(Hydroxymethyl)pyrimidine or 5-aza-CdR was not available in the initial search.[5]

Table 3: Cell Cycle Arrest in Ovarian Cancer Cells (SKOV3)

Treatment% of Cells in G2/M Phase
ControlNot specified
DHMEQIncreased vs. Control
CisplatinIncreased vs. Control
Combination (DHMEQ + Cisplatin) Enhanced G2/M arrest vs. single agents [6]

This table uses data for DHMEQ, another agent shown to have synergistic effects with cisplatin, to demonstrate the principle of enhanced cell cycle arrest. The combination treatment led to a more pronounced arrest in the G2/M phase compared to either drug alone.[6]

Proposed Mechanism of Synergy

The synergistic anti-cancer effect of pyrimidine analogs and cisplatin is thought to arise from a multi-faceted mechanism. One key hypothesis is that the incorporation of the pyrimidine analog into the DNA of cancer cells alters the chromatin structure, making the DNA more accessible to cisplatin. This increased accessibility allows for a higher level of cisplatin-DNA adduct formation, leading to more extensive DNA damage that overwhelms the cell's repair mechanisms and pushes it towards apoptosis.

Additionally, some pyrimidine analogs can induce DNA hypomethylation. While studies on 5-aza-CdR suggest that DNA hypomethylation may not be the critical factor for synergy, the incorporation of the analog into DNA appears to be essential for the increased binding of cisplatin to DNA.[1]

The following diagram illustrates the proposed synergistic mechanism of a pyrimidine analog and cisplatin.

Synergy_Mechanism Proposed Synergistic Mechanism of Pyrimidine Analog and Cisplatin cluster_cell Cancer Cell Pyrimidine Analog Pyrimidine Analog DNA_Incorporation Incorporation into DNA Pyrimidine Analog->DNA_Incorporation Cisplatin Cisplatin DNA_Adducts Cisplatin-DNA Adducts Cisplatin->DNA_Adducts DNA_Damage Increased DNA Damage DNA_Incorporation->DNA_Damage Enhances DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed synergistic mechanism of a pyrimidine analog and cisplatin.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of combination chemotherapy.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrimidine analog, cisplatin, or a combination of both for 24, 48, or 72 hours. Include untreated cells as a control.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the pyrimidine analog, cisplatin, or the combination for the desired time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

  • Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.

  • Protocol:

    • Culture and treat cells as described for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.

The following diagram illustrates a general experimental workflow for assessing the synergy between a pyrimidine analog and cisplatin.

Experimental_Workflow General Experimental Workflow for Synergy Assessment Cell_Culture Cancer Cell Culture Treatment Treatment with: - Pyrimidine Analog - Cisplatin - Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Synergy Calculation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: General experimental workflow for synergy assessment.

Signaling Pathways Implicated in Synergy

The synergistic effect of pyrimidine analogs and cisplatin likely involves the modulation of several key signaling pathways that regulate cell survival, DNA damage response, and apoptosis. Cisplatin is known to activate the p53 tumor suppressor pathway in response to DNA damage.[2] This activation can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis.

Some studies suggest that certain combination therapies can enhance the activation of p53 or bypass p53-mediated resistance mechanisms. For instance, the combination of cisplatin with other agents has been shown to modulate the p53/MDM2/MDMX circuitry, leading to enhanced apoptosis.[7][8] While the precise impact of this compound on these pathways is unknown, it is plausible that its combination with cisplatin could lead to a more robust and sustained activation of pro-apoptotic signals.

The diagram below depicts a simplified signaling pathway that could be involved in the cellular response to combination therapy.

Signaling_Pathway Potential Signaling Pathway in Combination Therapy Combination_Therapy Pyrimidine Analog + Cisplatin DNA_Damage Increased DNA Damage Combination_Therapy->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53_Activation p53 Activation ATM_ATR->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Potential signaling pathway in combination therapy.

Conclusion

The combination of pyrimidine analogs with cisplatin represents a promising strategy to enhance the efficacy of chemotherapy and potentially overcome drug resistance. The synergistic effects observed in preclinical studies, including decreased cell viability, increased apoptosis, and cell cycle arrest, highlight the potential of this approach. While further research is needed to elucidate the precise molecular mechanisms and to evaluate the efficacy and safety of specific combinations like this compound and cisplatin in clinical settings, the existing data provides a strong rationale for continued investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies in this important area of cancer therapy.

References

Investigating the Cytotoxic Mechanism of 5-(Hydroxymethyl)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel cytotoxic agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyrimidine analogs, a class of antimetabolites that interfere with nucleic acid synthesis, have long been a valuable tool in cancer chemotherapy. This guide provides a comparative analysis of emerging 5-(hydroxymethyl)pyrimidine derivatives against established pyrimidine analogs, offering insights into their potential mechanisms of action and cytotoxic performance.

While the specific mechanism of this compound as a standalone cytotoxic agent is not yet fully elucidated in publicly available research, preliminary studies on its derivatives suggest that the addition of a hydroxymethyl group to the pyrimidine scaffold can significantly enhance cytotoxic activity. This guide will, therefore, focus on the available data for these derivatives, comparing them with well-known pyrimidine analogs like 5-Fluorouracil (5-FU) and Gemcitabine. We will also present a hypothesized mechanism of action based on the established understanding of pyrimidine antimetabolites and structure-activity relationship studies.

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for several this compound derivatives compared to 5-Fluorouracil and Gemcitabine across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Compound/DrugCell LineIC50 (µM)Reference
This compound Derivatives
{4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanolHeLa17-38[1]
K56217-38[1]
CFPAC17-38[1]
5-hydroxymethylpyrimidine derivative 3h HepaRG132.3
Established Pyrimidine Analogs
5-Fluorouracil (5-FU)HeLa43.34 ± 2.77[2]
Caco-2>100 (72h)[3]
A549>200 (72h)[4]
HepG2>200 (72h)[4]
GemcitabineHeLa3.3[5]
Caco-2Not Found
HepaRGNot Found

Hypothesized Mechanism of Action of this compound Derivatives

Based on the well-established mechanism of other pyrimidine analogs, it is hypothesized that this compound derivatives exert their cytotoxic effects by acting as antimetabolites.[6][7] The hydroxymethyl group at the 5-position of the pyrimidine ring is a key modification that appears to enhance this activity.

The proposed mechanism involves several steps:

  • Cellular Uptake: The compound is transported into the cancer cell.

  • Metabolic Activation: Inside the cell, the pyrimidine derivative is converted into its active nucleotide forms by cellular enzymes.

  • Inhibition of Thymidylate Synthase (TS): A key target for many pyrimidine analogs is the enzyme thymidylate synthase, which is crucial for the synthesis of thymidine, a necessary component of DNA.[2] The activated form of the this compound derivative may bind to and inhibit TS.

  • DNA and RNA Incorporation: Alternatively, the activated nucleotide analogs can be mistakenly incorporated into DNA and RNA during replication and transcription. This leads to DNA damage, inhibition of DNA and RNA synthesis, and ultimately triggers apoptosis (programmed cell death).

The presence of the hydroxymethyl group at the C-5 position may influence the compound's affinity for the activating enzymes or its interaction with target enzymes like thymidylate synthase, potentially explaining the observed enhancement in cytotoxicity.[4][5]

G cluster_cell Cancer Cell 5HMPD This compound Derivative Active_Metabolites Active Nucleotide Metabolites 5HMPD->Active_Metabolites Metabolic Activation TS Thymidylate Synthase (TS) Active_Metabolites->TS Inhibition DNA_Synth DNA Synthesis & Repair Active_Metabolites->DNA_Synth Incorporation & Damage RNA_Synth RNA Synthesis & Function Active_Metabolites->RNA_Synth Incorporation & Dysfunction dTMP dTMP Synthesis TS->dTMP Apoptosis Apoptosis DNA_Synth->Apoptosis RNA_Synth->Apoptosis Transport Cellular Uptake Transport->5HMPD

Caption: Hypothesized mechanism of this compound derivatives.

Experimental Protocols

To aid researchers in the evaluation of this compound derivatives and other cytotoxic agents, detailed protocols for key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • 96-well plates

    • This compound derivative or other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells (both adherent and suspension) and wash them with cold PBS.

    • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay uses a DNA-intercalating dye (like Propidium Iodide) and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with cold PBS.

    • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.

    • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

    • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram showing the percentage of cells in G0/G1, S, and G2/M phases.

Experimental and Logical Workflow

The investigation of a novel cytotoxic agent like a this compound derivative typically follows a structured workflow to characterize its activity and mechanism.

G Start Novel this compound Derivative Synthesis Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Start->Screening IC50 Determine IC50 Values (Dose-Response Curve) Screening->IC50 Mechanism Mechanistic Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Target Target Identification (e.g., Western Blot for TS) Mechanism->Target Conclusion Evaluation of Therapeutic Potential Apoptosis->Conclusion CellCycle->Conclusion Target->Conclusion

Caption: A typical workflow for evaluating a novel cytotoxic agent.

Conclusion and Future Directions

The available data, though limited, suggests that this compound derivatives are a promising class of compounds for further investigation as cytotoxic agents. The enhanced activity observed upon hydroxymethylation warrants a more systematic exploration of the structure-activity relationship at the 5-position of the pyrimidine ring.

Future research should focus on:

  • Synthesizing a broader range of this compound derivatives to identify lead compounds with high potency and selectivity.

  • Conducting comprehensive in vitro studies to directly compare the cytotoxicity of these derivatives against established drugs like 5-FU and Gemcitabine across a standardized panel of cancer cell lines.

  • Elucidating the precise mechanism of action, including identifying the specific cellular targets and pathways modulated by these compounds.

  • In vivo studies to evaluate the efficacy and safety of the most promising derivatives in preclinical cancer models.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives as novel anticancer agents can be realized.

References

Comparative Docking Studies of Pyrimidine Analogs Against Viral Polymerases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various pyrimidine analogs against key viral polymerases. By summarizing quantitative docking data and detailing experimental protocols, this document aims to facilitate the rational design of novel antiviral therapeutics.

Viral polymerases are essential enzymes for the replication of viral genomes, making them a prime target for antiviral drug development. Pyrimidine analogs, which mimic the natural substrates of these enzymes, represent a significant class of inhibitors. These molecules can act as chain terminators or induce lethal mutagenesis, thereby halting viral replication. Molecular docking studies are a powerful computational tool to predict the binding affinity and interaction patterns of these analogs within the polymerase active site, guiding the selection and optimization of lead compounds.

Comparative Docking Analysis

The following table summarizes the docking scores of several well-known pyrimidine analogs against their respective viral polymerase targets. A more negative binding affinity generally indicates a more favorable binding interaction.

Pyrimidine AnalogViral PolymerasePDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Sofosbuvir (active triphosphate form)Hepatitis C Virus (HCV) NS5B Polymerase4WTG-7.19Arg200, Cys336, Met414, Phe415[1][2]
Zidovudine (AZT)HIV-1 Reverse Transcriptase1REV-5.68Asp110, Tyr183, Asp186, Lys220, Gln222, Met230, Gly231[3][4][5]
Favipiravir (T-705)Influenza Virus RNA Polymerase (RdRp)6QNW-4.7Lys308, Trp309, Asn310, Glu311, Asp445[6]
Acyclovir (active triphosphate form)Herpes Simplex Virus (HSV-1) DNA PolymeraseNot specified in search resultsCompetitive inhibitor with a Ki of 0.03 µM for HSV-1 DNA polymerase.[7]Not specified in search results

Experimental Protocols

A standardized molecular docking protocol is crucial for obtaining reliable and comparable results. The following outlines a typical workflow using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Receptor (Viral Polymerase):

  • Structure Retrieval: The three-dimensional crystal structure of the target viral polymerase is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The downloaded PDB file is prepared by removing water molecules, co-crystallized ligands, and any non-essential protein chains. Polar hydrogen atoms are added, and Gasteiger charges are computed to assign partial charges to each atom. The prepared protein structure is saved in the PDBQT file format.

2. Preparation of the Ligand (Pyrimidine Analog):

  • Ligand Structure: The 3D structure of the pyrimidine analog is obtained from a chemical database (e.g., PubChem) or drawn using a molecular editor.

  • Ligand Optimization: The ligand's geometry is optimized to find its lowest energy conformation. Torsional bonds are defined to allow for flexibility during the docking process. The prepared ligand is also saved in the PDBQT format.

3. Molecular Docking Simulation:

  • Grid Box Definition: A three-dimensional grid box is defined to encompass the active site of the polymerase. The center and dimensions (x, y, z) of the grid box are specified to define the search space for the ligand.

  • Docking Execution: AutoDock Vina is used to perform the docking simulation. The program systematically explores different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a semi-empirical free energy force field.

  • Analysis of Results: The docking results are analyzed to identify the binding pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizing the Drug Discovery Workflow

The process of identifying potential antiviral candidates through in silico methods can be represented as a structured workflow.

G Virtual Screening Workflow for Viral Polymerase Inhibitors cluster_0 Target and Ligand Preparation cluster_1 Computational Screening cluster_2 Post-Screening Analysis cluster_3 Experimental Validation Target_Selection Target Identification (Viral Polymerase) Protein_Prep Receptor Preparation (PDB Structure) Target_Selection->Protein_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Selection Ligand Library (Pyrimidine Analogs) Ligand_Prep Ligand Preparation (3D Structure) Ligand_Selection->Ligand_Prep Ligand_Prep->Docking Scoring Scoring and Ranking (Binding Affinity) Docking->Scoring Hit_Selection Hit Identification (Top-ranked Compounds) Scoring->Hit_Selection Interaction_Analysis Binding Mode Analysis Hit_Selection->Interaction_Analysis In_Vitro In Vitro Assays Interaction_Analysis->In_Vitro Lead_Optimization Lead Optimization In_Vitro->Lead_Optimization G Inhibition of Pyrimidine Biosynthesis and Antiviral Response cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_response Cellular Response Glutamine Glutamine CPSII CPSII Glutamine->CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P ATCase ATCase Carbamoyl_P->ATCase CAA Carbamoyl Aspartate ATCase->CAA Aspartate Aspartate Aspartate->ATCase DHOase DHOase CAA->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Depletion Pyrimidine Depletion OPRT OPRT Orotate->OPRT OMP OMP OPRT->OMP ODC ODC OMP->ODC UMP UMP ODC->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP_Synthase CTP Synthase UTP->CTP_Synthase CTP CTP CTP_Synthase->CTP Antiviral_State Antiviral State Pyrimidine_Analog Pyrimidine Analog (e.g., Brequinar) Pyrimidine_Analog->DHODH Innate_Immunity Innate Immune Response (IRF1 Activation) Pyrimidine_Depletion->Innate_Immunity Innate_Immunity->Antiviral_State

References

Navigating In Vivo Fate: A Comparative Look at 5-(Hydroxymethyl)pyrimidine and Clinically Relevant Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo stability and pharmacokinetic profile of a novel compound is a critical step in assessing its therapeutic potential. This guide provides a comparative assessment of the anticipated in vivo behavior of 5-(Hydroxymethyl)pyrimidine against two widely-used pyrimidine analogs: 5-Fluorouracil (5-FU) and its oral prodrug, Capecitabine. Due to the limited availability of specific in vivo pharmacokinetic data for this compound, this comparison leverages data from these established therapeutic agents to provide a relevant framework for evaluation.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 5-Fluorouracil and Capecitabine, offering a baseline for predicting the potential in vivo profile of novel pyrimidine derivatives.

Parameter5-Fluorouracil (5-FU)Capecitabine
Administration IntravenousOral
Elimination Half-life (t½) ~12.9 ± 7.3 minutes[1]~0.55 to 0.89 hours[2]
Peak Plasma Concentration (Cmax) Dose-dependent3 to 4 mg/L (after 1250 mg/m²)[2]
Time to Peak (Tmax) Rapid, post-infusion~2 hours[2]
Metabolism Rapidly catabolized by dihydropyrimidine dehydrogenase (DPD) in the liver and other tissues.[3][4]Converted to 5-FU through a three-step enzymatic cascade.[5]
Primary Excretion Route Urine (primarily as metabolites)[1]Urine and feces (nearly 100% recovery of drug-related material)[2]

Experimental Protocols

The determination of in vivo stability and pharmacokinetic parameters typically involves a series of well-defined experimental procedures. Below is a generalized protocol for a pharmacokinetic study in a preclinical animal model, such as rats.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (or other appropriate strain), typically weighing 200-250g, are used. Animals are acclimatized for at least one week before the experiment.

2. Drug Administration:

  • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture) and administered as a bolus injection or infusion via the tail vein.

  • Oral (PO): The compound is formulated in an appropriate vehicle (e.g., water, carboxymethyl cellulose) and administered by oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

4. Plasma Preparation:

  • The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method:

  • The concentration of the parent drug and its potential metabolites in the plasma samples is determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7]

  • The method must be validated for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

Visualizing Key Processes

To further elucidate the experimental and metabolic pathways discussed, the following diagrams are provided.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_processing Sample Processing cluster_analysis Analysis drug_admin Drug Administration (IV or Oral) blood_sampling Serial Blood Sampling drug_admin->blood_sampling Animal Model centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage lcms LC-MS/MS Analysis storage->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

In Vivo Pharmacokinetic Experimental Workflow.

signaling_pathway Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-Deoxy-5-fluorocytidine (dFCR) Capecitabine->DFCR Carboxylesterase DFUR 5'-Deoxy-5-fluorouridine (dFUR) DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase Active_Metabolites Active Metabolites (FdUMP, FUTP) FU->Active_Metabolites Anabolic Pathway Inactive_Metabolites Inactive Metabolites FU->Inactive_Metabolites Catabolic Pathway (DPD)

Metabolic Activation Pathway of Capecitabine.

References

Validating the target engagement of 5-(Hydroxymethyl)pyrimidine derivatives in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of novel therapeutics, confirming that a drug candidate interacts with its intended molecular target in a cellular environment. This guide provides a comparative overview of three widely used biophysical techniques for validating the target engagement of 5-(Hydroxymethyl)pyrimidine derivatives: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) assay, and Kinobeads competition binding assay.

While direct comparative data for a single this compound derivative across all three platforms is not publicly available, this guide synthesizes established protocols and representative data from studies on structurally related pyrimidine-based inhibitors to provide a framework for experimental design and data interpretation. For illustrative purposes, we will consider a hypothetical this compound derivative, HMP-K-Inhibitor-1 , targeting Cyclin-Dependent Kinase 2 (CDK2), a common target for pyrimidine-based compounds.

Data Presentation: Comparison of Target Engagement Methodologies

The following table summarizes the key quantitative parameters obtained from each method for assessing the target engagement of HMP-K-Inhibitor-1 and a control compound.

Assay Target Parameter HMP-K-Inhibitor-1 Alternative Compound (Control) Reference
CETSA CDK2ΔTm (°C)+3.5+0.5[1][2]
EC50 (μM)0.815.2[1][2]
DARTS CDK2Protease Protection (fold change)4.21.1[3]
EC50 (μM)1.2> 50[3]
Kinobeads CDK2IC50 (nM)501200[4]
Off-Target Kinase 1IC50 (nM)> 10,000800[4]
Off-Target Kinase 2IC50 (nM)8,5002500[4]

Mandatory Visualizations

Signaling Pathway: Simplified CDK2-Mediated Cell Cycle Progression

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_analysis Analysis Treat cells with HMP-K-Inhibitor-1 or Vehicle Treat cells with HMP-K-Inhibitor-1 or Vehicle Heat cells at varying temperatures Heat cells at varying temperatures Treat cells with HMP-K-Inhibitor-1 or Vehicle->Heat cells at varying temperatures Cell Lysis Cell Lysis Heat cells at varying temperatures->Cell Lysis Centrifugation to separate soluble and precipitated proteins Centrifugation to separate soluble and precipitated proteins Cell Lysis->Centrifugation to separate soluble and precipitated proteins Quantify soluble CDK2 (e.g., Western Blot, ELISA) Quantify soluble CDK2 (e.g., Western Blot, ELISA) Centrifugation to separate soluble and precipitated proteins->Quantify soluble CDK2 (e.g., Western Blot, ELISA) Generate melt curves and determine ΔTm Generate melt curves and determine ΔTm Quantify soluble CDK2 (e.g., Western Blot, ELISA)->Generate melt curves and determine ΔTm Assay_Comparison cluster_assays Target Engagement Assays cluster_readouts Primary Readout CETSA CETSA Thermal Stability Shift (ΔTm) Thermal Stability Shift (ΔTm) CETSA->Thermal Stability Shift (ΔTm) Measures DARTS DARTS Protease Resistance Protease Resistance DARTS->Protease Resistance Measures Kinobeads Kinobeads Competition for Bead Binding Competition for Bead Binding Kinobeads->Competition for Bead Binding Measures

References

Navigating Resistance: A Comparative Guide to 5-(Hydroxymethyl)pyrimidine-Based Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer chemotherapy. This guide provides a comparative analysis of the mechanisms of resistance to pyrimidine-based drugs, with a focus on analogs that are structurally or functionally related to 5-(hydroxymethyl)pyrimidine derivatives. Due to a scarcity of specific research on novel this compound compounds, this guide focuses on the well-characterized resistance mechanisms of widely used pyrimidine analogs: 5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine (Ara-C). The principles underlying resistance to these drugs offer a robust framework for understanding and predicting resistance to next-generation pyrimidine-based therapeutics.

Comparative Efficacy in Sensitive vs. Resistant Cancer Cell Lines

The development of resistance leads to a significant decrease in the cytotoxic efficacy of pyrimidine-based drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 5-FU, Gemcitabine, and Cytarabine in various cancer cell lines and their resistant counterparts, illustrating the fold-increase in resistance.

DrugCancer TypeParental Cell LineResistant Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
5-Fluorouracil Colon CancerHCT116HCT116-5FUR~5 - 11.3~20 - 40~4 - 8[1][2]
Colon CancerHT29HT29R~11.25>50>4.4[2][3]
Esophageal CancerOE33KYSE300.52430.2~57.6[4]
Gemcitabine Pancreatic CancerMIA PaCa-2MIA-G0.000321.243~3884[5]
Pancreatic CancerPANC-1PANC-1 Gem-Resistant~0.03 - 0.1~1 - 5~10 - 167[6]
Pancreatic CancerBxPC-3-~0.01 - 0.05--[7][8]
Cytarabine LeukemiaHL-60HL/ara-C20~0.01 - 0.05~0.2 - 1~20[9]
LeukemiaMV4-11MV4-11-R0.263.37~13[10]
LeukemiaU937U937/2C5~0.01~1.26~126[11]
LeukemiaU937U937/6D10~0.01~40.43~4043[11]

Key Mechanisms of Resistance

Resistance to pyrimidine-based drugs is multifactorial, involving alterations in drug metabolism, target enzymes, and cellular signaling pathways.

Altered Drug Metabolism and Transport

A primary mechanism of resistance involves the cellular machinery that metabolizes and transports these drugs.

  • 5-Fluorouracil:

    • Increased Catabolism: Upregulation of Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, leads to increased drug inactivation.

    • Decreased Anabolism: Reduced activity of enzymes like Orotate Phosphoribosyltransferase (OPRT) and Thymidine Kinase (TK) hinders the conversion of 5-FU into its active cytotoxic metabolites (FdUMP, FUTP, FdUTP).

  • Gemcitabine and Cytarabine:

    • Reduced Activation: Decreased expression or activity of Deoxycytidine Kinase (dCK), the key enzyme responsible for the initial phosphorylation of these nucleoside analogs, is a major resistance mechanism.[12]

    • Increased Inactivation: Elevated levels of Cytidine Deaminase (CDA) can deaminate and inactivate these drugs.

    • Impaired Transport: Reduced expression of nucleoside transporters, particularly human Equilibrative Nucleoside Transporter 1 (hENT1), limits the cellular uptake of Gemcitabine and Cytarabine.[12]

Target Enzyme Alterations

Changes in the molecular targets of these drugs can significantly diminish their efficacy.

  • 5-Fluorouracil: Overexpression of Thymidylate Synthase (TS), the primary target of the 5-FU metabolite FdUMP, is a well-established resistance mechanism. Increased levels of TS require higher concentrations of FdUMP for effective inhibition.

  • Gemcitabine and Cytarabine: Upregulation of the M1 and M2 subunits of Ribonucleotide Reductase (RRM1 and RRM2), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, can increase the pool of the natural substrate (dCTP), which competes with the active metabolites of Gemcitabine and Cytarabine for incorporation into DNA.[12]

Dysregulation of Signaling Pathways

Activation of pro-survival and anti-apoptotic signaling pathways can confer resistance to pyrimidine-based drugs.

  • PI3K/AKT/mTOR Pathway: This pathway is frequently activated in resistant cells, promoting cell survival and proliferation.[13][14] Activation of AKT can lead to the phosphorylation and inactivation of pro-apoptotic proteins, thereby counteracting the cytotoxic effects of the drugs.[13]

  • Wnt/β-catenin Pathway: Aberrant activation of the Wnt pathway has been implicated in 5-FU resistance.[15] This can lead to the upregulation of genes involved in cell proliferation, survival, and drug efflux.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study resistance to pyrimidine-based drugs.

Generation of Drug-Resistant Cancer Cell Lines

Objective: To establish cancer cell lines with acquired resistance to a pyrimidine-based drug for in vitro studies.

Principle: This protocol involves the continuous exposure of a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period. This process selects for a population of cells that can survive and proliferate in the presence of high drug concentrations.

Materials:

  • Parental cancer cell line (e.g., HCT116 for 5-FU, PANC-1 for Gemcitabine, HL-60 for Cytarabine)

  • Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for PANC-1, RPMI-1640 for HL-60) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Pyrimidine-based drug (5-FU, Gemcitabine, or Cytarabine) stock solution.

  • Cell culture flasks, plates, and other standard cell culture equipment.

Procedure:

  • Determine the initial IC50: Culture the parental cell line and determine the 72-hour IC50 value of the chosen drug using a cell viability assay (e.g., MTT or CCK-8 assay).

  • Initial Drug Exposure: Seed the parental cells at a low density and treat them with the drug at a concentration equal to or slightly below the IC10 value.

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[17] The cells should be maintained at each concentration for several passages until a stable, proliferating population is established. This process can take several months.[6][17]

  • Maintenance of Resistant Cells: Once the desired level of resistance is achieved (typically a >10-fold increase in IC50), the resistant cell line can be maintained in a culture medium containing a maintenance concentration of the drug (e.g., the IC50 concentration of the parental line) to ensure the stability of the resistant phenotype.

  • Verification of Resistance: Periodically, perform cell viability assays to confirm the IC50 of the resistant cell line and compare it to the parental line.

Western Blotting for Key Resistance-Associated Proteins

Objective: To quantify the expression levels of proteins involved in drug resistance (e.g., Thymidylate Synthase, dCK, RRM1).

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Materials:

  • Sensitive and resistant cell lines.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Thymidylate Synthase, anti-dCK, anti-RRM1).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Wash cell pellets with ice-cold PBS and lyse them in lysis buffer on ice.[18][19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Resistance-Associated Genes

Objective: To measure the mRNA expression levels of genes involved in drug resistance (e.g., TYMS, DPYD, DCK, RRM1).

Principle: This technique reverse transcribes mRNA into cDNA and then amplifies the specific cDNA target using PCR. The amplification is monitored in real-time using a fluorescent dye, allowing for quantification of the initial mRNA amount.

Materials:

  • Sensitive and resistant cell lines.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (containing SYBR Green or TaqMan probes).

  • Gene-specific primers (see table below for examples).

  • Real-time PCR instrument.

Example Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
TYMSGGCCTCGGTGTGCATTTAGAGCCGGTCCTCGTCAAA
DPYDAGGACGCAAGGAGGGTTTGGCGCCATCGTACTCATC
DCKTGGATCTGGCTCATGCTGCAGGTCAGGGTGTTCTTGTC
RRM1GAGAGGGTGGAGGAAAGGTCTGCCTTGATGTCAGCAA
GAPDHAATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA

Procedure:

  • RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.

  • Real-Time PCR: Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analysis: Determine the cycle threshold (Ct) values for each gene and normalize them to a housekeeping gene (e.g., GAPDH). Calculate the relative gene expression using the ΔΔCt method.

Visualization of Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow involved in studying drug resistance.

Gemcitabine_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_signaling Pro-survival Signaling Gemcitabine Gemcitabine hENT1 hENT1 (Downregulated) Gemcitabine->hENT1 Gemcitabine_in Gemcitabine (dFdC) dCK dCK (Downregulated) Gemcitabine_in->dCK CDA CDA (Upregulated) Gemcitabine_in->CDA dFdCMP dFdCMP dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RRM1/2 RRM1/2 (Upregulated) dFdCDP->RRM1/2 Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation dFdU Inactive Metabolite CDA->dFdU DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition PI3K PI3K AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell_Survival mTOR->Cell_Survival Activation Cell_Survival->DNA_Synthesis_Inhibition Inhibition of Apoptosis Experimental_Workflow cluster_cell_line_dev Resistant Cell Line Development cluster_analysis Comparative Analysis cluster_outcome Outcome Parental_Cells Parental Cancer Cells IC50_Determination Determine Initial IC50 Parental_Cells->IC50_Determination Viability_Assay Cell Viability Assay (Confirm Resistance) Parental_Cells->Viability_Assay Western_Blot Western Blot (Protein Expression) Parental_Cells->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Parental_Cells->qRT_PCR Signaling_Analysis Signaling Pathway Analysis Parental_Cells->Signaling_Analysis Dose_Escalation Stepwise Dose Escalation IC50_Determination->Dose_Escalation Resistant_Cells Resistant Cancer Cells Dose_Escalation->Resistant_Cells Resistant_Cells->Viability_Assay Resistant_Cells->Western_Blot Resistant_Cells->qRT_PCR Resistant_Cells->Signaling_Analysis Mechanism_Elucidation Elucidation of Resistance Mechanisms Viability_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation qRT_PCR->Mechanism_Elucidation Signaling_Analysis->Mechanism_Elucidation

References

Safety Operating Guide

Prudent Disposal of 5-(Hydroxymethyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 5-(Hydroxymethyl)pyrimidine, emphasizing safe handling practices and adherence to regulatory standards.

Important Notice: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for laboratory chemical waste and safety data for structurally analogous compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.

Hazard Profile and Safety Considerations

Based on data from similar pyridine and pyrimidine-based compounds, this compound may present the following hazards. This information should be used as a preliminary guide for safe handling.

Hazard CategoryPotential RisksRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves and clothing. Wash skin thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye and face protection.
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. The following is a generalized procedure; always defer to your institution-specific EHS guidelines.

Step 1: Waste Identification and Characterization

  • Solid Waste: Collect un- or contaminated solid this compound, including any contaminated personal protective equipment (PPE), in a designated, chemically compatible container.

  • Liquid Waste: If this compound is in a solution, it should not be disposed of down the drain.[1][3] Collect it in a sealed, leak-proof container that is compatible with the solvent used.

  • Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Store waste containers of this compound separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]

  • Ensure that the waste is segregated according to its physical state (solid or liquid) and hazard class as determined by your EHS department.

Step 3: Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safety.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5] All constituents of a waste mixture must be listed.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS department to arrange for a pickup.[5] Do not attempt to transport or dispose of the chemical waste yourself.

  • Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and nearby personnel.

  • Containment: For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal.[6] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.

  • Decontamination: Thoroughly clean the spill area.

  • Seek Medical Attention: If there is any personal exposure, wash the affected skin with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[3][4]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated B Determine Physical State (Solid/Liquid) A->B C Identify Contaminants & Concentration B->C D Select Compatible Waste Container C->D E Segregate from Incompatible Chemicals D->E F Label Container: 'Hazardous Waste' & Contents E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Professional Disposal by Licensed Vendor H->I

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 5-(Hydroxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-(Hydroxymethyl)pyrimidine, a key building block in pharmaceutical and biotechnological research. Adherence to these protocols is critical for minimizing risk and ensuring operational excellence.

When working with this compound, a comprehensive understanding of its hazard profile is the first step toward safety. This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, the implementation of appropriate personal protective equipment (PPE) and handling procedures is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for various activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Preparing Solutions Chemical safety goggles, disposable nitrile gloves, lab coat, and a properly fitted N95 respirator or equivalent. Work should be conducted in a certified chemical fume hood.
Conducting Reactions and Workup Chemical safety goggles or a face shield, disposable nitrile gloves (consider double-gloving for extended operations), and a flame-retardant lab coat. All procedures should be performed within a chemical fume hood.
Handling Spills Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, a chemical-resistant apron or coveralls, and a respirator with an appropriate organic vapor cartridge.
Waste Disposal Chemical safety goggles, disposable nitrile gloves, and a lab coat.

Safe Handling and Disposal Workflow

To ensure a systematic and safe approach to working with this compound, from initial handling to final disposal, the following workflow must be observed.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve react_setup Set Up Reaction prep_dissolve->react_setup Transfer Solution react_monitor Monitor Reaction react_setup->react_monitor workup_quench Quench Reaction react_monitor->workup_quench Reaction Complete workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product workup_extract->workup_purify dispose_solid Solid Waste workup_purify->dispose_solid Collect Waste dispose_liquid Liquid Waste workup_purify->dispose_liquid Collect Waste dispose_sharps Contaminated Sharps workup_purify->dispose_sharps Collect Waste dispose_solid->dispose_liquid dispose_liquid->dispose_sharps

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with skin and eyes by consistently wearing the prescribed PPE.[1]

  • Take precautions to prevent dust formation when handling the solid form of the compound.[1]

  • In case of skin contact, immediately wash the affected area with plenty of soap and water.[1]

  • If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

  • If inhaled, move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Should the compound be ingested, rinse the mouth with water and seek immediate medical attention.

Disposal:

  • All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.

  • Solid waste should be collected in a designated, labeled, and sealed container.

  • Liquid waste, including reaction residues and solvent washes, should be collected in a separate, labeled, and sealed container compatible with the solvents used.

  • Do not dispose of this compound down the drain or in general waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)pyrimidine
Reactant of Route 2
5-(Hydroxymethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.